2-Chloro-N-(4-nitrophenyl)acetamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloro-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZURFBCEYQYATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169575 | |
| Record name | Acetanilide, 2-chloro-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17329-87-2 | |
| Record name | Acetanilide, 2-chloro-4'-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17329-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2-chloro-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide
Abstract
This document provides an in-depth technical guide for the synthesis, purification, and characterization of 2-Chloro-N-(4-nitrophenyl)acetamide, a pivotal intermediate in contemporary pharmaceutical development. N-arylacetamides are a significant class of intermediates for the production of medicinal, agrochemical, and pharmaceutical compounds. The title compound, in particular, serves as a critical building block in the synthesis of targeted therapies, including the tyrosine kinase inhibitor Nintedanib, used in the treatment of idiopathic pulmonary fibrosis.[1] This guide elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and outlines robust characterization and safety procedures. It is intended for researchers, chemists, and professionals in the drug development sector who require a reliable and well-validated methodology for the preparation of this key synthetic intermediate.
Introduction: The Significance of a Key Intermediate
This compound (C₈H₇ClN₂O₃) is a substituted acetamide that has garnered significant attention in medicinal chemistry. Its utility is primarily as a precursor in multi-step syntheses of complex active pharmaceutical ingredients (APIs). The presence of three key functional features—an electrophilic chloroacetyl group, a stable amide linkage, and an electron-deficient nitrophenyl ring—makes it a versatile synthon. The nitro group can be readily reduced to an amine, providing a reactive site for further molecular elaboration, a common strategy in drug discovery. Its role as a key intermediate in the synthesis of Nintedanib and various kinase inhibitors underscores its importance in the production of modern therapeutics.[1][2][3] This guide provides a comprehensive framework for its synthesis via the direct acylation of 4-nitroaniline.
Synthesis Pathway: Nucleophilic Acyl Substitution
The predominant and most efficient pathway for synthesizing this compound is the direct N-acylation of 4-nitroaniline with chloroacetyl chloride.[4][5] This reaction proceeds via a classic nucleophilic acyl substitution mechanism.
Reaction Principle and Mechanism
The core of this synthesis is the reaction between a nucleophile (the primary amine of 4-nitroaniline) and an electrophile (the carbonyl carbon of chloroacetyl chloride). The lone pair of electrons on the nitrogen atom of the 4-nitroaniline's amino group attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, either added explicitly or another molecule of the starting amine, removes the proton from the nitrogen to yield the final neutral amide product and a hydrochloride salt byproduct.
Rationale for Reagent and Condition Selection
-
4-Nitroaniline (Substrate): This starting material is selected for its commercial availability and the strategic placement of the nitro group.[1] While the nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, it only moderately reduces the nucleophilicity of the amino group, which remains sufficiently reactive to attack the acyl chloride.
-
Chloroacetyl Chloride (Acylating Agent): As an acyl chloride, it is a highly reactive acylating agent, ensuring a rapid and high-yielding reaction.[6] The presence of the alpha-chloro group is crucial for the intermediate's role in subsequent API syntheses, often providing a reactive handle for nucleophilic displacement reactions.
-
Solvent: A relatively non-polar, aprotic solvent like chloroform or ethyl acetate is ideal.[4][7] It solubilizes the starting aniline and does not react with the highly reactive chloroacetyl chloride.
-
Acid Scavenger (Base): The reaction generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting 4-nitroaniline, rendering it non-nucleophilic and halting the reaction. To prevent this, an acid scavenger such as triethylamine or an inorganic base like sodium carbonate is often employed to neutralize the HCl as it forms.[1][7] In some protocols, an excess of the amine substrate itself can serve this purpose, though this is less efficient.
-
Temperature Control: The reaction is highly exothermic. It is typically initiated at a low temperature (0 °C) to control the initial rate of reaction, followed by a period at room temperature or reflux to ensure completion.[4][7]
Detailed Experimental Protocol
This section outlines a validated, step-by-step procedure for the synthesis and purification of this compound.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | CAS No. |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 10.0 g | 100-01-6 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 8.0 mL (~11.5 g) | 79-04-9 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 10.1 mL | 121-44-8 |
| Chloroform | CHCl₃ | 119.38 | 150 mL | 67-66-3 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for workup | 141-78-6 |
| Deionized Water | H₂O | 18.02 | As needed for workup | 7732-18-5 |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, ice-water bath, Buchner funnel, and standard laboratory glassware.
Synthesis and Workup Procedure
-
Reaction Setup: In a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Add 4-nitroaniline (10.0 g) and chloroform (150 mL) to the flask. Stir the mixture to dissolve the solid. Add triethylamine (10.1 mL).
-
Controlled Acylation: Cool the flask in an ice-water bath to 0 °C. Add chloroacetyl chloride (8.0 mL) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.[7] Alternatively, the mixture can be refluxed for 1 hour to drive the reaction to completion.[4]
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Shake and separate the layers. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. A solid crude product will be obtained.
Purification
-
Recrystallization: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.[7] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified yellow crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and dry them thoroughly. An expected yield is approximately 11-12 g.[4]
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
Product Characterization and Quality Control
Confirming the identity and purity of the final product is a critical step. The following methods are standard for this compound.
Analytical Methods
-
Melting Point: A sharp melting point range is indicative of high purity. The literature value is typically in the range of 180-185 °C.[4][5]
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for assessing purity.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product with high precision.[1]
Expected Analytical Results
Table 2: Product Specifications and Characterization Data
| Parameter | Expected Value | Reference |
| Appearance | Yellow crystalline solid | [8] |
| Molecular Formula | C₈H₇ClN₂O₃ | |
| Molecular Weight | 214.61 g/mol | [9] |
| Melting Point | 180-185 °C | [4][5] |
| IR (cm⁻¹) | ~3280 (N-H stretch), ~1670 (C=O stretch, amide I), ~1590 (N-H bend, amide II), ~1500 (C-N stretch), ~850 (C-Cl stretch) | [5] |
| Purity (HPLC) | ≥98% | [10] |
Characterization Workflow
Caption: Post-synthesis workflow for product characterization and quality control.
Critical Safety and Hazard Management
Both the starting materials and reagents in this synthesis possess significant hazards. Strict adherence to safety protocols is mandatory.
Reagent-Specific Hazards
Table 3: Summary of Chemical Hazards
| Chemical | GHS Pictograms | Key Hazards |
| 4-Nitroaniline | ☠️, ☣️, ambiental | Toxic if swallowed, inhaled, or in contact with skin.[11][12] May cause damage to organs through prolonged exposure.[12] Harmful to aquatic life.[13] |
| Chloroacetyl Chloride | ☠️, corrosive, ambiental | Causes severe skin burns and eye damage.[14] Toxic if inhaled.[6] Reacts violently with water, liberating toxic gas.[6][15] |
| Triethylamine | 🔥, corrosive, ❗ | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed. |
| Chloroform | ❗, ☣️ | Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer. May cause damage to organs. |
Recommended Handling Procedures
-
Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors and dust. An emergency safety shower and eyewash station must be readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required, especially when handling chloroacetyl chloride.
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., butyl rubber or laminate) must be worn. Always inspect gloves before use.[6]
-
Body Protection: A lab coat and appropriate protective clothing should be worn.[14]
-
-
Spill & Emergency Procedures:
-
Chloroacetyl Chloride Spill: Evacuate the area. Cover the spill with a dry, inert absorbent material such as dry lime, soda ash, or sand.[14] Do not use water.[16] Place in a sealed container for hazardous waste disposal.
-
4-Nitroaniline Spill: Avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] For inhalation, move to fresh air.[15] In all cases of exposure, seek immediate medical attention.[6][15]
-
Conclusion
The synthesis of this compound via N-acylation of 4-nitroaniline is a robust and scalable method for producing a high-value pharmaceutical intermediate. This guide provides a comprehensive overview of the process, emphasizing the rationale behind procedural choices, detailed experimental steps, and critical safety considerations. By adhering to this well-defined protocol, researchers and drug development professionals can reliably produce this key building block with high purity and yield, facilitating the advancement of new therapeutic agents.
References
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from PrepChem.com. URL: [Link]
-
ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride. Retrieved from ChemTrack.org. URL: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: CHLOROACETYL CHLORIDE. Retrieved from nj.gov. URL: [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. URL: [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Retrieved from Google Patents.
-
Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. URL: [Link]
-
NIH. (n.d.). 4-Nitroaniline. PubChem. Retrieved from National Institutes of Health. URL: [Link]
-
MDPI. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from MDPI.com. URL: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from Carl ROTH. URL: [Link]
-
Bertin Bioreagent. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from Bertin Bioreagent. URL: [Link]
-
IJCPS. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Chemical and Pharmaceutical Sciences. URL: [Link]
-
ResearchGate. (2006). This compound. Retrieved from ResearchGate. URL: [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from ResearchGate. URL: [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from Wikipedia. URL: [Link]
Sources
- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals - CAT N°: 35536 [bertin-bioreagent.com]
- 4. prepchem.com [prepchem.com]
- 5. ijpsr.info [ijpsr.info]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. westliberty.edu [westliberty.edu]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 13. carlroth.com [carlroth.com]
- 14. nj.gov [nj.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
physicochemical properties of 2-Chloro-N-(4-nitrophenyl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: From Molecular Structure to Biological Function
In the landscape of drug discovery and chemical biology, the journey of a molecule from a laboratory curiosity to a potential therapeutic agent is governed by its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, stability, and others—dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a detailed examination of this compound, a synthetic intermediate that serves as a valuable scaffold in medicinal chemistry.[3] By dissecting its core properties and providing robust, field-proven protocols for their evaluation, we aim to equip researchers with the foundational knowledge necessary to unlock the potential of this and similar chemical entities. The deviation from optimal physicochemical properties can lead to a higher likelihood of attrition in drug development, making a thorough understanding at an early stage paramount.[4]
Section 1: Core Physicochemical Profile
A molecule's identity and fundamental properties are the starting point for any in-depth analysis. This compound is a solid compound at room temperature, as indicated by its high melting point.[5] Its structure, featuring a nitro group, an amide linkage, and a chloroacetyl group, suggests a complex interplay of electronic and steric factors that influence its behavior.
| Property | Value | Source(s) |
| CAS Number | 17329-87-2 | [5][6] |
| Molecular Formula | C₈H₇ClN₂O₃ | [5][7] |
| Molecular Weight | 214.61 g/mol | [5][7] |
| Appearance | White to Light yellow powder/crystal | |
| Melting Point | 182 - 189 °C | [7][8] |
| Water Solubility | 477.69 mg/L (Estimated) | [9] |
| InChI Key | AZURFBCEYQYATI-UHFFFAOYSA-N | [5][6] |
Section 2: Aqueous Solubility
The Bedrock of Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[10] For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment.[2] Insufficient solubility is a primary reason for the failure of promising drug candidates. Therefore, the accurate determination of a compound's solubility is a non-negotiable step in its preclinical evaluation. The process involves establishing an equilibrium between the dissolved and undissolved solute, ensuring the solvent is pure, and using a reliable analytical method for quantification.[11]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the traditional and widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[11] The objective is to create a saturated solution and then quantify the concentration of the dissolved analyte.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a clear glass vial. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. This pH is chosen to mimic physiological conditions.
-
Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled environment (typically 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system has reached equilibrium when consecutive measurements of the solute concentration are consistent.[12]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, taking extreme care not to disturb the solid pellet. It is advisable to filter the aliquot through a 0.22 µm syringe filter that has been confirmed not to bind the analyte.
-
Quantification: Dilute the filtered aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument. Analyze the concentration using a validated, stability-indicating HPLC-UV method.
-
Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Measurement.
Section 3: Lipophilicity (LogD)
Balancing Act for Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that significantly influences a drug's ability to cross biological membranes, its binding to target proteins, and its overall ADME profile.[10] It is typically measured as the distribution coefficient (LogD at a specific pH) between an aqueous phase (like PBS at pH 7.4) and an immiscible organic solvent (like n-octanol).[13] A delicate balance is required; while high lipophilicity can improve membrane permeability and target binding, it can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10][14]
Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)
This protocol details the shake-flask method for determining the octanol-water distribution coefficient at pH 7.4, a key indicator of a compound's lipophilicity under physiological conditions.
Methodology:
-
Solvent Pre-saturation: Prepare two solutions: n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.[15]
-
Compound Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated PBS (e.g., 1:1 or other defined ratios). The chosen ratio can be optimized based on the expected lipophilicity of the compound.[16]
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[13][17]
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10-15 minutes) to ensure a clean and complete separation of the aqueous and organic layers.[15]
-
Sampling: Carefully collect an aliquot from each phase (n-octanol and PBS).
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.
-
Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )
Visualization: LogD Determination Workflow
Caption: Workflow for Shake-Flask LogD₇.₄ Measurement.
Section 4: Chemical Stability Assessment
Ensuring Integrity from Shelf to Target
Chemical stability is a cornerstone of drug development, ensuring that a substance maintains its identity, strength, and purity throughout its shelf life.[2][18] Instability can lead to a loss of potency and the formation of degradation products, which may be inactive or even toxic.[18] Forced degradation (or stress testing) is a crucial early-stage assessment that subjects the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[19]
Experimental Protocol: Forced Degradation Studies
This protocol provides a framework for subjecting this compound to hydrolytic, oxidative, and photolytic stress conditions as per general guidelines.[18][19]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At set time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[19]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at 60°C for a shorter period (e.g., 8 hours), as base-catalyzed hydrolysis is often faster.
-
At set time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.[19]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 12-24 hours.
-
At set time points, withdraw an aliquot, dilute, and analyze.[19]
-
-
Photostability:
-
Expose a solution of the compound and a sample of the solid compound to a light source providing a specified illumination (e.g., as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
-
Analysis: In all cases, the samples are analyzed using a stability-indicating HPLC method. The chromatograms are examined for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualization: Forced Degradation Study Logic
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
The define its potential and limitations within a research and development context. A comprehensive understanding of its solubility, lipophilicity, and stability is not merely an academic exercise; it is a fundamental requirement for its rational application in medicinal chemistry and drug design.[14] The protocols and frameworks presented in this guide offer a validated pathway for researchers to generate high-quality, reproducible data, thereby enabling informed decision-making and accelerating the journey from discovery to innovation.
References
-
Kumar, L. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]
-
Kypreos, T., & Kypreos, E. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]
-
Xtalpi. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
-
Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
LookChem. (2023). What are the physicochemical properties of drug?. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (17329-87-2). Retrieved from [Link]
-
DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
-
Unknown. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 2-Chloro- N -(4-nitrophenyl)acetamide. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetanilide, 2-chloro-4'-nitro- (CAS 17329-87-2). Retrieved from [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. This compound | 17329-87-2 [sigmaaldrich.com]
- 6. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. chemchart.com [chemchart.com]
- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Shake Flask LogD | Domainex [domainex.co.uk]
- 14. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 18. usp.org [usp.org]
- 19. benchchem.com [benchchem.com]
2-Chloro-N-(4-nitrophenyl)acetamide CAS number and structure
An In-Depth Technical Guide to 2-Chloro-N-(4-nitrophenyl)acetamide: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into its core characteristics, synthesis protocols, and significant applications, grounding all information in authoritative scientific data.
Introduction: A Versatile Chemical Building Block
This compound, identified by CAS Number 17329-87-2 , is a substituted acetamide that serves as a pivotal precursor in the synthesis of a wide array of functional molecules.[1] Its structure, featuring a reactive chloroacetyl group and a nitrophenyl ring, makes it a versatile intermediate for introducing specific pharmacophores and functional groups. This compound is particularly significant in the development of pharmaceuticals, including anticancer agents, and as a precursor in the agrochemical industry.[2][3] Its utility stems from the electrophilic nature of the carbon bearing the chlorine atom and the electronic properties conferred by the nitro group on the aromatic ring.
Common synonyms for this compound include 2-Chloro-4'-nitroacetanilide and N-(Chloroacetyl)-4-nitroaniline.[1][4] Understanding its properties and synthetic pathways is crucial for leveraging its full potential in complex organic syntheses.
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound dictate its handling, reactivity, and application. This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[4]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 17329-87-2 | [1] |
| Molecular Formula | C₈H₇ClN₂O₃ | [1] |
| Molecular Weight | 214.61 g/mol | [1][5] |
| Appearance | White to Light yellow powder/crystal | [4] |
| Melting Point | 183-189 °C | [4][6] |
| IUPAC Name | This compound | [1] |
| InChI Key | AZURFBCEYQYATI-UHFFFAOYSA-N | [1] |
| Purity | Typically >95-98% | [4] |
| Storage Temperature | Inert atmosphere, room temperature |
Molecular Structure Analysis
The structure of this compound has been elucidated by single-crystal X-ray diffraction.[7] The molecule is nearly planar. Structural studies reveal the presence of an intramolecular C—H⋯O hydrogen bond, which forms a stable six-membered ring.[7] In the crystalline state, molecules are interconnected by intermolecular N—H⋯O hydrogen bonds, creating infinite chains that are further stabilized by Cl⋯O interactions.[7] This ordered, hydrogen-bonded network is a key feature influencing the compound's melting point and solubility characteristics.
References
- 1. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. innospk.com [innospk.com]
- 4. This compound | 17329-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
biological activity of 2-Chloro-N-(4-nitrophenyl)acetamide derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-(4-nitrophenyl)acetamide Derivatives
Abstract
The acetamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Within this broad class, this compound and its derivatives have emerged as significant molecules, demonstrating a versatile range of pharmacological activities. These synthetic compounds are notable not only for their straightforward synthesis but also for their potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. We will delve into the specific mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize the current understanding of how their chemical structure dictates their biological function. This document is intended for researchers, scientists, and professionals in drug development who are seeking an authoritative resource on the therapeutic potential of this promising class of compounds.
Introduction: The Versatility of the Acetamide Scaffold
N-arylacetamides are crucial intermediates in the synthesis of numerous medicinal, agrochemical, and pharmaceutical compounds. Their structural simplicity and synthetic accessibility make them attractive starting points for the development of novel therapeutic agents. The core structure, characterized by an amide linkage, provides a stable yet reactive framework that can be readily modified to modulate biological activity. The introduction of a chloroacetyl group and a nitrophenyl ring, as seen in this compound, imparts specific electronic and steric properties that are fundamental to its bioactivity. The nitro group, being a strong electron-withdrawing group, and the reactive chloro atom are key features that have been explored for their role in various pharmacological effects. This guide will systematically explore the documented biological activities stemming from this specific chemical architecture.
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically a straightforward and high-yielding process. The parent compound is generally prepared through an acylation reaction.
General Synthesis Protocol
The primary synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride. For the parent compound, p-nitroaniline is used as the starting material.
Step-by-step protocol:
-
Reactant Preparation: Dissolve p-nitroaniline in a suitable solvent, such as ethyl acetate or chloroform.
-
Acylation: Add chloroacetyl chloride to the solution, often in the presence of a base like triethylamine or by refluxing the mixture.[3][4] The base serves to neutralize the HCl byproduct of the reaction.
-
Reaction Monitoring: The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, the mixture is typically washed with water to remove any water-soluble impurities.[3]
-
Purification: The crude product is then purified, commonly through recrystallization from a solvent like ethanol, to yield the final crystalline product.[5]
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5]
This versatile method allows for the creation of a diverse library of derivatives by simply varying the starting aniline.
Caption: Proposed mechanisms of action for antibacterial and antifungal activities.
Key Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is standard.
Materials:
-
Test compound (e.g., 2-Chloro-N-phenylacetamide derivative)
-
Microorganism suspension (e.g., K. pneumoniae, C. albicans) adjusted to 0.5 McFarland standard
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent control (e.g., DMSO)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. Concentrations typically range from 1024 µg/mL down to 2 µg/mL.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include wells for a positive control (microorganism with a known effective drug), a negative control (broth only to check for sterility), and a growth control (microorganism with broth and solvent to ensure viability).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Causality: This assay is fundamental because it provides a quantitative measure of a compound's potency. A lower MIC value indicates higher efficacy. It is the first step in screening potential new antimicrobial agents.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) can be determined by plotting a dose-response curve.
Causality: The MTT assay provides a reliable measure of a compound's ability to kill or inhibit the proliferation of cancer cells. It is a standard preliminary screening method in anticancer drug discovery, quantifying the dose-dependent cytotoxic effect.
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The simplicity of their synthesis allows for the generation of large libraries for screening, and the clear structure-activity relationships, particularly the essential role of the chloro group, provide a rational basis for future drug design. Key findings highlight their potential as antibacterial agents that can synergize with existing antibiotics, as antifungal agents effective against resistant strains and biofilms, and as scaffolds for the development of novel anticancer and anti-inflammatory drugs.
Future research should focus on several key areas:
-
Mechanism Elucidation: Further studies are needed to definitively identify the molecular targets and pathways for each biological activity, especially for the antifungal mechanism against Candida species.
-
In Vivo Efficacy and Toxicology: While in vitro results are promising, comprehensive in vivo studies are required to assess the efficacy, pharmacokinetics, and safety profiles of the most potent derivatives. [1][6]* Lead Optimization: Systematic modification of the aromatic ring and the acetamide moiety could lead to the discovery of new derivatives with improved potency, selectivity, and reduced toxicity.
References
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]
-
SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
-
ResearchGate. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
-
Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica. [Link]
-
Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 386473. [Link]
-
de Oliveira, C. B. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. [Link]
-
Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. RSC Advances, 12(9), 5323-5339. [Link]
-
Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 358-362. [Link]
-
de F. F. B. de Siqueira, L. R., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]
-
Shepeta, Y. L., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 481. [Link]
-
de Oliveira, C. B. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
-
de F. F. B. de Siqueira, L. R., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]
-
Murtaza, S., et al. (2022). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics, 40(20), 10041-10057. [Link]
-
Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Scientifica, 2014, 386473. [Link]
-
ResearchGate. (PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [Link]
-
Bertin Bioreagent. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. [Link]
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
-
Atrushi, D. S., et al. An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(12), 20-33. [Link]
-
Nguyen, T. T. T., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(11), 143-146. [Link]
-
ResearchGate. (PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]
-
Leal, A. S., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(9), 16896-16913. [Link]
-
Wen, Y. H., et al. (2006). This compound. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4427-o4428. [Link]
-
Guerraba, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. [Link]
-
ResearchGate. (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]
-
Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24969-24984. [Link]
-
ResearchGate. (PDF) this compound. [Link]
-
ResearchGate. Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. [Link]
Sources
Unveiling the Therapeutic Potential of 2-Chloro-N-(4-nitrophenyl)acetamide and its Analogs: A Technical Guide for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the acetamide scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Among these, 2-Chloro-N-(4-nitrophenyl)acetamide and its derivatives have emerged as a compelling class of molecules with multifaceted biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental evidence and detailed protocols to facilitate further investigation.
I. Antimicrobial Potential: Targeting Bacterial Cell Wall Synthesis
The rise of antibiotic-resistant pathogens constitutes a formidable global health crisis, necessitating the urgent discovery of novel antimicrobial agents. Chloroacetamide derivatives have demonstrated significant promise in this arena, with evidence pointing towards the inhibition of essential bacterial enzymes as a primary mechanism of action.
A. Penicillin-Binding Proteins (PBPs) as a Key Target
Recent studies on analogs such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have illuminated a potential mechanism of action against Gram-negative bacteria like Klebsiella pneumoniae.[1][2] The leading hypothesis is the targeting of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[1][2] Inhibition of PBPs disrupts cell wall integrity, ultimately leading to cell lysis and bacterial death.[1][2] The chloro-substituent on the acetamide moiety appears to be critical for this enhanced antimicrobial activity.[1][3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental assay to quantify the antibacterial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This protocol outlines the broth microdilution method, a standard and reliable technique.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Klebsiella pneumoniae ATCC 13883)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Diagram: Proposed Mechanism of Antibacterial Action
Caption: A streamlined workflow for evaluating the anticancer potential of novel compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
B. Broad-Spectrum Anticancer Activity
Derivatives of 2-chloro-N-(aryl substituted)acetamide have demonstrated cytotoxic effects against a range of cancer cell lines, including those of the lung, pancreas, and liver. W[4][5]hile the precise molecular targets in these instances are not yet fully elucidated, the broad activity suggests that these compounds may interfere with fundamental cellular processes common to various cancer types.
III. Anti-inflammatory and Analgesic Effects: Modulating the Arachidonic Acid Pathway
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Acetamide derivatives have also shown potential in this domain, with evidence suggesting an interaction with key enzymes in the inflammatory cascade.
A. Cyclooxygenase (COX) Enzyme Inhibition
Docking studies of 2-chloro-N,N-diphenylacetamide derivatives have indicated a potential interaction with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. T[6]hese enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. T[6]he inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). T[6]he analgesic effects observed with some of these acetamide derivatives in vivo further support the hypothesis that COX enzymes are a viable therapeutic target for this class of compounds.
[6]Table 1: Summary of Potential Therapeutic Targets and Associated Activities
| Therapeutic Area | Potential Target(s) | Observed Activity | Supporting Evidence |
| Antimicrobial | Penicillin-Binding Proteins (PBPs) | Antibacterial (e.g., against K. pneumoniae) | Inhibition of cell wall synthesis, leading to cell lysis. |
| Bacterial Resistance Mechanisms | Synergistic effects with conventional antibiotics | Potentiation of the activity of drugs like meropenem and imipenem. | |
| Anticancer | Maternal Embryonic Leucine Zipper Kinase (MELK) | Inhibition of cancer cell proliferation | Use as a synthetic intermediate for MELK inhibitors. |
| Undetermined (Broad-Spectrum) | Cytotoxicity against various cancer cell lines | Observed activity against lung, pancreatic, and liver cancer cells. | |
| Anti-inflammatory & Analgesic | Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) | Reduction of inflammation and pain | Docking studies and in vivo analgesic activity. |
IV. Conclusion and Future Directions
The body of evidence presented in this guide strongly suggests that this compound and its analogs are a promising class of compounds with the potential to address significant unmet medical needs. The identification of key therapeutic targets such as penicillin-binding proteins, maternal embryonic leucine zipper kinase, and cyclooxygenase enzymes provides a solid foundation for future drug discovery and development efforts.
Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.
-
In-depth Mechanistic Investigations: To fully elucidate the molecular interactions and downstream signaling effects.
-
In Vivo Efficacy and Safety Profiling: To assess the therapeutic potential and tolerability of lead compounds in preclinical models.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Cayman Chemical.
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO.
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH.
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central.
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - ScienceOpen.
-
(PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - ResearchGate.
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed.
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals - Bertin bioreagent.
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI.
-
Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H - Journal of Drug Delivery and Therapeutics.
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO.
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharmaceutical Sciences and Research.
-
Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol - ResearchGate.
-
Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation - Oriental Journal of Chemistry.
Sources
- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. seejph.com [seejph.com]
- 5. researchgate.net [researchgate.net]
- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
in vitro stability of 2-Chloro-N-(4-nitrophenyl)acetamide
An In-Depth Technical Guide to the In Vitro Stability of 2-Chloro-N-(4-nitrophenyl)acetamide
Executive Summary
This compound is a synthetic intermediate whose utility in pharmaceutical and chemical synthesis necessitates a thorough understanding of its stability profile.[1][2] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the in vitro stability of this compound. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven experimental protocols. The core stability liabilities for this molecule are identified as hydrolysis of the amide bond under certain pH conditions and, most significantly, rapid conjugation with glutathione (GSH) due to the electrophilic nature of the α-chloroacetamide moiety. This inherent reactivity, while potentially useful for targeted covalent applications, presents a significant challenge for systemic drug development, likely leading to rapid clearance and potential for idiosyncratic toxicity. The following sections detail the predicted degradation pathways, provide robust protocols for chemical and metabolic stability assessment, and outline the necessary bioanalytical techniques for accurate quantification.
Introduction
Chemical Identity and Properties
This compound (CAS: 17329-87-2) is a nitroaromatic compound featuring a reactive chloroacetamide functional group.[3] Its chemical structure dictates its reactivity and potential metabolic fate. The electron-withdrawing nature of the p-nitrophenyl group influences the reactivity of the amide and the adjacent chloromethyl group.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₃ | |
| Molecular Weight | 214.61 g/mol | |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | |
| Water Solubility | 312.04 mg/L (Estimated) | [4] |
| Melting Point | 159.1 °C (Estimated) | [4] |
Significance in Research and Drug Development
N-arylacetamides are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Specifically, chloroacetamide derivatives are employed for their ability to act as alkylating agents, forming covalent bonds with biological nucleophiles. While this reactivity is harnessed in the design of certain targeted covalent inhibitors, it also represents a primary pathway for metabolic clearance and a potential source of toxicity. Related acetamide structures have been investigated for a range of biological activities, including antibacterial effects, highlighting the importance of understanding the stability of this chemical class.[5][6][7]
The Critical Role of In Vitro Stability Assessment
In vitro stability assays are fundamental to modern drug discovery, providing early insights into a compound's likely in vivo behavior.[8] These studies help to:
-
Predict In Vivo Clearance: High metabolic turnover in vitro often correlates with rapid clearance and a short half-life in vivo.[9]
-
Identify Metabolic Liabilities: Pinpointing the specific functional groups susceptible to degradation allows for rational chemical modification to improve stability.
-
Uncover Reactive Metabolites: Compounds that are chemically reactive or form reactive metabolites can lead to toxicity through covalent binding to off-target proteins. The chloroacetamide moiety is a well-known structural alert for such reactivity.
-
Guide Dose Selection: Understanding a compound's stability is crucial for designing subsequent in vivo pharmacokinetic and toxicology studies.[9]
Predicted Degradation Pathways of this compound
The chemical structure of this compound suggests three primary routes of degradation in vitro. The most significant pathway is predicted to be conjugation with glutathione, driven by the electrophilic chloroacetyl group. Hydrolysis of the amide bond and reduction of the nitro group represent other important, albeit likely slower, degradation routes.
Caption: Predicted degradation pathways for this compound.
Chemical Stability Assessment
Chemical stability refers to a molecule's integrity in the absence of metabolic enzymes, typically assessed in aqueous buffers of varying pH.
Hydrolytic Stability Across Physiological pH
The primary non-enzymatic degradation route for this compound is the hydrolysis of the amide linkage. This reaction can be catalyzed by both acid and base.[10] Given the stability of amides, significant degradation is generally expected only at the extremes of the pH range (e.g., pH < 2 or pH > 9) over extended periods. However, it is a critical baseline to establish.
Causality Behind Experimental Choices:
-
pH Range Selection: We use pH 4.0, 7.4, and 9.0 to mimic conditions in the stomach, blood, and intestines, respectively, and to assess susceptibility to acid and base catalysis.
-
Temperature: The incubation is performed at 37°C to simulate physiological temperature.
-
Co-solvent: A small percentage of an organic solvent (like DMSO or acetonitrile) is necessary to dissolve the test compound but is kept to a minimum (<1%) to avoid influencing the reaction kinetics.
Detailed Protocol: Aqueous Buffer Stability
This protocol is designed as a self-validating system by including a time-zero (T0) sample as the 100% reference and analyzing all time points in a single batch to minimize analytical variability.
-
Preparation of Buffers: Prepare 100 mM acetate buffer (pH 4.0), phosphate-buffered saline (PBS, pH 7.4), and glycine buffer (pH 9.0).[11]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation Mixtures: For each pH condition, add 5 µL of the 10 mM stock solution to 495 µL of the pre-warmed (37°C) buffer in a microcentrifuge tube to achieve a final concentration of 100 µM. Vortex gently.
-
Sampling:
-
Immediately withdraw a 50 µL aliquot (T=0) and add it to a tube containing 100 µL of ice-cold acetonitrile to stop the reaction. This serves as the 100% control.
-
Incubate the remaining reaction mixture at 37°C in a shaking water bath.
-
Withdraw 50 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench each aliquot immediately in 100 µL of ice-cold acetonitrile.
-
-
Sample Processing: Centrifuge all quenched samples at 10,000 x g for 10 minutes to precipitate proteins (if any) and debris.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the percentage of the parent compound remaining relative to the T=0 sample.
Metabolic Stability Assessment
Metabolic stability assays measure the rate of drug disappearance in the presence of drug-metabolizing enzymes.[12] These assays are crucial for predicting hepatic clearance.[8][9]
In Vitro Test Systems
-
Liver Microsomes: A subcellular fraction containing primarily Phase I (Cytochrome P450) and some Phase II (UGT) enzymes. They are cost-effective and suitable for high-throughput screening but lack cytosolic enzymes like Glutathione S-transferases (GSTs).[9]
-
Liver S9 Fraction: A supernatant fraction containing both microsomal and cytosolic enzymes, making it suitable for studying a broader range of metabolic pathways, including GSH conjugation.
-
Hepatocytes: Intact liver cells containing the full complement of metabolic enzymes and cofactors. They are considered the "gold standard" for in vitro metabolism studies but are more expensive and have lower throughput.[8][13]
-
Plasma: Used to assess stability against hydrolytic enzymes (esterases, amidases) present in the blood.[14]
Dominant Pathway: Glutathione (GSH) Conjugation
The α-chloroacetamide functional group is a potent electrophile, making it highly susceptible to nucleophilic attack by the thiol group of glutathione. This reaction is often catalyzed by Glutathione S-transferases (GSTs), a family of enzymes abundant in the liver cytosol.[15] This is a major detoxification pathway for electrophilic xenobiotics. The existence of a database entry for S-(2-CHLORO-4-NITROPHENYL)GLUTATHIONE strongly supports this as a primary metabolic route. Due to the high reactivity and the abundance of GSH in the liver, this pathway is expected to be the main driver of the compound's metabolic clearance.
Detailed Protocol: Liver S9 Stability Assay
This protocol is chosen over a microsomal assay to ensure the inclusion of cytosolic GSTs, which are critical for evaluating the primary predicted metabolic pathway.
-
Reagent Preparation:
-
Thaw pooled human liver S9 fraction and the cofactor solution (e.g., NADPH regenerating system) on ice.
-
Prepare a 1 M stock of Glutathione (GSH) in phosphate buffer.
-
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture on ice. For a 200 µL final volume:
-
100 µL Phosphate Buffer (0.1 M, pH 7.4)
-
40 µL NADPH Regenerating System
-
10 µL Liver S9 Fraction (to a final concentration of 1 mg/mL)
-
10 µL GSH solution (to a final concentration of 5 mM)
-
-
Initiating the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 2 µL of a 100 µM stock solution of the test compound (in DMSO) to initiate the reaction (final concentration: 1 µM).
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 x g for 15 minutes.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the disappearance of the parent compound.
Workflow Visualization: Metabolic Stability Assay
Caption: General experimental workflow for an in vitro metabolic stability assay.
Bioanalytical Methodology for Stability Studies
Accurate quantification of the parent compound is essential for determining stability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[16][17]
Detailed Protocol: LC-MS/MS Method
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transition: The specific parent-to-product ion transition must be determined by infusing the compound. For C₈H₇ClN₂O₃ (MW 214.61), the protonated molecule [M+H]⁺ would be at m/z 215.0. A plausible fragmentation would be the loss of the chloroacetyl group, but this requires experimental verification.
-
Analysis: Monitor the peak area of the analyte relative to the internal standard at each time point.
-
Data Analysis: Calculating Key Parameters
-
Plotting: Plot the natural logarithm of the percentage of compound remaining versus time.
-
Slope Calculation: The slope of the linear regression of this plot is the degradation rate constant (k).
-
Half-Life (t½): Calculated from the rate constant using the equation: t½ = 0.693 / k
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein)
Summary and Implications
The in vitro stability profile of this compound is predicted to be dominated by its high reactivity toward glutathione.
-
Chemical Stability: The compound is expected to be reasonably stable in neutral aqueous solutions but may undergo hydrolysis at acidic or basic pH over time.
-
Metabolic Stability: Due to the electrophilic α-chloroacetamide group, the compound will likely be very unstable in metabolic systems containing cytosolic enzymes (S9, hepatocytes), with rapid clearance driven by GST-catalyzed glutathione conjugation. Stability in microsomes (lacking GSTs) may appear artificially high and would be misleading if considered in isolation.
-
Implications for Use:
-
As a Synthetic Intermediate: Its stability is likely sufficient for use in controlled chemical reactions.
-
As a Biological Tool/Drug Candidate: Its inherent reactivity presents a major hurdle. The rapid conjugation with GSH would lead to high intrinsic clearance and a short in vivo half-life. This reactivity also carries a risk of off-target alkylation and potential toxicity. Any development of this scaffold for biological applications would require careful consideration and likely modification of the chloroacetamide moiety to control its reactivity.
-
This guide provides the scientific framework and practical protocols for a comprehensive in vitro stability assessment, enabling researchers to make informed decisions about the utility and development potential of this compound.
References
-
This compound (17329-87-2) - Chemchart. [Link]
-
N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem. [Link]
-
Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. [Link]
-
Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC - NIH. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. [Link]
-
Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. [Link]
-
Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon - PubMed. [Link]
-
Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9 - ResearchGate. [Link]
-
Comparison of the in vitro metabolic stability data from cassette... - ResearchGate. [Link]
-
Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Services for in vitro Metabolism research - Admescope. [Link]
-
Metabolic Stability Assay - Creative Biolabs. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]
-
Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One - Research journals. [Link]
-
Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed. [Link]
-
Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed. [Link]
-
(PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - ResearchGate. [Link]
-
S-(2-CHLORO-4-NITROPHENYL)GLUTATHIONE - Gsrs. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. [Link]
-
Stability Study Protocol. [Link]
-
Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes - ResearchGate. [Link]
-
(PDF) this compound - ResearchGate. [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
-
Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem. [Link]
-
Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. [Link]
-
View of LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. [Link]
-
Enzymatic synthesis of 2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside, a substrate for alpha-amylase - PubMed. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. [Link]
-
Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC - NIH. [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube. [Link]
-
The reaction of alkylnitronates with glutathione - PubMed. [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC. [Link]
-
Stability Testing of Drug Substances and Drug Products. [Link]
-
(PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide - ResearchGate. [Link]
-
Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PubMed Central. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 3. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nuvisan.com [nuvisan.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. enamine.net [enamine.net]
- 12. admescope.com [admescope.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. benchchem.com [benchchem.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-N-(4-nitrophenyl)acetamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-N-(4-nitrophenyl)acetamide, a compound of interest in various chemical and pharmaceutical research domains. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. By equipping researchers with both the theoretical underpinnings and practical methodologies, this guide aims to facilitate informed solvent selection, streamline experimental workflows, and support the advancement of research and development involving this compound.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For drug development professionals and researchers, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including:
-
Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.
-
Purification and Crystallization: Selecting appropriate solvents for isolating and purifying target compounds.
-
Pharmaceutical Formulation: Developing effective drug delivery systems and ensuring bioavailability.[2]
-
Analytical Chemistry: Preparing samples for various analytical techniques.[3]
This guide focuses on this compound, providing a robust approach to characterizing its solubility profile.
Physicochemical Profile and Solubility Prediction of this compound
Molecular Structure:
-
CAS Number: 17329-87-2
-
Molecular Formula: C₈H₇ClN₂O₃[4]
-
Molecular Weight: 214.61 g/mol
Key Structural Features Influencing Solubility:
-
Polar Groups: The presence of a nitro group (-NO₂), an amide group (-C(=O)NH-), and a chloro group (-Cl) introduces polarity to the molecule. These groups are capable of dipole-dipole interactions and, in the case of the amide group, hydrogen bonding (both as a donor and acceptor).[5]
-
Aromatic Ring: The phenyl ring is a non-polar, hydrophobic moiety.[5]
-
Alkyl Halide: The chloroacetamide portion contributes to the molecule's reactivity and has some polar character.
Predicted Solubility Behavior:
Based on the principle of "like dissolves like," we can anticipate the following solubility trends:[5]
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are likely to be effective at dissolving this compound.[1] These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be reasonably good solvents.[1] They can act as both hydrogen bond donors and acceptors, interacting with the amide group. However, the overall solubility might be limited by the non-polar phenyl ring.
-
Low Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents for this compound due to the significant polarity imparted by the nitro and amide groups.[1]
-
Limited Aqueous Solubility: The presence of the hydrophobic phenyl ring and the chloro-substituted alkyl chain will likely result in low water solubility.[6] While the polar groups can interact with water, the non-polar sections of the molecule will hinder dissolution.[5]
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate determination of solubility requires robust experimental methods. The following protocols are standard in the field and provide reliable, reproducible results.
Method 1: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.[7]
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method. Quantify the concentration of this compound using a validated technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[3][9]
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Method 2: High-Throughput Kinetic Solubility Assay
For rapid screening of solubility in multiple solvents, a kinetic solubility assay is often employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7][9]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvents.
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[9] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternative Quantification: Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy or HPLC.[9][10]
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[11][12] However, this relationship must be determined experimentally for each solute-solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of this compound will generally be a better solvent.
-
pH (in Aqueous Systems): The amide proton in this compound is weakly acidic. In highly basic aqueous solutions, deprotonation could occur, forming an anion with potentially higher water solubility. Conversely, in strongly acidic solutions, protonation of the amide oxygen or the nitro group could occur, forming a cation and also potentially increasing aqueous solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.
Data Presentation and Interpretation
To facilitate comparison and analysis, solubility data should be presented in a clear and structured format.
Table 1: Solubility of this compound in Various Solvents at 25°C (Hypothetical Data for Illustrative Purposes)
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.93 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | > 0.93 |
| Acetone | Polar Aprotic | 85 | 0.40 |
| Methanol | Polar Protic | 30 | 0.14 |
| Ethanol | Polar Protic | 15 | 0.07 |
| Dichloromethane | Chlorinated | 10 | 0.05 |
| Ethyl Acetate | Ester | 8 | 0.04 |
| Toluene | Aromatic Hydrocarbon | < 1 | < 0.005 |
| Hexane | Non-polar | < 0.1 | < 0.0005 |
| Water | Aqueous | < 0.1 | < 0.0005 |
Diagram: Factors Influencing Solubility
Caption: Key Factors Influencing Compound Solubility.
Conclusion
This technical guide has outlined the theoretical considerations and practical approaches for determining the solubility of this compound. By understanding the interplay of its molecular structure with various solvent properties and by employing rigorous experimental techniques, researchers can accurately characterize its solubility profile. This essential data will empower informed decision-making in synthesis, purification, formulation, and other critical applications within the scientific and pharmaceutical development landscape.
References
- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube.
- AAT Bioquest. (2022, April 18).
- Factors affecting solubility. (n.d.).
- Thermodynamic modeling of activity coefficient and prediction of solubility. (n.d.). PubMed.
- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.).
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (n.d.). Journal of the American Chemical Society.
- Solubility of Organic Compounds. (2023, August 31).
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- The Experimental Determination of Solubilities. (n.d.).
- solubility experimental methods.pptx. (n.d.). Slideshare.
- AAT Bioquest. (2022, April 18).
- Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)
- Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- This compound | 17329-87-2. (n.d.). Sigma-Aldrich.
- Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220. (2025, September 7). PubChem.
- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2025, August 6).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- This compound (17329-87-2). (n.d.). Chemchart.
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to 2-Chloro-N-(4-nitrophenyl)acetamide: A Versatile Precursor in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-N-(4-nitrophenyl)acetamide, a pivotal intermediate in organic and medicinal chemistry. We move beyond a simple recitation of facts to deliver a field-proven perspective on its synthesis, core reactivity, and strategic applications. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comprehensive overview of its role in the synthesis of high-value heterocyclic scaffolds such as benzimidazoles and quinoxalines. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific literature.
Introduction: Identifying a Strategic Building Block
In the landscape of organic synthesis, the strategic value of a precursor is measured by its reactivity, versatility, and accessibility. This compound emerges as a compound of significant interest, embodying these critical attributes. It is a stable, crystalline solid that serves as a cornerstone for constructing complex molecular architectures, particularly within the realm of pharmacologically active heterocycles. Its structure is elegantly simple yet functionally rich, featuring two key reactive centers: a highly electrophilic chloroacetyl group and an electron-deficient nitrophenyl ring. This duality allows for sequential, controlled modifications, making it an ideal starting material for multi-step syntheses. N-(Substituted phenyl)-2-chloroacetamides are recognized as important intermediates for creating a wide array of derivatives, from bioactive molecules to functional materials.[1] This guide will illuminate the practical synthesis of this precursor and demonstrate its application in building molecular frameworks with proven therapeutic potential.
Physicochemical Properties & Safety Mandates
A thorough understanding of a compound's physical properties and safety requirements is non-negotiable for its effective and safe application in a laboratory setting.
Key Physicochemical Data
The properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₂O₃ | [1] |
| Molecular Weight | 214.61 g/mol | [1] |
| Appearance | Yellow solid/needle-like crystals | [1] |
| Melting Point | 183-185 °C | [2] |
| Boiling Point (Est.) | 324.09 - 392.7 °C | [3] |
| Density (Est.) | 1.42 - 1.571 g/cm³ | [1][3] |
| Water Solubility (Est.) | 312.04 - 477.69 mg/L | [3] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [4] |
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4][5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][5]
-
Handling: Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling.[5][6] Prevent dust formation during transfer and weighing.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[5] Storage under an inert atmosphere is recommended for long-term stability.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][5]
-
Skin: Wash off with soap and plenty of water. If irritation occurs, consult a physician.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[4][5]
Synthesis of the Precursor: A Validated Protocol
The most direct and widely adopted method for synthesizing this compound is the acylation of p-nitroaniline with chloroacetyl chloride. This reaction is robust, high-yielding, and straightforward to perform in a standard laboratory setting.
Experimental Protocol: Synthesis
This protocol is based on established literature procedures.[2][7]
-
Materials:
-
p-Nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add p-nitroaniline (1.0 eq).
-
Carefully add an excess of chloroacetyl chloride (approx. 2.0-2.5 eq). Causality Note: Using an excess of the acylating agent ensures the complete consumption of the starting aniline, driving the reaction to completion.
-
Heat the reaction mixture to reflux and maintain for 1 hour. The reflux provides the necessary activation energy for the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon of the chloroacetyl chloride.
-
After 1 hour, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash three times with water to remove unreacted chloroacetyl chloride (which hydrolyzes to chloroacetic acid and HCl) and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization, for example, from an ethanol/water mixture, to afford the final product as a yellow solid.[8]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Application in Heterocyclic Synthesis
The synthetic utility of this compound stems from its α-chloro amide functionality. The chlorine atom is an excellent leaving group, positioned alpha to an electron-withdrawing carbonyl group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution. This reactivity is the cornerstone of its application in building heterocyclic rings.
Synthesis of Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The reaction of this compound with o-phenylenediamines is a classic and efficient method for their synthesis.
-
Mechanistic Insight: The synthesis proceeds via an initial N-alkylation of one of the amino groups of the o-phenylenediamine onto the electrophilic carbon of the chloroacetyl group. This is followed by an intramolecular cyclization, where the second amino group attacks the amide carbonyl, and subsequent dehydration to form the aromatic benzimidazole ring.
Caption: General pathway for Benzimidazole synthesis.
-
Application Example: This precursor is used to create intermediates like 4-(2-chloro acetamido) benzoic acid, which can then be reacted with 2-mercaptobenzimidazole to form complex benzimidazole derivatives with evaluated antimicrobial and anticancer activities.[9] Various methods exist for benzimidazole synthesis, often involving the condensation of o-phenylenediamines with aldehydes or other carbonyl sources.[10]
Synthesis of Quinoxalines
Quinoxaline derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including use as anticancer and antibacterial agents.[11][12] this compound can serve as a key building block for substituted quinoxalines.
-
Mechanistic Insight: While direct condensation is the most common route to quinoxalines (o-phenylenediamine with a 1,2-dicarbonyl compound), chloroacetamide precursors can be used to build side chains or participate in more complex multi-step syntheses.[13][14] For instance, the chloro group can be displaced by a nucleophile (e.g., a phenoxide) to form an ether linkage.[15] The resulting molecule can then undergo further transformations to build the quinoxaline system or be attached to a pre-existing quinoxaline core.
Caption: Pathway for incorporating the precursor into Quinoxaline derivatives.
Applications in Drug Development & Medicinal Chemistry
The true value of this compound is realized in its role as an intermediate for synthesizing molecules with significant therapeutic potential.
-
Anticancer Agents: The methylated analog, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a known synthetic intermediate.[16][17] It has been explicitly used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, a class of compounds investigated for their anticancer activity.[18][19] Furthermore, a patent describes a synthetic route where this compound is a direct precursor to this methylated intermediate, which is itself an intermediate for the multi-kinase inhibitor drug Nintedanib.[7]
-
Antibacterial Agents: Research has demonstrated the antibacterial potential of acetamide derivatives.[20] A fluorinated analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown promising antibacterial activity against the high-priority pathogen Klebsiella pneumoniae.[8][20] Studies have shown this compound can act synergistically with carbapenem antibiotics like meropenem and imipenem, potentially helping to overcome drug resistance.[21][22] The chloro atom is believed to be crucial for this enhanced antimicrobial activity, possibly by stabilizing the molecule within its target enzyme.[20][23]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic and versatile precursor that provides an efficient entry point into the synthesis of complex and biologically relevant heterocyclic compounds. Its well-defined reactivity, straightforward synthesis, and solid-state stability make it an invaluable tool for researchers in both academic and industrial settings. From the construction of core benzimidazole and quinoxaline scaffolds to its documented role in the synthesis of anticancer and next-generation antibacterial agents, this compound continues to demonstrate its significant utility in the advancement of organic and medicinal chemistry.
References
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from PrepChem.com. [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from Angene Chemical. [Link]
-
Chemchart. (n.d.). This compound (17329-87-2). Retrieved from Chemchart. [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Unknown Source. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)
-
PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from PubChem. [Link]
-
Bertin Bioreagent. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals. Retrieved from Bertin Bioreagent. [Link]
-
Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from EurofinsUS.com. [Link]
- New Journal of Chemistry. (n.d.).
- Zhang, S. S., Wen, L. L., Xu, L. L., Tang, X. F., & Li, J. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428.
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]
-
PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-. Retrieved from PubChem. [Link]
- Research India Publications. (n.d.).
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed. [Link]
- Husain, A., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Chemistry Central Journal, 13(1), 53.
-
ResearchGate. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
- Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry, 15(1), 162-170.
- Yusufov, M. S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Central Asian Journal of Science, Engineering and Technology, 2(1).
- Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
-
Zhang, S. S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [Link]
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]
- Pop, R., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(13), 392.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from Organic Chemistry Portal. [Link]
-
Deivedi, S. K., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from Organic Chemistry Portal. [Link]
-
SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]
- Guerrab, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47.
- Al-Ostath, R. A., et al. (2021).
-
PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Retrieved from PubChem. [Link]
- BenchChem. (2025). Application Notes and Protocols: N-(2-fluoro-4-nitrophenyl)acetamide as a Precursor for Active Pharmaceutical Ingredients.
-
ResearchGate. (n.d.). (PDF) 2-Chloro- N -(4-nitrophenyl)acetamide. [Link]
- International Journal of Engineering and Applied Sciences. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. ripublication.com [ripublication.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Quinoxaline synthesis [organic-chemistry.org]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals - CAT N°: 35536 [bertin-bioreagent.com]
- 20. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for synthesizing 2-Chloro-N-(4-nitrophenyl)acetamide in the lab
An Application Note and Protocol for the Laboratory Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide
Introduction: The Significance of this compound
This compound is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a reactive chloroacetamide group and an electron-withdrawing nitrophenyl moiety, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. It serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] For instance, this compound and its derivatives are precursors in the synthesis of certain kinase inhibitors with potential anticancer activity.[2] The protocol detailed herein provides a robust and reproducible method for the synthesis, purification, and characterization of this compound, tailored for researchers in both academic and industrial settings.
Chemical Principles: The Acylation of 4-Nitroaniline
The synthesis of this compound is achieved through the N-acylation of 4-nitroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 4-nitroaniline's amino group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The presence of the electron-withdrawing nitro group on the aniline ring deactivates the amino group slightly, but it is still sufficiently nucleophilic to react with the highly reactive acid chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to form the stable amide product.
Caption: Figure 1: Reaction Mechanism of N-Acylation
Experimental Protocol
This protocol outlines the synthesis of this compound from 4-nitroaniline and chloroacetyl chloride.[3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 10.0 g | 0.072 | 1.0 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 15 mL | 0.224 | ~3.1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | - | - |
| Deionized Water | H₂O | 18.02 | - | - | - |
Safety and Handling Precautions
This procedure must be conducted in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water and moisture. Handle with extreme care.[4]
-
4-Nitroaniline: Toxic and harmful if inhaled, swallowed, or absorbed through the skin.
-
This compound: The final product is toxic if swallowed or in contact with skin and is suspected of causing genetic defects.[5]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
Synthesis Workflow
Caption: Figure 2: Experimental Synthesis Workflow
Step-by-Step Procedure
Part 1: Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (10.0 g).
-
Reagent Addition: In the fume hood, carefully add chloroacetyl chloride (15 mL) to the flask. The excess chloroacetyl chloride acts as both a reagent and a solvent in this procedure.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.[3] The mixture will become a homogenous solution and then may begin to form a solid as the product precipitates.
Part 2: Workup and Isolation
-
Cooling: After 1 hour, remove the heat source and allow the flask to cool to room temperature.
-
Quenching: Carefully and slowly, add the reaction mixture to a beaker containing ice and water to quench the excess chloroacetyl chloride. This step should be performed cautiously in the fume hood as HCl gas will be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate and wash the organic layer three times with water to remove any remaining acid and water-soluble impurities.[3]
-
Drying and Evaporation: Dry the ethyl acetate layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the ethyl acetate using a rotary evaporator to yield the crude solid product.
Part 3: Purification
-
Recrystallization: The crude this compound can be purified by recrystallization from ethanol.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum oven. The expected yield is approximately 11.5 g.[3]
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Melting Point: The reported melting point is in the range of 183-185 °C.[3]
-
FT-IR Spectroscopy: Expected characteristic peaks include N-H stretching (around 3290 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and N-O stretching for the nitro group.
-
¹H NMR Spectroscopy: The aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group will show characteristic chemical shifts.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.[6]
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By adhering to the described steps and safety precautions, researchers can effectively produce this valuable chemical intermediate for use in further synthetic applications. The causality behind each step, from the choice of reagents to the purification method, is grounded in fundamental principles of organic chemistry, ensuring a high degree of success and product purity.
References
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (17329-87-2). Retrieved from [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
ChemAnalyst. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Guerrab, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2007). This compound. Retrieved from [Link]
-
Ramli, Y., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. Retrieved from [Link]
-
ResearchGate. (2006). This compound. Retrieved from [Link]
-
NIST. (n.d.). Acetanilide, 2-chloro-4'-nitro-. Retrieved from [Link]
-
UOCHB. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Retrieved from [Link]
- Google Patents. (1986). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
-
YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. Retrieved from [Link]
Sources
- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. prepchem.com [prepchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 17329-87-2 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
Application & Protocols for Evaluating the Antimicrobial Efficacy of 2-Chloro-N-(4-nitrophenyl)acetamide
An Application Note for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic value. Acetamide derivatives, a class of organic compounds, have garnered significant interest for their diverse biological activities. This application note focuses on 2-Chloro-N-(4-nitrophenyl)acetamide , a compound whose antimicrobial properties have been a subject of recent scientific inquiry. Studies suggest that the presence of a chloro-group on the acetamide moiety may enhance its antimicrobial effects.[1] This document provides a comprehensive guide for researchers, offering detailed, field-proven protocols for the systematic evaluation of this compound's antimicrobial activity. We will delve into the foundational assays required for preliminary screening and characterization: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, the Disk Diffusion assay for qualitative susceptibility, and Time-Kill Kinetic studies to elucidate its bactericidal or bacteriostatic nature.
Foundational Principles: A Trio of Assays for Antimicrobial Characterization
A robust evaluation of a novel antimicrobial agent rests on a tiered approach, moving from quantitative assessment of potency to a dynamic understanding of its effect on microbial viability. The three protocols detailed herein form the cornerstone of this initial characterization.
-
Broth Microdilution: This quantitative method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[2][3] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[3][4] By exposing a standardized bacterial inoculum to a serial dilution of the test compound, we can pinpoint its potency with high accuracy.[2]
-
Disk Diffusion (Kirby-Bauer Method): This assay provides a qualitative or semi-quantitative assessment of antimicrobial activity.[5] A paper disk impregnated with this compound is placed on an agar surface uniformly inoculated with a test organism.[6][7] The compound diffuses into the agar, creating a concentration gradient.[8] If the organism is susceptible, a "zone of inhibition"—a clear area of no growth—will form around the disk.[5][7] The diameter of this zone provides a measure of the compound's efficacy.
-
Time-Kill Kinetics Assay: While MIC tells us the concentration needed to inhibit growth, it doesn't describe the rate or nature of the antimicrobial action. The time-kill assay provides this crucial pharmacodynamic data.[9] It measures the reduction in a microbial population over time after exposure to the test compound, allowing us to classify the agent as either bactericidal (causing cell death, typically defined as a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibiting growth without killing).[9][10]
Safety, Handling, and Preparation of this compound
Before proceeding with any experimental work, it is imperative to handle this compound with appropriate safety measures.
Hazard Identification & Personal Protective Equipment (PPE)
Based on safety data for chloroacetamide derivatives, this compound should be handled with care.[11][12][13]
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust.[11][14] Avoid contact with skin, eyes, and clothing.[12]
-
Required PPE: Wear protective gloves (inspect prior to use), chemical safety goggles, and a lab coat.[13][14]
Preparation of Stock Solution
The solubility of this compound is a critical parameter for biological assays. It is sparingly soluble in aqueous solutions but shows solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[15]
-
Solvent Selection: DMSO is a common choice for dissolving compounds for antimicrobial assays due to its high dissolving power and relatively low toxicity at concentrations typically used (<1% v/v).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~46.6 mM) in 100% DMSO. This allows for subsequent dilutions into aqueous media while keeping the final DMSO concentration minimal.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Aseptically transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile-filtered 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Workflow Overview
The following diagram illustrates the general workflow for screening a novel compound like this compound.
Caption: General workflow for antimicrobial compound evaluation.
Protocol 1: Broth Microdilution for MIC Determination
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][16]
Principle
A standardized bacterial inoculum is introduced to wells of a microtiter plate containing serial two-fold dilutions of this compound. Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration that shows no visible growth.[3][4]
Workflow Diagram
Caption: Broth Microdilution (MIC) Assay Workflow.
Detailed Step-by-Step Methodology
-
Plate Preparation:
-
Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.[17]
-
Prepare a 2x working solution of the compound (e.g., if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution in MHB from your DMSO stock).
-
Add 200 µL of this 2x working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[17]
-
Well 11 will serve as the Growth Control (and Solvent Control). Add 100 µL of MHB containing the highest concentration of DMSO used in the assay.
-
Well 12 will serve as the Sterility Control (100 µL of MHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in MHB to achieve a concentration of ~1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to the target of ~5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
-
Result Interpretation:
-
After incubation, examine the plate. The Sterility Control (well 12) should be clear. The Growth Control (well 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity.[4]
-
Sample Data Presentation
| Bacterial Strain | Compound | MIC (µg/mL) |
| K. pneumoniae ATCC 13883 | This compound | 512[18] |
| S. aureus ATCC 29213 | This compound | Hypothetical: 256 |
| P. aeruginosa ATCC 27853 | This compound | Hypothetical: >512 |
| E. coli ATCC 25922 | This compound | Hypothetical: 512 |
Protocol 2: Disk Diffusion Assay
This protocol is based on the standardized Kirby-Bauer method.[5][19]
Principle
A standardized bacterial lawn is cultured on a Mueller-Hinton Agar (MHA) plate. A paper disk containing a known amount of the test compound is applied. The compound diffuses outward, and if effective, inhibits bacterial growth, creating a clear zone. The diameter of this zone correlates with susceptibility.[5][8]
Workflow Diagram
Caption: Disk Diffusion Assay Workflow.
Detailed Step-by-Step Methodology
-
Disk Preparation:
-
As this is a novel agent, the disk concentration must be determined empirically. A good starting point is to prepare a solution (e.g., 1 mg/mL in a volatile solvent like acetone or methanol to facilitate drying) and apply a known volume (e.g., 20 µL) to sterile 6 mm paper disks. This would result in a 20 µg disk load.
-
Prepare a negative control disk using the solvent alone.
-
Allow disks to dry completely in a sterile environment before use.[6]
-
-
Inoculum and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 4.3.[19]
-
Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.[6]
-
Allow the plate surface to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the prepared this compound disk and control disks onto the inoculated agar surface.[5] Ensure disks are spaced at least 24 mm apart.[8]
-
Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[8]
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[7]
-
-
Result Interpretation:
-
After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition to the nearest millimeter.[19]
-
The negative control disk should show no zone of inhibition.
-
Sample Data Presentation
| Bacterial Strain | Compound (Disk Load) | Zone of Inhibition (mm) |
| K. pneumoniae ATCC 13883 | This compound (20 µg) | Hypothetical: 10 |
| S. aureus ATCC 25923 | This compound (20 µg) | Hypothetical: 14 |
| S. aureus ATCC 25923 | Ciprofloxacin (5 µg) | 25 |
| S. aureus ATCC 25923 | Solvent Control (DMSO) | 0 |
Protocol 3: Time-Kill Kinetic Assay
This assay provides insight into the pharmacodynamics of the compound.[9][10]
Principle
A standardized inoculum is challenged with the test compound at various concentrations (often multiples of the MIC). At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL). The change in log10 CFU/mL over time is plotted to create "kill curves."[20][21]
Workflow Diagram
Caption: Time-Kill Kinetics Assay Workflow.
Detailed Step-by-Step Methodology
-
Preparation:
-
Prepare flasks containing sterile MHB with this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask with no compound.
-
Prepare a bacterial inoculum and adjust it to a final concentration of approximately 5 x 10⁵ CFU/mL in each flask.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[10]
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar plates. Aim for plates with 30-300 colonies for accurate counting.
-
Incubate plates at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[9][10]
-
Bacteriostatic activity is indicated by a prevention of growth or a <3-log10 reduction in CFU/mL compared to the initial inoculum, with bacterial counts remaining similar to the starting level.
-
Conclusion
The protocols detailed in this application note provide a standardized and robust framework for the initial antimicrobial characterization of this compound. By systematically determining the MIC, assessing susceptibility through disk diffusion, and analyzing the killing kinetics, researchers can generate the foundational data necessary for further drug development. Adherence to these self-validating protocols, including the diligent use of controls, is paramount for producing reliable and reproducible results in the quest for novel antimicrobial agents.
References
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Khan, D. D. A., & Singh, R. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences, 13(1), 1-19. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Open Access Pub. (n.d.). Broth Microdilution. International Journal of Antibiotic Research. Retrieved from [Link]
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3969. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Linnaeus Bioscience. (2024). Antimicrobial Assays. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Time Kill Testing. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]
-
WOAH. (2012). Guideline 2.1. — Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved from [Link]
-
ScienceOpen. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
-
European Committee for Antimicrobial Susceptibility Testing. (n.d.). EUCAST Reading guide for disk diffusion testing. Retrieved from [Link]
-
ResearchGate. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
ResearchGate. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (17329-87-2). Retrieved from [Link]
-
Wu, Y. W., et al. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals, 3(12), 144-147. Retrieved from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) this compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. Retrieved from [Link]
Sources
- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. angenechemical.com [angenechemical.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. caymanchem.com [caymanchem.com]
- 16. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. scielo.br [scielo.br]
- 19. asm.org [asm.org]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for the Investigation of 2-Chloro-N-(4-nitrophenyl)acetamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Novel Acetamide Derivatives in Oncology
The acetamide scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for a diverse range of biologically active compounds.[1] Within this class, chloroacetamide derivatives have garnered significant interest for their potential as covalent inhibitors, capable of forming stable bonds with target proteins, leading to potent and sustained biological effects. The incorporation of a chloro-group can be essential for conferring or enhancing biological activity.[2][3][4][5] While direct studies on the anticancer properties of 2-Chloro-N-(4-nitrophenyl)acetamide are not extensively documented in publicly available literature, its structural analogs and related compounds have shown promise. For instance, similar molecules have been utilized as synthetic intermediates in the development of inhibitors for kinases like MELK (maternal embryonic leucine zipper kinase), which are implicated in cancer progression.[6][7][8] Furthermore, other complex molecules incorporating a 2-chloro-3-(4-nitrophenyl) moiety have demonstrated significant antimitotic and cytotoxic activity against a panel of cancer cell lines.[9][10]
These precedents provide a strong rationale for the systematic evaluation of this compound as a potential anticancer agent. This document serves as a comprehensive guide for researchers initiating such an investigation. It provides detailed protocols for fundamental in vitro assays to characterize the compound's effects on cancer cell viability, its potential to induce programmed cell death (apoptosis), and its impact on cell cycle progression. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
PART 1: Compound Handling and Preparation
Safety and Handling
This compound is a chemical compound that should be handled with appropriate safety precautions. Assume the compound is potentially hazardous and use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
Solubilization and Stock Solution Preparation
The solubility of a test compound is a critical first step. Based on data for structurally similar compounds, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.[6]
Protocol: Preparation of a 10 mM Stock Solution
-
Determine Molecular Weight: The molecular formula for this compound is C₈H₇ClN₂O₃. Calculate its molecular weight (MW).
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.
-
Solubilization: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Calculation: Volume (L) = [Mass (g) / MW ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Causality Insight: Creating a concentrated stock in a non-aqueous solvent like DMSO is standard practice.[11][12] This allows for the addition of small volumes to aqueous cell culture media, ensuring the final solvent concentration remains low (typically <0.5%) to avoid solvent-induced cytotoxicity. Aliquoting is crucial to maintain the stability and integrity of the compound over time.
PART 2: Foundational In Vitro Assays
The initial characterization of a novel compound involves a tiered approach, starting with its effect on cell viability and progressing to more mechanistic assays if promising activity is observed.
Cell Viability and Cytotoxicity Assay (MTT/WST-1)
This initial screen is designed to determine the concentration-dependent effect of the compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[11][12] The output of this assay is the IC50 value, the concentration of the compound required to inhibit cell growth by 50%.[11]
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.[11]
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and viability check (e.g., using a hemocytometer and Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a series of serial dilutions of the this compound stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Crucial Controls:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration wells.
-
Untreated Control: Wells with cells in medium only.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Cisplatin).
-
Blank Control: Wells with medium only (no cells) for background absorbance.
-
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
The results of the cytotoxicity assay should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | Hypothetical IC50 of this compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 25.8 |
| A549 | Lung Carcinoma | 38.2 |
| PC-3 | Prostate Adenocarcinoma | 18.9 |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, causing arrest at specific phases (e.g., G1, S, or G2/M), which can subsequently lead to apoptosis. [14][15]DNA-damaging agents, for example, often induce a G2 arrest. [15]Propidium iodide (PI) staining of DNA allows for the quantification of cells in each phase of the cycle.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with the IC50 concentration of this compound for various time points (e.g., 12, 24, and 48 hours) to observe time-dependent effects. Include a vehicle control.
-
-
Cell Harvest and Fixation:
-
Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. [13] * Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Trustworthiness through Self-Validation: In all flow cytometry experiments, consistency is key. Running controls (untreated, vehicle) with every experiment validates the assay's performance and ensures that observed changes are due to the compound, not experimental variability. Comparing results across different time points and concentrations provides a more robust picture of the compound's effect on the cell cycle.
PART 3: Investigating a Putative Mechanism of Action
Based on the known activities of chloroacetamides and other DNA-damaging agents, a plausible hypothesis is that this compound may function as a DNA-damaging agent or a covalent inhibitor of proteins involved in cell proliferation or DNA repair. Covalent chloro-N-acetamide ligands have been shown to induce a specific type of cell death called ferroptosis in some contexts, while other acetamides function through apoptosis induction or PARP-1 inhibition. [1][16][17]Many classic anticancer agents function by inhibiting topoisomerases, enzymes critical for managing DNA topology during replication. [18][19]Inhibition leads to DNA strand breaks and cell cycle arrest. [19] The diagram below illustrates a hypothetical signaling pathway that could be activated by this compound, leading to the cellular outcomes measured in the preceding protocols.
Hypothetical Signaling Pathway
Caption: Putative mechanism: Compound induces DNA damage, leading to p53 activation, cell cycle arrest, and apoptosis.
Conclusion
This document provides a foundational framework for the initial in vitro characterization of this compound in cancer cell line studies. By systematically applying these protocols, researchers can determine the compound's cytotoxic potential (IC50), elucidate its primary mode of cell death (apoptosis vs. necrosis), and identify its effects on cell cycle progression. Positive results from these assays would warrant further investigation into specific molecular targets and signaling pathways, moving this novel compound through the preclinical drug discovery pipeline.
References
- BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- BenchChem. (n.d.). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
-
Bertin Bioreagent. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
- Lesovoy, V., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2978.
- Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-8.
- de Almeida, G. G., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
- Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica (Cairo), 2016, 7867623.
-
Lesovoy, V., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. Retrieved from [Link]
-
PubMed. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Retrieved from [Link]
-
Lesovoy, V., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Retrieved from [Link]
-
de Almeida, G. G., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Retrieved from [Link]
-
PubMed Central. (n.d.). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Retrieved from [Link]
-
PubMed Central. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]
-
de Almeida, G. G., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Institutes of Health. Retrieved from [Link]
-
PubMed. (n.d.). Two 4N cell-cycle arrests contribute to cisplatin-resistance. Retrieved from [Link]
-
Shen, H., et al. (2013). Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance. PLOS One. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Anti-Tumor Antibiotics and their Mechanism of Action. Retrieved from [Link]
Sources
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals - CAT N°: 35536 [bertin-bioreagent.com]
- 8. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals - CAT N°: 35536 [bertin-bioreagent.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Two 4N cell-cycle arrests contribute to cisplatin-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance | PLOS One [journals.plos.org]
- 16. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 19. longdom.org [longdom.org]
Experimental Design for Evaluating 2-Chloro-N-(4-nitrophenyl)acetamide as an Enzyme Inhibitor
An Application Guide for Researchers
Abstract
Enzyme inhibition is a cornerstone of drug discovery and biochemical research, with many therapeutic agents functioning by modulating the activity of specific enzymes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an experimental workflow to test the enzyme inhibitory potential of the compound 2-Chloro-N-(4-nitrophenyl)acetamide . While this compound is recognized as a synthetic intermediate, its biological activities are not extensively characterized, making it a candidate for screening against various enzymatic targets.[2] This guide presents detailed protocols for three common and therapeutically relevant enzyme assays—Tyrosinase, α-Glucosidase, and Urease—as a framework for initial screening and characterization. The protocols are designed to be self-validating and include sections on data analysis, interpretation, and troubleshooting to ensure scientific rigor.
Introduction: The Rationale for Enzyme Inhibition Screening
The search for novel bioactive molecules is a critical endeavor in modern pharmacology. Enzyme inhibitors, in particular, represent a significant class of therapeutic drugs, targeting enzymes involved in various disease pathways.[1] this compound is a chloroacetamide derivative, a class of compounds known to possess a range of biological activities.[3][4] The electrophilic nature of the α-chloro group suggests potential reactivity with nucleophilic residues (such as cysteine or histidine) in enzyme active sites, making it a plausible candidate for an inhibitor.
Given the lack of specific target information for this compound, a logical first step is to screen it against a panel of well-characterized enzymes that are relevant to human health and disease. This application note outlines the experimental setup for three such enzymes:
-
Tyrosinase: A key enzyme in melanin biosynthesis. Its inhibition is a primary goal in the cosmetic industry for skin-lightening agents and in medicine to treat hyperpigmentation disorders.[5][6]
-
α-Glucosidase: An enzyme that breaks down complex carbohydrates into glucose in the digestive tract. Inhibitors are used as oral anti-diabetic drugs for managing type 2 diabetes by controlling post-meal blood glucose levels.[7][8]
-
Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a significant virulence factor for pathogens like Helicobacter pylori, and its inhibition is a therapeutic strategy for treating peptic ulcers and other related conditions.[9][10]
By following these protocols, researchers can obtain robust preliminary data on the inhibitory profile of this compound, paving the way for more detailed mechanistic studies.
Core Principles of Enzyme Inhibition Assays
An enzyme inhibition assay quantifies the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor.[11] The primary goal is to determine the inhibitor's potency, commonly expressed as the Half Maximal Inhibitory Concentration (IC50) . The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[12][13] A lower IC50 value signifies a more potent inhibitor.[14]
These assays rely on monitoring the reaction progress, typically by measuring the increase in product concentration or the decrease in substrate concentration over time. For high-throughput screening, colorimetric assays are preferred, where the product of the enzymatic reaction is a colored compound whose absorbance can be measured using a spectrophotometer or microplate reader.
General Experimental Workflow
A standardized workflow is crucial for obtaining reliable and reproducible results.[15] The process involves careful preparation of reagents, execution of the enzymatic reaction in a controlled manner, and accurate data analysis.
Figure 1: General workflow for an in vitro enzyme inhibition assay.
Protocol 1: Tyrosinase Inhibition Assay
This assay measures the ability of this compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[5] Kojic acid is used as a standard positive control.[16]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader
Step-by-Step Methodology
-
Prepare Reagent Solutions:
-
Phosphate Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in cold phosphate buffer. Keep on ice.
-
Substrate Solution: Prepare a 2.5 mM L-DOPA solution in phosphate buffer. This solution should be made fresh before use as it is susceptible to auto-oxidation.[5]
-
Test Compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Positive Control Stock: Dissolve Kojic acid in DMSO or buffer to create a stock solution (e.g., 1 mM).
-
-
Assay Plate Setup (Total Volume = 200 µL):
-
Test Wells: Add 20 µL of various concentrations of the test compound (serially diluted from the stock solution) and 120 µL of phosphate buffer.
-
Positive Control Wells: Add 20 µL of various concentrations of Kojic acid and 120 µL of phosphate buffer.
-
Negative Control (100% Activity): Add 20 µL of DMSO (vehicle) and 120 µL of phosphate buffer.
-
Blank Wells: Prepare a corresponding blank for each test concentration containing the compound and buffer but substitute the enzyme solution with buffer in the next step.
-
-
Enzyme Addition and Pre-Incubation:
-
Add 40 µL of the tyrosinase enzyme solution to all wells except the blanks. Add 40 µL of phosphate buffer to the blank wells.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.[16]
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 20 µL of the 2.5 mM L-DOPA substrate solution to all wells.[5]
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, taking readings every minute.[5][6] Alternatively, for an endpoint assay, incubate at 25°C for a fixed time (e.g., 20 minutes) and then measure the final absorbance.
-
Data Presentation (Hypothetical)
| [Inhibitor] (µM) | Absorbance (475 nm) | Corrected Absorbance (Sample - Blank) | % Inhibition |
| 0 (Control) | 0.850 | 0.835 | 0.0% |
| 10 | 0.765 | 0.750 | 10.2% |
| 25 | 0.620 | 0.605 | 27.5% |
| 50 | 0.445 | 0.430 | 48.5% |
| 100 | 0.250 | 0.235 | 71.9% |
| 200 | 0.130 | 0.115 | 86.2% |
Protocol 2: α-Glucosidase Inhibition Assay
This assay is based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to release p-nitrophenol, a yellow-colored product that absorbs strongly at 405 nm.[17] Acarbose is a standard inhibitor used as a positive control.[8]
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader
Step-by-Step Methodology
-
Prepare Reagent Solutions:
-
Phosphate Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 6.8.
-
Enzyme Solution: Prepare an α-glucosidase solution (e.g., 0.5 units/mL) in phosphate buffer.[18]
-
Substrate Solution: Prepare a 1 mM pNPG solution in phosphate buffer.
-
Test Compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Positive Control Stock: Dissolve Acarbose in buffer to create a stock solution (e.g., 1 mg/mL).
-
Stopping Reagent: Prepare a 0.1 M Na₂CO₃ solution.
-
-
Assay Plate Setup (Pre-reaction Volume = 100 µL):
-
Add 50 µL of phosphate buffer to all wells.
-
Add 20 µL of various concentrations of the test compound (or Acarbose) to the respective test wells.
-
Add 20 µL of DMSO (vehicle) to the Negative Control wells.
-
Prepare corresponding Blank wells for each concentration without the enzyme.
-
-
Enzyme Addition and Pre-Incubation:
-
Add 30 µL of the α-glucosidase solution to all wells except the blanks. Add 30 µL of buffer to the blank wells.
-
Mix and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation, Termination, and Measurement:
Data Presentation (Hypothetical)
| [Inhibitor] (µM) | Absorbance (405 nm) | Corrected Absorbance (Sample - Blank) | % Inhibition |
| 0 (Control) | 1.102 | 1.085 | 0.0% |
| 50 | 0.987 | 0.970 | 10.6% |
| 100 | 0.812 | 0.795 | 26.7% |
| 250 | 0.567 | 0.550 | 49.3% |
| 500 | 0.322 | 0.305 | 71.9% |
| 1000 | 0.157 | 0.140 | 87.1% |
Protocol 3: Urease Inhibition Assay
This protocol uses the Berthelot (indophenol) method to quantify the ammonia produced from the enzymatic hydrolysis of urea.[9] The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol complex, which is measured colorimetrically at ~630 nm. Thiourea is a standard urease inhibitor.
Materials and Reagents
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
This compound (Test Compound)
-
Thiourea (Positive Control)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Berthelot Reagents:
-
Reagent A: Phenol (e.g., 0.5% w/v) and Sodium Nitroprusside (e.g., 0.0025% w/v)
-
Reagent B: Sodium Hydroxide (e.g., 0.6 M) and Sodium Hypochlorite (e.g., 0.1%)
-
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader
Step-by-Step Methodology
-
Prepare Reagent Solutions:
-
Phosphate Buffer: Prepare 100 mM phosphate buffer and adjust the pH to 7.4.
-
Enzyme Solution: Prepare a Jack Bean Urease solution (e.g., 10 units/mL) in phosphate buffer.
-
Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.
-
Test Compound & Control Stocks: Prepare concentrated stock solutions of the test compound and Thiourea in DMSO.
-
-
Assay Plate Setup (Pre-reaction Volume = 50 µL):
-
Add 10 µL of various concentrations of the test compound (or Thiourea) to the respective wells.
-
Add 10 µL of DMSO to the Negative Control wells.
-
Add 30 µL of phosphate buffer to all wells.
-
Prepare corresponding Blank wells without the enzyme.
-
-
Enzyme Addition and Pre-Incubation:
-
Add 10 µL of the urease solution to all wells except the blanks. Add 10 µL of buffer to the blank wells.
-
Mix and pre-incubate at 37°C for 15 minutes.[10]
-
-
Reaction Initiation and Incubation:
-
Start the reaction by adding 50 µL of 100 mM urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development and Measurement:
-
Add 50 µL of Berthelot Reagent A to each well. Mix gently.
-
Add 50 µL of Berthelot Reagent B to each well. Mix gently.[9]
-
Incubate the plate at room temperature for 20-30 minutes to allow for color development.
-
Measure the absorbance at 630 nm with a microplate reader.
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
For each concentration of the test compound, the percentage of enzyme inhibition is calculated using the following formula:
% Inhibition = [1 - (A_sample - A_blank) / (A_control - A_control_blank)] x 100 [9]
Where:
-
A_sample: Absorbance of the well with the enzyme, substrate, and inhibitor.
-
A_blank: Absorbance of the well with the substrate and inhibitor, but no enzyme.
-
A_control: Absorbance of the well with the enzyme, substrate, and vehicle (DMSO).
-
A_control_blank: Absorbance of the well with substrate and vehicle, but no enzyme.
Determination of IC50
The IC50 value is determined by plotting the calculated percent inhibition against the logarithm of the inhibitor concentrations.[12] A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[14]
Figure 2: A representative dose-response curve for IC50 determination.
Determining the Mechanism of Inhibition
While IC50 indicates potency, it does not describe the mechanism of inhibition (e.g., competitive, non-competitive).[1] To determine this, further kinetic studies are required where the reaction velocity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then plotted using a Lineweaver-Burk or Michaelis-Menten plot to observe the effect of the inhibitor on the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. courses.edx.org [courses.edx.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. In vitro α-glucosidase inhibitory assay [protocols.io]
- 18. bio-protocol.org [bio-protocol.org]
Application Note: Quantitative Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide in Biological Samples
Introduction
2-Chloro-N-(4-nitrophenyl)acetamide is a chemical compound that may be encountered in various stages of drug discovery and development, either as an intermediate in synthesis or as a potential metabolite.[1] Its accurate quantification in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methods for the determination of this compound in biological samples. The primary focus is on a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, complemented by a discussion of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for applications where lower sensitivity is acceptable.
The methodologies described herein are grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and reproducible data for regulatory submissions.[2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₃ | [6] |
| Molecular Weight | 214.61 g/mol | [7] |
| Appearance | White to light yellow powder/crystal | |
| LogP (calculated) | ~1.8 | [8] |
| pKa (predicted) | Not readily available, but the amide proton is weakly acidic. |
The compound's moderate hydrophobicity, indicated by its LogP value, suggests that it is well-suited for reversed-phase liquid chromatography and can be efficiently extracted from biological matrices using various sample preparation techniques.
Primary Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological samples, LC-MS/MS is the method of choice due to its superior sensitivity, selectivity, and speed.[9] This technique is particularly advantageous for detecting low concentrations of the analyte, which is often a requirement in preclinical and clinical studies.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample extract by an HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. In the mass spectrometer, a specific precursor ion corresponding to the analyte is selected and fragmented. The resulting product ions are then detected and quantified. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.
Rationale for Method Selection
The selection of LC-MS/MS is justified by:
-
High Sensitivity: Achieves low limits of quantification (LLOQ), often in the low ng/mL or even pg/mL range, which is crucial for characterizing the full pharmacokinetic profile.
-
High Selectivity: The use of MRM minimizes interference from endogenous matrix components, leading to more accurate and precise measurements.[5]
-
Broad Applicability: The method can be adapted for various biological matrices, including plasma, serum, urine, and tissue homogenates.[10]
Secondary Analytical Methodology: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
For applications where high sensitivity is not a prerequisite, such as in vitro assays or analyses of highly concentrated samples, HPLC-UV can be a cost-effective and reliable alternative.
Principle of HPLC-UV
HPLC separates the analyte from other compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. As the analyte elutes from the column, it passes through a UV detector. The nitro-aromatic chromophore in this compound allows for strong UV absorbance, enabling its detection and quantification.
Rationale for Method Selection
-
Cost-Effectiveness: HPLC-UV systems are more widely available and have lower operational costs compared to LC-MS/MS.
-
Simplicity: Method development and operation are generally less complex.
-
Robustness: HPLC-UV methods are known for their ruggedness and reproducibility in routine analysis.
Sample Preparation: The Key to Reliable Bioanalysis
The complexity of biological matrices necessitates a thorough sample preparation step to remove interferences like proteins and phospholipids that can compromise the analytical results.[11][12] The choice of sample preparation technique depends on the required level of cleanliness, the desired concentration factor, and the physicochemical properties of the analyte.[13]
Overview of Sample Preparation Techniques
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[10] While efficient for protein removal, it may not remove other interferences and can lead to ion suppression in LC-MS/MS.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.[14] It provides a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Considered the gold standard for sample cleanup, SPE uses a solid sorbent to retain the analyte while interferences are washed away.[15] It offers the highest degree of sample cleanup and allows for sample concentration, leading to improved sensitivity.
For the quantification of this compound, a moderately hydrophobic compound, a reversed-phase SPE protocol is highly recommended to achieve the best results in a regulated bioanalytical setting.
Below is a detailed workflow for the analysis of this compound in human plasma.
Caption: High-level workflow for the analysis of this compound in plasma.
Detailed Protocols
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
This protocol is designed for a standard UHPLC system coupled to a triple quadrupole mass spectrometer.
1. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable stable-isotope labeled internal standard (e.g., this compound-d4) in the same manner. If a stable-isotope labeled IS is not available, a structurally similar compound can be used after thorough validation.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike the appropriate amounts of the working solutions into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
2. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Step-by-step workflow for the solid-phase extraction protocol.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0.0-0.5 min: 20% B0.5-2.5 min: 20% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 20% B3.1-4.0 min: 20% B |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For a precursor ion of m/z 215.0 (M+H)⁺, potential product ions would be investigated. |
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA's Guidance for Industry on Bioanalytical Method Validation) to ensure the reliability of the data.[2][4] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards should be within ±15% of nominal concentration (±20% for LLOQ). |
| Accuracy & Precision | For QC samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15% (±20% and ≤20% for LLOQ, respectively). |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure that the matrix does not cause significant ion suppression or enhancement. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (storage), and in processed samples. |
Conclusion
The successful quantification of this compound in biological samples is achievable through the implementation of a well-developed and validated analytical method. The LC-MS/MS method detailed in this application note provides the necessary sensitivity and selectivity for demanding pharmacokinetic and toxicokinetic studies. Adherence to rigorous sample preparation protocols and comprehensive method validation is paramount to ensure the generation of high-quality, reliable, and defensible data for drug development programs.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- Slideshare.
- U.S. Food and Drug Administration. (2001).
- SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column.
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Outsourced Pharma. (2023).
- DORAS | DCU Research Repository.
- Ningbo Innopharmchem Co., Ltd. Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
- PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide.
- PubMed Central. Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood.
- Sigma-Aldrich. This compound.
- Organomation.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- PubChem. N-(4-chloro-2-nitrophenyl)acetamide.
- TCI Chemicals. This compound.
- BLDpharm. 17329-87-2|this compound.
- MedChemExpress. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- BenchChem. Application Note: Quantitative Analysis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
- National Institutes of Health. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens.
- Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
- PubChem. Acetanilide, 2-chloro-4'-nitro-.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2012).
- National Institutes of Health. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences.
- ResearchGate. (2025). (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.
- MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
- ResearchGate. (2025). (PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 17329-87-2 [sigmaaldrich.com]
- 8. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tecan.com [tecan.com]
- 14. organomation.com [organomation.com]
- 15. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to Assessing the Cytotoxicity of 2-Chloro-N-(4-nitrophenyl)acetamide
Abstract
This application note provides a detailed, scientifically-grounded framework for evaluating the cytotoxic potential of the chemical compound 2-Chloro-N-(4-nitrophenyl)acetamide. Recognizing the critical need for robust and reproducible cytotoxicity data in drug discovery and chemical safety assessment, this guide offers a multi-faceted approach. We will delve into the rationale behind selecting appropriate in vitro assays, provide step-by-step protocols for their execution, and discuss the critical aspects of data analysis and interpretation. This document is designed to equip researchers with the necessary tools to confidently and accurately characterize the cytotoxic profile of this and similar chemical entities.
Introduction: Understanding this compound and the Imperative of Cytotoxicity Testing
This compound is a synthetic organic compound with a chemical structure that suggests potential biological activity.[1][2] While its specific mechanisms of action are still under investigation, its structural motifs, including a chloroacetamide group and a nitrophenyl ring, are found in various bioactive molecules.[3] The chloroacetamide moiety, for instance, is a known alkylating agent, capable of forming covalent bonds with cellular nucleophiles like proteins and nucleic acids, a mechanism often associated with cytotoxicity. The nitrophenyl group can also contribute to cellular stress through various biochemical pathways. Therefore, a thorough evaluation of its effect on cell viability and proliferation is a fundamental first step in any potential therapeutic or toxicological investigation.
Cytotoxicity assays are indispensable tools in this process, providing quantitative data on a compound's ability to damage or kill cells.[4] This information is crucial for:
-
Early-stage drug discovery: Identifying and deprioritizing cytotoxic compounds to avoid costly late-stage failures.[4]
-
Lead optimization: Guiding medicinal chemists in modifying chemical structures to reduce toxicity while retaining or enhancing desired activity.
-
Toxicological risk assessment: Determining the potential hazard of a chemical to human health and the environment.
-
Mechanistic studies: Elucidating the cellular pathways through which a compound exerts its effects.[5]
This guide will focus on a multi-parametric approach, utilizing a combination of assays to build a comprehensive cytotoxic profile of this compound. We will specifically detail the use of the MTT assay for assessing metabolic activity, the LDH release assay for membrane integrity, and an apoptosis assay using Annexin V/Propidium Iodide staining to investigate the mode of cell death.
Selecting the Right Tools: A Rationale for a Multi-Assay Approach
No single cytotoxicity assay can provide a complete picture of a compound's effects. Different assays measure distinct cellular parameters, and a multi-assay approach is essential for a robust and nuanced understanding.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability based on mitochondrial metabolic activity.[6][7] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8] The amount of formazan produced is proportional to the number of viable cells.[9] This assay is a good indicator of overall cellular health but does not distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[10][11] The LDH assay measures the amount of released LDH, providing a direct measure of cytotoxicity due to compromised membrane integrity.[12][13] This assay is complementary to the MTT assay, as it specifically detects cell death associated with membrane rupture.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay provides insights into the mechanism of cell death.[14] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[14][15] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells. By co-staining with Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
The logical workflow for assessing the cytotoxicity of this compound is depicted in the following diagram:
Figure 1. A streamlined workflow for the comprehensive cytotoxic evaluation of a test compound.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Source: commercial supplier)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended application)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH Cytotoxicity Assay Kit (commercial kit)
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercial kit)
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[6][8] The absorbance of the solubilized formazan is directly proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][16]
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C.[6][16] After incubation, carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 5.3 |
| 1 | 91.5 ± 5.2 | 85.3 ± 4.7 | 78.9 ± 6.1 |
| 10 | 75.8 ± 6.1 | 62.1 ± 5.5 | 48.7 ± 5.9 |
| 50 | 42.3 ± 4.8 | 28.9 ± 4.1 | 15.4 ± 3.8 |
| 100 | 15.7 ± 3.5 | 8.2 ± 2.9 | 4.6 ± 2.1 |
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage.[10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[10] The amount of formazan is proportional to the number of lysed cells.[10]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11][12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).[17] Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11][12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]
-
Data Analysis: Use the following controls to calculate the percentage of cytotoxicity:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).[11]
-
Percentage Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
Hypothetical Data Presentation:
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle) | 5.2 ± 1.1 | 6.8 ± 1.5 | 8.1 ± 1.9 |
| 0.1 | 6.1 ± 1.3 | 8.2 ± 1.8 | 10.5 ± 2.2 |
| 1 | 12.4 ± 2.5 | 18.9 ± 3.1 | 25.6 ± 3.8 |
| 10 | 28.9 ± 4.1 | 45.3 ± 5.2 | 62.7 ± 6.1 |
| 50 | 65.7 ± 6.8 | 82.1 ± 7.5 | 91.4 ± 8.2 |
| 100 | 88.3 ± 7.9 | 95.6 ± 8.1 | 98.2 ± 7.9 |
Protocol 3: Annexin V/PI Apoptosis Assay
Principle: This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.[18] Propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Figure 2. Differentiation of cell populations based on Annexin V and PI staining.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after treatment. Treat cells with this compound at concentrations around the determined IC50 for the desired time point (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.[14]
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer (provided in the kit).[18] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][18]
-
Sample Acquisition: Add 400 µL of 1X binding buffer to each tube.[18] Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use flow cytometry software to gate the cell populations based on their fluorescence intensity for Annexin V-FITC and PI. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Hypothetical Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Compound (IC50) | 45.8 ± 3.9 | 35.2 ± 4.1 | 19.0 ± 3.5 |
| Positive Control | 20.3 ± 3.1 | 50.7 ± 4.8 | 29.0 ± 4.2 |
Data Interpretation and Building a Cohesive Narrative
The data from these three assays should be integrated to form a comprehensive understanding of the cytotoxic effects of this compound.
-
A decrease in cell viability as measured by the MTT assay indicates that the compound interferes with cellular metabolism.
-
An increase in LDH release confirms that the compound causes membrane damage , a hallmark of necrosis.
-
The Annexin V/PI assay will elucidate the primary mode of cell death. A significant increase in the Annexin V-positive/PI-negative population suggests apoptosis is a key mechanism. A substantial increase in the Annexin V-positive/PI-positive or Annexin V-negative/PI-positive populations points towards late apoptosis or necrosis.
By comparing the results, a researcher can conclude, for example, that at lower concentrations, this compound induces apoptosis, while at higher concentrations, it leads to necrosis. This level of detail is invaluable for understanding the compound's mechanism of action and its potential therapeutic window.
Conclusion
This application note has provided a detailed and rationalized approach for assessing the cytotoxicity of this compound. By employing a multi-assay strategy that includes the MTT, LDH, and Annexin V/PI assays, researchers can obtain a robust and comprehensive cytotoxic profile. The provided step-by-step protocols and guidance on data interpretation are intended to empower scientists to generate high-quality, reproducible data, which is fundamental for advancing drug discovery and ensuring chemical safety.
References
- 1. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. This compound | 17329-87-2 [sigmaaldrich.com]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. kumc.edu [kumc.edu]
Application & Protocol Guide: 2-Chloro-N-(4-nitrophenyl)acetamide for Protein Binding Studies
Abstract
The landscape of drug discovery has seen a remarkable resurgence in the development of targeted covalent inhibitors, which offer distinct advantages in potency, duration of action, and the ability to target challenging proteins.[1][2] A cornerstone of this approach is the strategic fusion of fragment-based ligand discovery (FBLD) with covalent targeting methodologies.[1][3] This guide provides an in-depth exploration of 2-Chloro-N-(4-nitrophenyl)acetamide , a readily accessible electrophilic fragment, as a powerful tool for modern protein binding studies. We will detail its mechanism of action, provide validated, step-by-step protocols for its application in hit identification and target validation, and explain the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent fragment screening to accelerate their discovery pipelines.
Introduction: The Covalent Fragment Advantage
Fragment-based ligand discovery (FBLD) begins with screening low-molecular-weight compounds ("fragments") that, due to their small size, can efficiently sample chemical space and identify binding pockets on a protein target.[4] However, a primary challenge in FBLD is the detection of these initial, often weak, binding events.[1] By incorporating a mild electrophile, or "warhead," into the fragment, we create a covalent fragment that forms a stable, permanent bond with its target protein. This transforms a transient, low-affinity interaction into a readily detectable and permanent modification.[5]
This compound is an ideal scaffold for this purpose. It features a chloroacetamide warhead, a class of electrophiles known to react with nucleophilic amino acid residues, most notably cysteine.[6] Its simple structure and commercial availability make it an excellent starting point for screening campaigns.[7] This guide outlines its use in three key applications: initial hit discovery via mass spectrometry, precise mapping of the binding site, and its role as a foundational tool for competitive profiling assays.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 17329-87-2 | [7][8] |
| Molecular Formula | C₈H₇ClN₂O₃ | [7] |
| Physical Form | Solid | [7] |
| Storage | Inert atmosphere, room temperature | [7] |
Mechanism of Covalent Modification
The utility of this compound hinges on the reactivity of its chloroacetamide moiety. This group acts as a mild electrophile, poised to react with nucleophilic residues on a protein surface.
The Primary Target: Cysteine While other nucleophilic residues can be targeted, the most frequent and predictable reaction is with the thiol side chain of cysteine.[9] The reactivity of a specific cysteine residue is highly dependent on its local microenvironment within the protein structure, which modulates its pKa.[10] Cysteines with a lowered pKa exist significantly in the more nucleophilic thiolate (S⁻) state at physiological pH, rendering them "hyperreactive" and prime targets for electrophilic fragments.[10]
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The cysteine thiolate attacks the carbon atom bonded to the chlorine, displacing the chloride leaving group and forming a stable thioether bond. This irreversible event permanently labels the protein.
Caption: Covalent modification of a protein cysteine residue by this compound.
Application 1: Hit Identification via Intact Protein Mass Spectrometry
The first step in a covalent fragment screen is to identify which proteins, if any, are targeted by the fragment. Intact protein mass spectrometry (MS) is a direct and powerful method for this initial validation.[11][12]
Causality: The core principle is straightforward: if the fragment binds covalently, the total mass of the protein will increase by the mass of the fragment minus the mass of the leaving group (in this case, HCl). For this compound (molar mass ≈ 214.6 g/mol ), the resulting adduct adds approximately 178.1 g/mol to the protein. By comparing the mass spectra of the protein before and after incubation with the fragment, a covalent binding event can be unambiguously confirmed.[12] This "top-down" approach is ideal for screening against purified proteins.[11]
Protocol 1.1: Intact Protein MS Screening
Objective: To confirm covalent binding of this compound to a purified target protein.
Materials:
-
Purified protein of interest (≥95% purity) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
This compound (e.g., 10 mM stock in DMSO).
-
DMSO (vehicle control).
-
LC-MS system (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.
-
Desalting column (e.g., C4 reverse-phase).
Procedure:
-
Reaction Setup: Prepare two reaction tubes.
-
Test Sample: Incubate the target protein (e.g., 5-10 µM) with this compound (e.g., 50-100 µM, 5-10 fold molar excess).
-
Control Sample: Incubate the same concentration of target protein with an equivalent volume of DMSO.
-
-
Incubation: Incubate both samples at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like DTT or glutathione to consume excess electrophile, though this is often unnecessary if proceeding directly to desalting.
-
Sample Desalting: Immediately before MS analysis, desalt both the test and control samples using a reverse-phase desalting column to remove non-volatile salts and excess fragment.
-
LC-MS Analysis: Analyze the samples on an LC-MS system. The LC method will typically involve a simple gradient over a C4 column. Acquire spectra in the appropriate m/z range to observe the charge state envelope of the intact protein.
-
Data Analysis:
-
Use deconvolution software (e.g., MaxEnt1, BioConfirm) to convert the raw charge state envelope into a zero-charge mass spectrum for both the control and test samples.
-
Compare the deconvoluted spectra. A peak in the test sample with a mass shift of +178.1 Da relative to the control protein confirms single covalent modification. Multiple additions would result in multiples of this mass shift.
-
Caption: Experimental workflow for hit confirmation using intact protein mass spectrometry.
Application 2: Binding Site Identification
Confirming that a fragment binds is the first step; knowing where it binds is critical for structure-activity relationship (SAR) studies and medicinal chemistry optimization.[11] Bottom-up proteomics, which analyzes peptides from a digested protein, is the gold standard for identifying the specific amino acid residue modified by a covalent ligand.[12][13]
Causality: By digesting the adducted protein with a protease like trypsin, we generate a pool of smaller peptides. The peptide containing the modified cysteine will have a mass increase of +178.1 Da. This unique peptide can be isolated and fragmented within the mass spectrometer (MS/MS). The resulting fragmentation pattern will reveal the peptide's sequence and pinpoint the exact residue carrying the modification, providing definitive proof of the binding site.[11][12]
Protocol 2.1: Bottom-Up Proteomics for Binding Site Mapping
Objective: To identify the specific amino acid residue(s) covalently modified by this compound.
Materials:
-
Adducted protein sample (from Protocol 1.1).
-
Denaturing buffer (e.g., 8 M Urea).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., Iodoacetamide, IAM) to cap non-modified cysteines.
-
Trypsin (MS-grade).
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF).
Procedure:
-
Protein Adduction: Prepare a larger-scale reaction of protein and fragment as described in Protocol 1.1. Remove excess unbound fragment via buffer exchange or protein precipitation.
-
Denaturation & Reduction: Resuspend the adducted protein in a denaturing buffer (e.g., 8 M Urea). Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylation: Add iodoacetamide (IAM) to a final concentration of 20-25 mM. Incubate in the dark for 45 minutes at room temperature. This step is critical as it caps all cysteines that did not react with the fragment, preventing them from reforming disulfide bonds.
-
Digestion: Dilute the urea concentration to <2 M to ensure trypsin activity. Add MS-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a standard proteomics gradient on the LC-MS/MS system. Ensure the instrument is set to a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis:
-
Use a proteomics search algorithm (e.g., MaxQuant, Comet, SEQUEST) to search the acquired MS/MS data against the sequence of the target protein.[14][15]
-
Crucially, define a variable modification on cysteine corresponding to the mass of the adduct (+178.11 g/mol ).
-
The search results will identify the specific peptide containing the modification, and the MS/MS spectrum will provide evidence for the exact location of that modification on the peptide sequence.
-
Caption: Bottom-up proteomics workflow for identifying the covalent binding site.
Application 3: Competitive Profiling & Selectivity
Once a covalent fragment hit is established, the scaffold can be used to develop more complex probes for competitive profiling. This technique, known as Activity-Based Protein Profiling (ABPP), is a powerful tool for assessing the potency and selectivity of other, non-tagged inhibitors.[2][14]
Causality: The strategy requires synthesizing an analog of this compound that includes a reporter tag, typically a terminal alkyne for use in "click chemistry."[16] A proteome is first incubated with a new, unlabeled test compound. Subsequently, the alkyne-tagged probe is added. If the test compound binds to a target protein, it will occupy the binding site and block the covalent modification by the probe. By using click chemistry to attach a biotin tag, enriching the probe-labeled proteins, and quantifying them with mass spectrometry, one can determine the IC₅₀ value of the test compound for that target and assess its selectivity across the proteome.[14][17]
Protocol 3.1: Competitive ABPP for Selectivity Profiling
Objective: To determine the potency and selectivity of a test inhibitor by competing its binding against an alkyne-tagged chloroacetamide probe.
Materials:
-
Alkyne-tagged this compound probe.
-
Cell lysate or proteome extract.
-
Test inhibitor of interest.
-
Click chemistry reagents (e.g., Biotin-Azide, copper sulfate, TBTA, sodium ascorbate).
-
Streptavidin-coated beads.[18]
-
Standard reagents for bottom-up proteomics (Protocol 2.1).
Procedure:
-
Proteome Preparation: Prepare a cell lysate and normalize the protein concentration.
-
Competitive Incubation: Aliquot the proteome. To each aliquot, add the test inhibitor at varying final concentrations (e.g., a 10-point dilution series) or DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
Probe Labeling: Add the alkyne-tagged chloroacetamide probe to all samples at a fixed, final concentration. Incubate for another hour at 37°C.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide and the catalyst mixture to each sample to attach biotin to the probe-labeled proteins.
-
Protein Enrichment: Add streptavidin beads to each sample to enrich for the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Perform tryptic digestion directly on the beads to release the peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. For quantification, tandem mass tagging (TMT) or label-free quantification (LFQ) methods can be used.[14]
-
Data Analysis:
-
Identify and quantify the proteins enriched in each sample.
-
For each identified protein, plot the signal intensity as a function of the test inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to block 50% of the probe labeling. This provides a direct measure of the inhibitor's potency and selectivity for specific targets within the complex proteome.
-
Caption: Workflow for assessing inhibitor potency and selectivity via competitive ABPP.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No mass adduct observed in intact MS | 1. Protein has no accessible, reactive cysteine.2. Incubation time/concentration is too low.3. Fragment is not soluble or stable in buffer. | 1. Confirm cysteine presence in sequence. Consider a different fragment class.2. Increase incubation time (e.g., to 4-12 hours) or fragment concentration (20-50x excess).3. Check DMSO percentage in final reaction (<5%). Ensure fresh stock solution. |
| High background/non-specific binding | 1. Fragment is too reactive.2. Insufficient washing during enrichment (ABPP).3. Protein aggregation. | 1. Lower the incubation temperature or time. (This is a known challenge with some chloroacetamides[19]).2. Increase the number and stringency of wash steps (e.g., include urea or SDS washes).3. Centrifuge sample before analysis; analyze supernatant. |
| No modified peptide found in bottom-up | 1. Modified peptide is too large/small or hydrophobic/hydrophilic to be detected by LC-MS.2. Inefficient digestion.3. Incorrect search parameters. | 1. Try a different protease (e.g., Glu-C, Chymotrypsin).2. Ensure complete denaturation and reduction. Check trypsin activity.3. Double-check that the variable modification mass is entered correctly in the search software. |
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and powerful entry point into the world of covalent ligand discovery. Its utility in rapidly confirming covalent interactions, pinpointing binding sites, and serving as a foundation for sophisticated competitive profiling experiments makes it an invaluable tool. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently apply this covalent fragment, accelerating the identification and validation of novel protein targets and paving the way for the rational design of next-generation covalent therapeutics.
References
- Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH. (n.d.).
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharmacy and Pharmaceutical Sciences.
- Fragment-based covalent ligand discovery. (2021). RSC Chemical Biology.
- Fragment-based covalent ligand discovery - PMC - NIH. (2021).
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific
- Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PubMed.
- (PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020).
- This compound | 17329-87-2. (n.d.). Sigma-Aldrich.
- Fragment-based covalent ligand discovery. (n.d.). Bohrium.
- Chapter 5: Fragment-based Ligand Discovery (FBLD). (2023). Royal Society of Chemistry.
- This compound (17329-87-2). (n.d.). Chemchart.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. (n.d.). Cayman Chemical.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (2020).
- Advancing Covalent Ligand and Drug Discovery beyond Cysteine. (n.d.). Chemical Reviews.
- New tools for covalent fragment-based lead discovery. (2020). Practical Fragments.
- Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2021). SciELO.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC. (2021).
- Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC - NIH. (2016).
- Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Journal of Pharmaceutical Analysis.
- (PDF) A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione. (2022).
- Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Labor
- A New Affinity-Based Probe to Profile MMP Active Forms. (2024). PubMed.
- Analysis of noncovalent and covalent protein-ligand complexes by electrospray ionisation mass spectrometry. (2007). DiVA portal.
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019).
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). MDPI.
- Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. (2016).
- CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry.
- Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC. (2023).
- Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2021). RSC Medicinal Chemistry.
- Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. (2020). bioRxiv.
- Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv.
- Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC - NIH. (2011).
- Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. (2017).
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. (n.d.). Bertin Bioreagent.
- A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC - NIH. (2023).
- CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. (2023). ChemRxiv.
- Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2022). YouTube.
- Reactive chemistry for covalent probe and therapeutic development - PMC - NIH. (2021).
- Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. (2021). STAR Protocols.
Sources
- 1. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based covalent ligand discovery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 17329-87-2 [sigmaaldrich.com]
- 8. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. youtube.com [youtube.com]
- 10. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Affinity-Based Probe to Profile MMP Active Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
techniques for crystallizing 2-Chloro-N-(4-nitrophenyl)acetamide for X-ray crystallography
An Application Guide to the Crystallization of 2-Chloro-N-(4-nitrophenyl)acetamide for X-ray Crystallography
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Imperative for Crystalline Perfection
In the field of structural chemistry and drug development, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a molecule. This technique provides unparalleled insight into molecular geometry, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR). However, the success of SCXRD is fundamentally dependent on the quality of the crystalline sample. A well-ordered, single crystal of sufficient size is not merely a preference but a prerequisite.
This application note provides a detailed guide to the techniques and underlying principles for crystallizing this compound, a compound of interest in synthetic chemistry. While several reports have successfully determined its crystal structure, this guide synthesizes that information with foundational crystallization theory to provide researchers with a robust, adaptable framework for obtaining diffraction-quality crystals. We will move beyond simple recipes to explain the causality behind our protocols, empowering the researcher to troubleshoot and optimize the crystallization process.
Compound Profile: this compound
A successful crystallization strategy begins with an understanding of the molecule's physicochemical properties.
-
Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: an amide (-CONH-), a nitro group (-NO₂), and a chloro-substituent (-Cl). The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The nitro group's oxygen atoms are also potent hydrogen bond acceptors. This inherent polarity and capacity for strong intermolecular interactions, such as N-H···O hydrogen bonds, are dominant factors in its crystal packing.[1][2]
-
Purity as a Prerequisite: The most common cause of crystallization failure is the presence of impurities.[3] Even minor contaminants can disrupt the ordered packing of molecules into a crystal lattice, leading to oils, amorphous solids, or poorly formed microcrystals. It is imperative that the starting material be of the highest possible purity (>95%, ideally >99%). Prior to any crystallization attempt, purify the compound using techniques such as column chromatography or recrystallization from a bulk solvent. For acetamides, recrystallization from solvent mixtures like benzene/ethyl acetate or methanol/ether has been reported.[4][5]
Strategic Solvent Selection: The Foundation of Success
The choice of solvent is the most critical variable in crystallization.[6] The ideal solvent will exhibit a steep solubility curve: dissolving the compound completely at an elevated temperature but only sparingly at room or lower temperatures.[7][8]
Given the polar nature of this compound, polar solvents are a logical starting point. The literature confirms that crystals of this compound have been successfully grown from ethyl acetate .[2][9] Other similar chloro-acetamides have been crystallized from ethanol .[10][11]
Protocol 1: Systematic Solvent Screening
-
Preparation: Place approximately 5-10 mg of your purified compound into several clean, small test tubes or vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., ethyl acetate, ethanol, methanol, acetone, acetonitrile, toluene) dropwise at room temperature, swirling after each addition.
-
Observation at Room Temperature:
-
If the compound dissolves readily in a small volume (<0.5 mL), the solvent is likely too good and should be considered as the "soluble" solvent in a mixed-solvent system (e.g., vapor diffusion).
-
If the compound is largely insoluble, it may be a candidate for a single-solvent crystallization.
-
If the compound is sparingly soluble, it is a strong candidate.
-
-
Heating: Gently heat the vials containing sparingly soluble or insoluble samples to just below the solvent's boiling point. Add more solvent dropwise until the compound fully dissolves.
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. Then, place them in a colder environment (e.g., a 4°C refrigerator or an ice bath).
-
Analysis: The ideal solvent is one that required heating to dissolve the compound and produced a significant amount of crystalline precipitate upon cooling.
Crystallization Methodologies: From Art to Science
The goal of every technique is to guide the system slowly from a state of solubility to supersaturation, allowing molecules the time to self-assemble into a well-ordered lattice.
Workflow for Crystallization Experiments
Caption: General workflow from compound purification to X-ray analysis.
Method 1: Slow Evaporation
This is the simplest technique and has been proven effective for this compound using ethyl acetate.[2] It is best suited for moderately volatile solvents in which the compound is reasonably soluble at room temperature.[12][13]
Principle: The concentration of the solute gradually increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.
Protocol:
-
Dissolution: Dissolve the compound in a minimum amount of a suitable solvent (e.g., ethyl acetate) in a clean vial. A good starting point is a nearly saturated solution.[12]
-
Filtration: If any particulate matter is present, filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial). This removes potential unwanted nucleation sites.[3]
-
Evaporation Control: Cover the vial with parafilm. Pierce the parafilm with a needle one to three times.[14] The number of holes controls the evaporation rate; fewer holes for volatile solvents, more for less volatile ones.[12]
-
Incubation: Place the vial in a vibration-free location and leave it undisturbed. Crystal growth can take anywhere from a day to several weeks.
Method 2: Slow Cooling
This method is ideal when a solvent has been identified that shows a significant difference in solubility between hot and cold temperatures.[3]
Principle: A saturated solution is prepared at a high temperature. As the solution cools, the solubility of the compound decreases, leading to supersaturation and crystal formation. The slower the cooling, the larger and higher quality the crystals.[8]
Protocol:
-
Dissolution: In a small Erlenmeyer flask, dissolve the compound in a minimal amount of boiling solvent (e.g., ethanol). Add the hot solvent portion-wise until the solid just dissolves.
-
Insulation: Cover the flask with a watch glass and place it in an insulated container (e.g., a beaker of hot water or a Dewar flask) to promote very slow cooling.[12]
-
Cooling: Allow the setup to cool undisturbed to room temperature.
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals.
Method 3: Vapor Diffusion
This is a powerful technique for growing high-quality crystals from milligram quantities of material.[13][15] It relies on the slow diffusion of an "anti-solvent" vapor into a solution of the compound.
Principle: The compound is dissolved in a "good" solvent. This solution is placed in a small open vial, which is then sealed inside a larger chamber containing a "poor" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent must be more volatile than the good solvent.[15] Its vapor diffuses into the solution, gradually reducing the compound's solubility and causing it to crystallize.
Setup Diagram:
Caption: Diagram of a sitting-drop vapor diffusion experiment.
Protocol:
-
Solvent System Selection: Choose a miscible solvent pair. For this compound, a good system could be Acetone (good solvent) and Hexane (anti-solvent).
-
Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of the good solvent (Acetone) in a small, open vial (e.g., a 1-dram vial).
-
Assembly: Pour 2-3 mL of the anti-solvent (Hexane) into the bottom of a larger jar or beaker.
-
Incubation: Carefully place the small vial containing the solution inside the larger jar, ensuring the solvent levels are not high enough to mix. Seal the jar tightly.
-
Observation: Place the sealed system in a quiet, stable location. Crystals should form at the liquid-air interface or at the bottom of the inner vial over several days.
Summary of Crystallization Parameters
| Technique | Principle | Recommended Solvents (S1) | Anti-Solvents (S2) | Temperature | Key Advantage |
| Slow Evaporation | Gradual concentration | Ethyl Acetate, Acetone | N/A | Room Temp. | Simple setup, proven for the target compound.[2] |
| Slow Cooling | Temp-dependent solubility | Ethanol, Methanol | N/A | Boiling -> -20°C | Good for compounds with steep solubility curves. |
| Vapor Diffusion | Anti-solvent vapor mixing | Acetone, THF, Dichloromethane | Hexane, Cyclohexane, Diethyl Ether | Room Temp. or 4°C | Excellent for small quantities, yields high-quality crystals.[13][15] |
| Liquid Layering | Direct liquid diffusion | Dichloromethane, THF | Hexane, Pentane | Room Temp. | Faster than vapor diffusion, requires a steady hand.[16] |
Troubleshooting Common Crystallization Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated; nucleation is not initiated. | 1. Scratch: Gently scratch the inside of the vial with a glass rod to create nucleation sites.[6][17]2. Seed: Add a single, tiny "seed" crystal from a previous batch.[6][17]3. Concentrate: Allow a small amount of solvent to evaporate before cooling. |
| "Oiling Out" | Compound's melting point is below the crystallization temperature; solution is too concentrated or cooling too fast. | 1. Re-dissolve: Reheat the solution to dissolve the oil.[6]2. Dilute: Add a small amount of additional solvent.[6][17]3. Slow Down: Cool the solution much more slowly. |
| Fine Needles / Powder | Nucleation rate is too high; crystal growth is too rapid. | 1. Decrease Supersaturation: Use a slightly larger volume of solvent.[6]2. Slower Cooling/Evaporation: Insulate the vessel or use fewer holes in the parafilm.3. Change Solvent: Try a solvent in which the compound is slightly less soluble. |
| Poor Crystal Quality | Presence of impurities; rapid or disturbed growth. | 1. Re-purify: Ensure the starting material is exceptionally pure.[3]2. Isolate: Move the crystallization setup to a vibration-free location.3. Filter: Always filter the hot solution before allowing it to cool. |
References
- Vertex AI Search. (n.d.). Slow Evaporation Method.
- Quora. (2018). How to choose a solvent for crystallization of an organic compound.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
- Guide for crystallization. (n.d.).
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
- Linac Coherent Light Source. (n.d.). Crystal Growth.
- Crystallization of small molecules. (n.d.).
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
- International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography.
- Molecular Dimensions. (n.d.). Setting up a classical hanging drop vapour diffusion crystal growth experiment.
- The Safety Net. (n.d.). Standard Operating Procedure.
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Small Organic Molecules.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Syntheses. (n.d.). acetamide.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization.
- Crystallisation Techniques. (2006).
- Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- LookChem. (n.d.). Purification of Acetamide - Chempedia.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- SciSpace. (2021). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro- N -(2,4-dinitrophenyl) Acetamide.
- datapdf. (n.d.). the purification of acetamide.
- Guerrab, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Journal Marocain de Chimie Hétérocyclique.
- University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips.
- Wen, Y.-H., et al. (2006). This compound. Acta Crystallographica Section E.
- Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E.
- Guerrab, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF this compound. Moroccan Journal of Heterocyclic Chemistry.
- National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Semantic Scholar. (1930). The purification of acetamide. Journal of Chemical Education.
Sources
- 1. Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro- N -(2,4-dinitrophenyl) Acetamide (2021) | Piangkwan Jansukra [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification of Acetamide - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. unifr.ch [unifr.ch]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 2-Chloro-N-(4-nitrophenyl)acetamide for Improved Bioactivity
Introduction: The Therapeutic Potential of a Versatile Scaffold
The escalating challenge of multidrug resistance in pathogenic bacteria and the quest for novel anticancer agents demand continuous innovation in medicinal chemistry. The 2-chloro-N-(substituted-phenyl)acetamide scaffold has emerged as a promising starting point for the development of new therapeutic agents. The presence of a reactive chloroacetyl group and a modifiable aromatic ring provides a versatile platform for structural elaboration to enhance biological activity.
This application note provides a comprehensive guide for the derivatization of 2-chloro-N-(4-nitrophenyl)acetamide, a readily accessible synthetic intermediate.[1] We will explore strategic modifications of this core structure to generate a library of novel compounds with the potential for enhanced antibacterial and cytotoxic activities. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical framework for synthesizing and evaluating new chemical entities.
Studies on analogous compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated significant antibacterial activity against clinically relevant pathogens like Klebsiella pneumoniae.[2][3][4][5][6][7] This underscores the potential of the chloroacetamide moiety in conferring bioactivity. Furthermore, derivatives of 2-chloro-N-phenylacetamide have been investigated as potential anticancer agents, suggesting that this scaffold can be tailored to target various cellular pathways.[8][9][10]
This guide will focus on two primary derivatization strategies:
-
N-Alkylation/Arylation of the Amide Nitrogen: Introducing diverse substituents on the amide nitrogen can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
-
Modification of the Nitrophenyl Ring: The nitro group can be reduced to an amine, which can then be further functionalized. Additionally, the aromatic ring itself can be a handle for cross-coupling reactions to introduce new aryl or heteroaryl moieties.
By systematically exploring these derivatization pathways, researchers can generate a focused library of compounds for subsequent biological evaluation.
Synthetic Derivatization Strategies and Protocols
The following section details the experimental protocols for the synthesis of the starting material, this compound, and its subsequent derivatization.
Synthesis of Starting Material: this compound
The synthesis of the parent compound is a straightforward acylation of 4-nitroaniline with chloroacetyl chloride.
Protocol 1: Synthesis of this compound
-
Materials:
-
4-nitroaniline
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or other suitable base (e.g., pyridine)
-
Dichloromethane (DCM) or other suitable aprotic solvent (e.g., ethyl acetate, chloroform[2])
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
-
Causality: The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at a low temperature initially to control the exothermic nature of the acylation.
Derivatization at the Amide Nitrogen (N-Alkylation)
N-alkylation of the amide can be achieved under basic conditions. The choice of base and solvent is critical to avoid hydrolysis of the amide bond.
Protocol 2: N-Alkylation of this compound
-
Materials:
-
This compound
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)[11]
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Standard inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expertise & Experience: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amide nitrogen to form the corresponding anion, which then acts as a nucleophile.[11] The use of an anhydrous polar aprotic solvent like DMF is essential to solubilize the reactants and prevent quenching of the strong base.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this important synthetic intermediate.
Introduction
The synthesis of this compound is a fundamental N-acylation reaction. It involves the reaction of a nucleophilic amine, 4-nitroaniline, with an acylating agent, chloroacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a cornerstone of amide bond formation in organic synthesis.[1][2] The resulting product is a valuable intermediate in the synthesis of various pharmaceuticals, including Nintedanib.[3]
This guide will address common challenges encountered during this synthesis, providing evidence-based solutions to enhance reaction efficiency and product quality.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my reaction yield extremely low or non-existent?
Answer:
A low or non-existent yield is a frequent issue that can be attributed to several factors related to the nucleophilicity of the amine and the reactivity of the acylating agent.
-
Inactive Nucleophile (Protonated Amine): The lone pair of electrons on the nitrogen atom of 4-nitroaniline is essential for attacking the carbonyl carbon of chloroacetyl chloride.[1][4] If the reaction medium becomes acidic, the 4-nitroaniline will be protonated to form the 4-nitroanilinium ion. This protonated form lacks the necessary lone pair and cannot initiate the acylation reaction.[5][6]
-
Solution: The addition of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7][8] This prevents the protonation of the starting amine and drives the reaction forward.[2][7] Common bases for this purpose include sodium carbonate, sodium acetate, triethylamine, or pyridine.[3][8][9] The base maintains a sufficiently alkaline environment (pH around 10-12) to ensure the amine remains in its nucleophilic, unprotonated state.[2]
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water. If the acylating agent is hydrolyzed to chloroacetic acid, it will not react with the amine to form the desired amide.
-
Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Chloroacetyl chloride should be fresh and properly stored to prevent degradation from atmospheric moisture.[10]
-
-
Suboptimal Temperature: While many N-acylation reactions proceed at room temperature, the reactivity of the deactivated 4-nitroaniline may necessitate gentle heating to overcome the activation energy barrier.[5] However, excessive heat can lead to undesirable side reactions and degradation of the product.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating to 40-60°C.[5] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. A procedure for a similar compound suggests cooling the reaction to 0°C during the addition of chloroacetyl chloride to control the initial exothermic reaction, followed by stirring at room temperature.[11]
-
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?
Answer:
The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of side products.
-
Unreacted Starting Material: The most common impurity is unreacted 4-nitroaniline.
-
Solution: Ensure the stoichiometry of the chloroacetyl chloride is appropriate, typically using a slight excess (e.g., 1.1 to 1.5 equivalents).[5] Allow for sufficient reaction time, monitoring the consumption of the starting material by TLC.
-
-
Diacylation: Although less common for primary amines under controlled conditions, the formation of a diacylated product is possible if the reaction conditions are too harsh.
-
Solution: Avoid a large excess of chloroacetyl chloride and excessive heating. Stoichiometric control is key to preventing over-acylation.[5]
-
-
Hydrolysis Product: As mentioned earlier, chloroacetic acid from the hydrolysis of chloroacetyl chloride can be an impurity.
-
Solution: During the workup, a wash with a dilute aqueous base, such as sodium bicarbonate solution, will remove acidic impurities like chloroacetic acid.
-
Question 3: I'm observing a dark, tarry substance forming in my reaction mixture. What is the cause and how can I prevent it?
Answer:
The formation of a dark, tarry substance is often indicative of polymerization or degradation of the starting materials or product.
-
High Reaction Temperature: The reaction between an amine and an acyl chloride can be highly exothermic.[10] If the temperature is not controlled, it can lead to uncontrolled side reactions and decomposition.
-
Solution: Maintain a low temperature, especially during the addition of the highly reactive chloroacetyl chloride. Adding the acylating agent dropwise to a cooled solution (0-5 °C) of 4-nitroaniline is a standard practice to manage the exotherm.[10]
-
-
Oxidation of the Aniline: Anilines can be susceptible to oxidation, which can lead to colored impurities.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen.[5] If the starting 4-nitroaniline is discolored, it may need to be purified by recrystallization before use.
-
Question 4: I am having difficulty isolating and purifying the final product. What are the best practices for workup and purification?
Answer:
Effective isolation and purification are critical for obtaining a high-purity product.
-
Workup Procedure:
-
Quenching: After the reaction is complete, the mixture is typically poured into cold water or an ice-water mixture to precipitate the crude product.[12]
-
Washing: The crude solid should be filtered and washed with water to remove any water-soluble impurities and salts.[13] A wash with a dilute sodium bicarbonate solution can be used to remove acidic impurities, followed by another water wash.
-
-
Purification:
-
Recrystallization: Recrystallization is the most common and effective method for purifying solid this compound. Ethanol is a commonly reported solvent for recrystallization.[12] A mixed solvent system, such as ethanol/water, can also be effective.[11] One patent describes a purification process involving pulping the crude product in a mixed solution of methyl tert-butyl ether and methanol.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[1][2] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.[1][4]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[7]
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final amide product and neutralizing the generated HCl.[7][9]
Q2: What is the role of the base in this synthesis?
A2: The base plays two critical roles:
-
It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6][7][8]
-
By neutralizing the acid, the base shifts the reaction equilibrium towards the formation of the amide product.[7]
Q3: What are suitable solvents for this reaction?
A3: A variety of solvents can be used, and the choice often depends on the specific reaction conditions.
-
Aprotic Solvents: Dichloromethane (DCM), toluene, and ethyl acetate are commonly used.[3][13][14] These solvents are generally unreactive towards the reactants.
-
Biphasic Conditions: The classic Schotten-Baumann reaction often employs a two-phase system, typically an organic solvent and an aqueous solution of a base like sodium hydroxide.[2] This allows the reactants to be in the organic phase while the acid byproduct is neutralized in the aqueous phase.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (4-nitroaniline) and the product (this compound). The reaction is considered complete when the spot corresponding to the 4-nitroaniline has disappeared.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a synthesis of best practices derived from multiple sources.
Materials:
-
4-Nitroaniline
-
Chloroacetyl chloride
-
Sodium Carbonate
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-nitroaniline (1.0 eq), toluene, and an aqueous solution of sodium carbonate (1.5 eq).[3]
-
Cooling: Cool the reaction mixture to 10-20°C using an ice-water bath.[3]
-
Addition of Acylating Agent: While stirring vigorously, slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over approximately 2 hours, ensuring the temperature remains within the specified range.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[3] Monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, filter the reaction mixture to collect the solid product. Wash the solid with water to remove any inorganic salts.[3][13]
-
Drying and Purification: Dry the crude product. For higher purity, the product can be recrystallized from ethanol.[12]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1.0 : 1.1 : 1.5 | A slight excess of the acylating agent drives the reaction to completion, while sufficient base ensures neutralization of the acid byproduct.[3][5] |
| Temperature | 10-20°C during addition, then room temperature | Controls the initial exotherm and prevents side reactions.[3][10] |
| Solvent | Toluene/Water (biphasic) | Facilitates separation of the product and neutralization of the byproduct.[2][3] |
| Base | Sodium Carbonate | An effective and economical base for neutralizing the generated HCl.[3] |
| Purification | Recrystallization from Ethanol | A standard and effective method for obtaining a high-purity solid product.[12] |
Visualizations
Synthesis Workflow and Troubleshooting Logic
Caption: Workflow for the synthesis of this compound and troubleshooting guide.
Reaction Mechanism
Caption: Simplified mechanism of N-acylation.
References
-
Schotten Baumann Reaction. (2019-11-17). BYJU'S. Available from: [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available from: [Link]
-
Schotten–Baumann reaction. Grokipedia. Available from: [Link]
-
Schotten Baumann Reaction Mechanism Detailed Explanation. (2025-12-24). Available from: [Link]
-
Acylation under weak base conditions. Available from: [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (CN111004141A). Google Patents.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
- Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2).
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available from: [Link]
-
Chemical Properties Of Amines Acylation Basicity. BYJU'S. Available from: [Link]
- Zhang, S. S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478-o4479.
-
Guerrab, W., et al. LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available from: [Link]
- Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
-
Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide and study of their antimicrobial activity. (2020-12-12). Neliti. Available from: [Link]
-
acylation of amines. (2019-11-30). YouTube. Available from: [Link]
- Devi, N., & Nandi, D. (2009). Mild and Useful Method for N-Acylation of Amines.
- Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 488-496.
- Chlorination of an aniline in a hydrofluoric medium. (US6747175B2). Google Patents.
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available from: [Link]
- Method of synthesis of 2-chloro-4-nitrophenol. (RU2046794C1). Google Patents.
- Ghosh, M., & Bhar, S. (2006). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 118(1), 89-92.
-
Microscopic steps associated with the N-acylation of Stage 1. (A)... ResearchGate. Available from: [Link]
- Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6591–6607.
- Durmishi, B. H., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 329-337.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
-
Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). ResearchGate. Available from: [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Master Organic Chemistry. Available from: [Link]
- Gowda, B. T., Foro, S., & Fuess, H. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335-o2336.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. ijpsr.info [ijpsr.info]
- 13. prepchem.com [prepchem.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Solubility Troubleshooting for 2-Chloro-N-(4-nitrophenyl)acetamide
For Research Use Only. Not for use in diagnostic procedures.
The Core Challenge: Understanding 2-Chloro-N-(4-nitrophenyl)acetamide
This compound is a valuable intermediate in chemical synthesis. However, its chemical structure, characterized by a nitro group and a chlorinated acetamide side chain, contributes to low intrinsic solubility in aqueous solutions. This poses a significant challenge for researchers in biochemistry and drug development who need to prepare accurate and stable solutions in physiological buffers for various assays.
This guide provides a structured approach to overcoming these solubility issues, ensuring reliable and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₃ | |
| Molecular Weight | 214.61 g/mol | |
| Physical Form | Solid | |
| Water Solubility | 477.69 mg/L (predicted) | [1] |
| LogP (predicted) | 2.80280 | [2] |
| Polar Surface Area | 74.92 Ų | [2] |
The predicted LogP value of ~2.8 indicates that the compound is moderately hydrophobic, which is a primary driver of its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: The compound's low aqueous solubility is the primary reason. A water solubility of approximately 478 mg/L translates to about 2.2 mM, but this is a predicted maximum under ideal conditions.[1] In buffers containing salts, the solubility can be even lower due to the "salting-out" effect. Direct dissolution in aqueous buffers, especially at concentrations typically required for stock solutions (e.g., >10 mM), is often not feasible.
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing stock solutions of poorly soluble compounds for biological assays.[3][4] It is a powerful, water-miscible organic solvent that can dissolve a wide range of polar and nonpolar substances.[3] For a structurally related compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, the solubility in DMSO is reported to be 11 mg/mL, which is significantly higher than in aqueous buffers.[5]
It is critical to prepare a high-concentration stock in 100% DMSO first, which can then be diluted into the final aqueous assay buffer.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common problem known as "fall-out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous system where it is poorly soluble.[6] Here are several troubleshooting steps:
-
Lower the Final Concentration: The most direct solution is to work at a lower final concentration of the compound in your assay.
-
Optimize the Dilution Protocol: Avoid adding a large volume of the DMSO stock directly to the buffer. Instead, perform serial dilutions. Crucially, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.
-
Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5% (v/v), and not exceeding 1%.[7][8] High concentrations of DMSO can be toxic to cells or interfere with assay components.[9][10] Always include a "vehicle control" (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.[11]
Q4: Can I use pH adjustment to increase the solubility?
A4: For ionizable compounds, pH adjustment is a powerful tool to increase solubility.[12][13] Weakly acidic or basic compounds can be converted into their more soluble ionized (salt) forms by shifting the pH.[14] However, this compound does not have strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range (pH 4-8). The amide proton is generally not acidic enough to be deprotonated under these conditions. Therefore, pH adjustment is unlikely to be an effective primary strategy for this specific compound.[12]
Q5: Are there alternatives to DMSO for sensitive cell-based assays?
A5: Yes. While DMSO is widely used, some cell lines are particularly sensitive to its effects.[10] If you observe cytotoxicity or other artifacts with your DMSO vehicle control, consider these alternatives:
-
Ethanol (EtOH): Another common co-solvent. Similar to DMSO, prepare a concentrated stock and dilute it carefully, keeping the final EtOH concentration low.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[17][18] Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[19]
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing solubility issues with this compound.
Caption: Cyclodextrin Encapsulation Mechanism.
Protocol:
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process may take longer than with DMSO. The cyclodextrin solution can then be used in your assay.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- ChemicalBook. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?.
- Cayman Chemical. (2025, November 18). Safety Data Sheet.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Wikipedia. (n.d.). Cyclodextrin.
- Echemi. (n.d.). 2-CHLORO-N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE Safety Data Sheets.
- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Echemi. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications.
- Innoriginal: International Journal of Sciences. (n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide.
- Sigma-Aldrich. (n.d.). This compound.
- Chemchart. (n.d.). This compound (17329-87-2).
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- PubMed. (2006, May). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- NIH. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media.
- BenchChem. (2025). addressing solubility issues of 4-Chlorobenzo[d]isoxazole in biological assays.
- Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
- MDPI. (n.d.). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications.
- jipbs. (2015, October 5). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.
- CymitQuimica. (n.d.). CAS 20821-91-4: N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide.
- SciSpace. (2025, December 7). pH adjustment: Significance and symbolism.
- YouTube. (2025, December 19). What Is The Role Of pH In Chemical Solubility?.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Antibiotic A-130 in Aqueous Solutions.
- ChemicalBook. (2025, July 4). 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics.
- Arastirmax. (2012, February 3). review-solubility-enhancement-techniques.
- ChemicalBook. (n.d.). 2653-16-9(2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE) Product Description.
Sources
- 1. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. m.youtube.com [m.youtube.com]
- 14. arastirmax.com [arastirmax.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 17. innoriginal.com [innoriginal.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications [mdpi.com]
troubleshooting unexpected side reactions in 2-Chloro-N-(4-nitrophenyl)acetamide synthesis
Welcome to the technical support resource for the synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this specific acylation reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: Why is my reaction yield unexpectedly low, and how can I improve it?
Answer:
Low yields in this synthesis are common and typically stem from a combination of factors related to the reduced nucleophilicity of the starting material and suboptimal reaction conditions.
Probable Causes & Solutions:
-
Reduced Nucleophilicity of 4-Nitroaniline: The potent electron-withdrawing nature of the nitro (-NO₂) group significantly decreases the electron density on the amine's nitrogen atom. This deactivation makes the amine a weaker nucleophile compared to aniline itself, slowing down the rate of acylation.[1]
-
Solution: To overcome this, ensure your reaction conditions are optimized to favor the reaction. This includes the proper choice of base and solvent, and allowing for sufficient reaction time. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to ensure it has proceeded to completion.[2]
-
-
Inadequate Acid Scavenging: The reaction of chloroacetyl chloride with 4-nitroaniline produces one equivalent of hydrochloric acid (HCl). If not effectively neutralized, this HCl will protonate the starting 4-nitroaniline, forming the non-nucleophilic anilinium salt and halting the reaction.
-
Moisture Contamination: Chloroacetyl chloride is highly reactive and will readily hydrolyze with any moisture present in the reaction setup, consuming the reagent and reducing the yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Suboptimal Temperature: While initial cooling is necessary to control the exothermicity of the reaction, maintaining too low a temperature for the entire duration may slow the reaction rate excessively, especially with a deactivated amine.
-
Solution: A common procedure involves the slow, dropwise addition of chloroacetyl chloride at a low temperature (0-5 °C) to control the initial exothermic reaction.[2][4] After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion.[2][3]
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and resolve low yield issues.
Caption: A workflow diagram for troubleshooting low product yield.
Question 2: My reaction mixture turned dark brown/black. Is this normal, and what causes it?
Answer:
Significant darkening or charring of the reaction mixture is not typical for a well-controlled reaction and usually indicates decomposition or significant side reactions.
Probable Causes & Solutions:
-
Uncontrolled Exotherm: The acylation reaction is exothermic. If chloroacetyl chloride is added too quickly or without adequate cooling, localized "hot spots" can form. These high temperatures can cause the reagents or the product to decompose, leading to the formation of tarry, colored byproducts.
-
Solution: Maintain strict temperature control. Use an ice bath to keep the reaction vessel at 0-5 °C and add the chloroacetyl chloride dropwise over a period of 15-30 minutes to allow the heat to dissipate.[2]
-
-
Impure Reagents: Impurities in the starting 4-nitroaniline or the solvent can lead to side reactions and decomposition under the reaction conditions.
-
Solution: Ensure the 4-nitroaniline is of high purity. If necessary, it can be recrystallized before use. Use only high-purity, anhydrous grade solvents.
-
Question 3: My final product is contaminated with a water-soluble impurity. What is it and how do I prevent it?
Answer:
The most likely water-soluble impurity is the hydrochloride salt of your scavenging base (e.g., triethylamine hydrochloride). A more problematic impurity, if reaction conditions are not anhydrous, is the hydrolysis product, 2-hydroxy-N-(4-nitrophenyl)acetamide.
Probable Causes & Solutions:
-
Hydrolysis of Chloroacetyl Chloride or Product: As mentioned, chloroacetyl chloride reacts with water. Furthermore, the product itself can undergo base-mediated hydrolysis, where the chloride is substituted by a hydroxide ion, especially during an aqueous workup with a basic solution.[5][6][7]
-
Prevention: The best prevention is to run the reaction under strictly anhydrous conditions.
-
Removal: During the workup, washing the organic layer with water is typically sufficient to remove the base hydrochloride salt.[2] If the hydroxy-acetamide byproduct has formed, purification via recrystallization or column chromatography is necessary. A standard recrystallization can be performed from an ethanol/water mixture.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the new amide bond. The HCl generated is neutralized by the base present in the mixture.
Q2: What are the primary side reactions to be aware of?
The main reaction pathway and key side reactions are illustrated below. The most common issues are incomplete reactions leaving starting material and hydrolysis of the chloroacetyl group.
Caption: Primary reaction pathway and major potential side reactions.
Q3: How critical is the choice of base and solvent?
The choice is very important.
-
Base: The base must be non-nucleophilic to avoid reacting with the chloroacetyl chloride itself. It should be strong enough to effectively neutralize the generated HCl. Triethylamine is a common, cost-effective choice.[2] DBU is a stronger, non-nucleophilic base that can sometimes improve reaction rates.[3]
-
Solvent: The solvent must be aprotic and anhydrous. It should also be able to dissolve the starting 4-nitroaniline to a reasonable extent. Dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF) are all suitable options.[2][3][8]
Q4: What are the essential safety precautions for this reaction?
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator (causes tearing). It reacts violently with water. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Nitroaniline is toxic upon inhalation, ingestion, and skin contact.[9] Handle with care and appropriate PPE.
-
The organic solvents used (DCM, THF) are volatile and flammable. Ensure there are no ignition sources nearby.
Experimental Protocols
Optimized Synthesis Protocol
This protocol is a synthesis of best practices derived from established literature.[2][3][10]
Materials:
-
4-Nitroaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 4-nitroaniline (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred suspension.
-
Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent system) until the starting 4-nitroaniline spot is consumed.[2]
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound as a solid.[2][10]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | ||
| 4-Nitroaniline | 1.0 eq | Limiting reagent |
| Chloroacetyl Chloride | 1.05 - 1.2 eq | Slight excess ensures complete consumption of starting material |
| Base (e.g., Et₃N) | 1.1 - 1.2 eq | Ensures complete neutralization of HCl byproduct |
| Temperature | ||
| Reagent Addition | 0 - 5 °C | Controls initial exotherm, prevents decomposition[4] |
| Reaction | Room Temperature | Allows the reaction to proceed to completion at a reasonable rate |
| Solvent | Anhydrous DCM, THF, or CHCl₃ | Aprotic, inert, and solubilizes reagents[2][3] |
References
-
Krieger, A., MacLeod, C. L., & Roberts, A. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]
-
Krieger, A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências. [Link]
-
Roberts, A. L., & Wolfe, N. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. [Link]
-
Roberts, A. L., & Wolfe, N. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]
-
Krieger, A. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. Iowa Research Online. [Link]
-
Katke, S. A., et al. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
Ingle, V. S. (2013). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars. [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [Link]
-
Wen, Y.-H., et al. (2006). This compound. ResearchGate. [Link]
-
Pearson+. (n.d.). Given aniline, how would you synthesize 4-nitroaniline while minimizing polysubstitution? Study Prep. [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) chloroacetyl chloride, HCl, 4–10 °C. [Link]
-
ChemIQSoc Project. (2021). Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]
- US20020016506A1 - Process for producing N-acylnitroaniline derivative.
-
Wikipedia. (n.d.). 4-Nitroaniline. [Link]
-
JournalNX. (2020). Synthesis of 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity. Neliti. [Link]
-
Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitroaniline. [Link]
-
Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction... [Link]
-
Quora. (2021). Why do you have to prepare acetanilide prior to nitrophenylamine? [Link]
Sources
- 1. quora.com [quora.com]
- 2. scielo.br [scielo.br]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 10. ijpsr.info [ijpsr.info]
Technical Support Center: Purification Challenges of 2-Chloro-N-(4-nitrophenyl)acetamide and Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
PART 1: Core Purification Challenges
The synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide, typically through the reaction of p-nitroaniline with chloroacetyl chloride, can result in a crude product containing various impurities.[1][2][3] Understanding the nature of these impurities is the first step toward effective purification.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual p-nitroaniline and chloroacetyl chloride are common contaminants.
-
Side-Reaction Byproducts: The synthesis may lead to the formation of undesired related substances.
-
Degradation Products: The compound can be susceptible to hydrolysis or other degradation pathways under certain conditions.
The presence of these impurities can manifest as a discolored product, an oily or gummy solid, or a broad and depressed melting point.
PART 2: Troubleshooting and Detailed Protocols
This section provides a structured approach to addressing common purification issues, grounded in established chemical principles.
Scenario 1: The Crude Product is an Oil or Fails to Solidify
An oily or non-crystalline crude product is a strong indication of significant impurity levels that disrupt the crystal lattice formation.
Troubleshooting Steps:
-
Trituration: Begin by washing the crude material with a non-polar solvent, such as hexane or petroleum ether. This can help remove non-polar impurities and may induce crystallization.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Step-by-Step Recrystallization Protocol (Using Ethanol):
-
Place the crude this compound in an appropriately sized flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely. Continuous stirring and gentle heating will facilitate dissolution.
-
If the solution is colored, this is the stage to add a small amount of activated charcoal to adsorb colored impurities.
-
If charcoal was added, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
Scenario 2: The Product Remains Colored After Initial Purification
A persistent yellow or brownish hue in the product often indicates the presence of colored impurities, such as residual p-nitroaniline.
Advanced Purification Techniques:
-
Charcoal Treatment: As mentioned in the recrystallization protocol, activated charcoal is highly effective at adsorbing colored organic molecules.
-
Column Chromatography: For challenging separations where recrystallization is insufficient, column chromatography provides a higher degree of purification.[4][5][6]
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.[4][5]
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is typically effective. The polarity of the eluent can be adjusted to achieve optimal separation.
-
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the column.
-
Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
-
PART 3: Frequently Asked Questions (FAQs)
Q1: What is the expected melting point for pure this compound? The reported melting point is in the range of 182-185°C.[2][3][7] A melting point that is broad or significantly lower than this range suggests the presence of impurities.
Q2: How can I verify the purity of my final product? Purity can be assessed using a combination of techniques:
-
Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.
-
Spectroscopic Methods: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any residual impurities.
Q3: Are there alternative solvents for recrystallization? While ethanol is a common choice, other solvents such as methanol or mixtures of solvents (e.g., ethanol/water) can also be effective.[2][8] Small-scale trials are recommended to determine the optimal solvent system for your specific crude product.
Visualization of the Purification Workflow
The following diagram outlines the logical steps for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
Summary of Key Data
| Parameter | Recommended Value/Method | Source |
| Melting Point | 182-185 °C | [2][3][7] |
| Recrystallization Solvent | Ethanol | [2] |
| Alternative Recrystallization | Ethanol/Water Mixture | [8] |
| Advanced Purification | Column Chromatography (Silica Gel) | [4][5] |
References
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
Neliti. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (17329-87-2). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2007). This compound. Retrieved from [Link]
-
SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
-
Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, May 13). Column chromatography [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
Sources
- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 2. ijpsr.info [ijpsr.info]
- 3. prepchem.com [prepchem.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. youtube.com [youtube.com]
- 7. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scielo.br [scielo.br]
Technical Support Center: 2-Chloro-N-(4-nitrophenyl)acetamide Based Assays
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for protocols involving 2-Chloro-N-(4-nitrophenyl)acetamide. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Synthesis and Purification Troubleshooting
This compound is typically synthesized via the N-acylation of p-nitroaniline with chloroacetyl chloride.[1][2] While the reaction is straightforward, several common issues can arise.
FAQ: I am getting a low yield during synthesis. What are the common causes?
Low yield is a frequent issue, often stemming from incomplete reactions, side reactions, or mechanical loss during workup.
Causality & Solutions:
-
Protonation of the Amine: The reaction of p-nitroaniline with chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine (p-nitroaniline), rendering it non-nucleophilic and halting the reaction.
-
Solution: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, into the reaction mixture to neutralize the HCl as it forms.[3] An excess of the base (1.1-1.5 equivalents) is recommended to drive the reaction to completion.
-
-
Moisture Sensitivity: Chloroacetyl chloride is highly reactive and sensitive to moisture. Contamination with water will hydrolyze it to chloroacetic acid, which is unreactive under these conditions, thereby reducing the amount of acylating agent available and lowering the yield.
-
Solution: Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3] Use fresh or distilled chloroacetyl chloride.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration or allowing the mixture to slowly warm to room temperature after the initial dropwise addition at low temperature.[3]
-
FAQ: My reaction mixture turned into a dark, tarry substance. What went wrong?
Formation of a dark, tarry polymer is typically a result of excessive heat or side reactions.
Causality & Solutions:
-
Exothermic Reaction: The acylation reaction is highly exothermic.[3] If chloroacetyl chloride is added too quickly, the resulting temperature spike can cause polymerization and degradation of the starting materials or the product.
-
Solution: Maintain a low temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride.[3] This is critical for controlling the reaction rate and preventing unwanted side products.
-
-
Side Reactions: The presence of impurities or an incorrect stoichiometry can lead to side reactions. Diacylation, where the nitrogen is acylated twice, can occur, though it is less common with the deactivated amine of p-nitroaniline.
-
Solution: Use purified starting materials. Control the stoichiometry carefully, typically using a slight excess of the amine to ensure the complete consumption of the highly reactive chloroacetyl chloride.[3]
-
Workflow for Synthesis of this compound
Caption: Synthesis and purification workflow.
Detailed Synthesis Protocol
This protocol is adapted from established procedures.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitroaniline (1 eq.) in glacial acetic acid. Cool the flask in an ice bath with magnetic stirring.
-
Addition of Reagent: Slowly add chloroacetyl chloride (1 eq.) dropwise to the cooled solution, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Pour the reaction mixture into a beaker of ice-cold water. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water to remove residual acid.[2]
-
Purification: Recrystallize the crude solid from 95% ethanol to yield the purified product as yellow needles.[2][4]
-
Drying: Dry the crystals in a vacuum oven.
Section 2: Product Characterization
Confirming the identity and purity of your synthesized this compound is a critical quality control step before its use in any assay.
FAQ: How do I confirm that I have successfully synthesized the target compound?
A combination of physical and spectroscopic methods should be used for unambiguous characterization.
| Parameter | Expected Result | Source |
| Appearance | Yellow crystalline solid | [2][4] |
| Melting Point | 180-185 °C | [1][2] |
| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, NH), δ ~8.2 (d, 2H, Ar-H), δ ~7.9 (d, 2H, Ar-H), δ ~4.4 (s, 2H, CH₂Cl) | |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~145 (C-NO₂), δ ~143 (C-NH), δ ~125 (Ar-CH), δ ~119 (Ar-CH), δ ~43 (CH₂Cl) | |
| FTIR (cm⁻¹) | ~3280 (N-H stretch), ~1670 (C=O stretch, amide I), ~1590 (N-H bend, amide II), ~1500 (C-N stretch), ~850 (C-Cl stretch) | [2] |
Note: NMR chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument.
Section 3: Assay Development & Execution
While this compound can be used as a synthetic intermediate, its structure is highly analogous to 1-chloro-2,4-dinitrobenzene (CDNB), the universal substrate for Glutathione S-Transferase (GST) enzymes.[5][6] Therefore, a primary application is in GST activity assays.
FAQ: What is the principle behind a GST assay using this compound?
GSTs are detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates.[5] In this assay, the GST enzyme catalyzes the nucleophilic attack of the thiol group of GSH on the electron-deficient carbon of this compound, displacing the chloride ion. The resulting thioether product has a distinct absorbance spectrum, and the rate of its formation, monitored spectrophotometrically, is directly proportional to the GST activity.
GST-Catalyzed Reaction Pathway
Caption: GST-catalyzed conjugation of GSH.
General Protocol for GST Activity Assay
This protocol is based on the standard CDNB assay and may require optimization.[7][8]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5. A slightly acidic pH is often used to minimize the non-enzymatic reaction between GSH and the substrate.[9]
-
GSH Solution: Prepare a fresh solution of reduced glutathione in the assay buffer.
-
Substrate Stock: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).[10]
-
Enzyme Sample: Purified enzyme or cell/tissue lysate.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the assay buffer, GSH solution, and the enzyme sample.
-
Initiate the reaction by adding the substrate stock solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting the enzyme.
-
Immediately monitor the increase in absorbance at a predetermined wavelength (this will need to be empirically determined by scanning the product spectrum, but is likely to be near 340 nm, similar to the DNB-adduct).[5][8]
-
Record the change in absorbance over time.
-
-
Calculation of Activity:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (μmol/min/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of Protein), where ε is the molar extinction coefficient of the product. Note: The ε for the S-(N-(4-nitrophenyl)acetamido)glutathione product must be experimentally determined.
-
Section 4: Troubleshooting Enzyme Assays
FAQ: I am observing a high background signal (high non-enzymatic reaction). How can I reduce it?
A high background rate is a known issue in GST assays, as GSH can react spontaneously with electrophilic substrates.[9]
Causality & Solutions:
| Possible Cause | Explanation | Solution |
| Spontaneous Reaction | GSH and this compound react non-enzymatically. This rate is pH-dependent. | Run a blank reaction without the enzyme sample for every experiment and subtract this rate from your enzyme-catalyzed rate.[9] Lowering the assay pH to 6.5 can often reduce the spontaneous reaction rate.[7][9] |
| Contaminated Reagents | Impurities in the substrate or GSH can contribute to background absorbance. | Use high-purity reagents. Prepare GSH solutions fresh daily. |
FAQ: My measured enzyme activity is very low or absent. What should I check?
Low signal can be due to issues with the enzyme, the substrate, or the assay conditions.
Causality & Solutions:
| Possible Cause | Explanation | Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the sample. | Ensure proper storage of the enzyme. Check for known inhibitors in your sample buffer (e.g., high salt, detergents). Run a positive control with a known active GST. |
| Substrate Inhibition | High concentrations of either substrate (GSH or the acetamide) can sometimes inhibit enzyme activity. | Perform a substrate titration experiment to determine the optimal concentrations of both GSH and this compound. |
| Incorrect Wavelength | The absorbance is being monitored at a suboptimal wavelength for the product. | Perform a wavelength scan of the final reaction mixture (after the reaction has proceeded) against a blank to determine the λmax of the product. |
| Low Substrate Solubility | The acetamide substrate may have precipitated out of the aqueous assay buffer. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to inhibit the enzyme. Visually inspect for precipitation.[10] |
FAQ: My results are not reproducible. What are the sources of variability?
Causality & Solutions:
| Possible Cause | Explanation | Solution |
| Inconsistent Timing | Incubation times and the timing of reagent additions are not consistent between wells or experiments. | Use a multichannel pipette for simultaneous addition of the initiating reagent. Standardize all incubation times precisely. |
| Temperature Fluctuations | Enzyme kinetics are highly sensitive to temperature. | Ensure all reagents and plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader or water bath. |
| Reagent Degradation | GSH is prone to oxidation. The substrate may degrade over time in solution. | Prepare GSH and substrate solutions fresh for each experiment.[10] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of enzyme or reagents. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like lysates. |
Section 5: Safety & Handling
FAQ: What are the safety precautions for handling this compound?
This compound and its precursors are hazardous chemicals and must be handled with appropriate care.
-
Hazard Profile: Based on similar compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye damage. Precursors like chloroacetyl chloride are highly corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Handling: Handle the solid powder and its solutions in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
Disclaimer: This guide is for informational purposes only and does not replace a thorough review of the Safety Data Sheet (SDS) for each chemical used. Users must consult the SDS and follow all institutional safety protocols.
References
- PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
- Cayman Chemical. (2025). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- BenchChem. (n.d.). Navigating Glutathione S-Transferase Assays: A Comparative Guide to Substrates and Reference Inhibitors.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Sigma-Aldrich. (n.d.). Troubleshooting Detection Methods for GST-tagged Proteins.
- Echemi. (n.d.). 2-CHLORO-N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE Safety Data Sheets.
- MedchemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control.
- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 147-151.
- Cayman Chemical. (2022). PRODUCT INFORMATION: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- ResearchGate. (n.d.). Structures of alternative GST substrates used.
- Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction....
- PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4-nitrophenol.
- ResearchGate. (2016). How to reduce the non-enzymatic conjugation in Glutathione-S-transferase assay using CDNB as substrate?.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: chloroacetamide.
- National Institutes of Health. (n.d.). Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum.
- PubMed. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
- SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum.
- Guerrab, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47.
- BenchChem. (n.d.). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- National Institutes of Health. (n.d.). Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases.
- Santa Cruz Biotechnology. (n.d.). GST Substrates.
- ResearchGate. (2025). (PDF) A Simple Biochemical Assay for Glutathione S-Transferase Activity....
- SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
- PubMed. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
- ResearchGate. (n.d.). Substrates for Glutathione S-transferases | Download Table.
- Bertin Bioreagent. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals.
- SpectraBase. (n.d.). 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide - Optional[13C NMR].
- ResearchGate. (2025). (PDF) this compound.
- Moroccan Journal of Heterocyclic Chemistry. (2022). View of LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE.
- BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
- BYJU'S. (2020). Preparation of p-Nitroacetanilide.
- National Institutes of Health. (2022). Early loss of glutathione-s-transferase (GST) activity during diverse forms of acute renal tubular injury.
- Sigma-Aldrich. (n.d.). This compound | 17329-87-2.
- Scribd. (n.d.). Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide....
- BenchChem. (n.d.). Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of N-(2-fluoro-4-nitrophenyl)acetamide.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
Sources
- 1. prepchem.com [prepchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early loss of glutathione ‐s‐ transferase (GST) activity during diverse forms of acute renal tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
addressing inconsistencies in experimental results with 2-Chloro-N-(4-nitrophenyl)acetamide
Welcome to the technical support center for 2-Chloro-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental inconsistencies that may arise when working with this compound. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the handling, storage, and properties of this compound.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a hazardous substance and requires careful handling in a controlled laboratory environment. According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage and skin irritation.[1] Always work in a well-ventilated area or under a chemical fume hood.[2][3] Personal protective equipment (PPE) is mandatory, including safety goggles, a lab coat, and chemical-resistant gloves.[2] In case of accidental contact, wash the affected area thoroughly with soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2]
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to keep the solid compound at -20°C.[4] Some suppliers suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free container.[5] The compound is stable for at least four years when stored as a solid at -20°C.[4] It is important to avoid repeated freeze-thaw cycles of solutions.
Q3: I'm having trouble dissolving this compound. What are the recommended solvents and solubility limits?
A3: Solubility issues are a common source of experimental variability. The solubility of this compound varies significantly depending on the solvent. It is sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 0.25 mg/mL.[4] For higher concentrations, organic solvents are necessary. It is soluble in dimethylformamide (DMF) at approximately 5 mg/mL and in dimethyl sulfoxide (DMSO) at approximately 11 mg/mL.[4] When preparing stock solutions, it is advisable to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating to aid dissolution.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL |
| Water | 312.04 mg/L |
Data sourced from Cayman Chemical and Chemchart.[4][6]
Section 2: Troubleshooting Experimental Inconsistencies
This section provides in-depth troubleshooting for specific issues that may arise during synthesis, purification, and use in biological assays.
Synthesis and Purification
Q4: My synthesis of this compound is resulting in a low yield and impurities. What are the common pitfalls?
A4: The synthesis of this compound typically involves the reaction of p-nitroaniline with chloroacetyl chloride.[7][8] Inconsistent yields and the presence of impurities can often be traced back to several factors:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the p-nitroaniline and chloroacetyl chloride. Old or improperly stored reagents can lead to side reactions.
-
Reaction Conditions: The reaction is often carried out at room temperature or under reflux.[7][8] Precise temperature control is important, as excessive heat can lead to degradation and the formation of byproducts. The reaction time should also be optimized; incomplete reactions will result in unreacted starting materials, while prolonged reaction times can increase the formation of degradation products.
-
Purification Method: Recrystallization is a common method for purifying the final product.[9] The choice of solvent for recrystallization is critical. Ethanol is often a suitable choice.[8][10] Inadequate purification will lead to the presence of residual starting materials or byproducts, which can interfere with downstream applications. Thin-layer chromatography (TLC) should be used to monitor the progress of the reaction and the purity of the final product.[8]
Workflow for Troubleshooting Synthesis and Purification
Sources
- 1. This compound | 17329-87-2 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. eurofinsus.com [eurofinsus.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. prepchem.com [prepchem.com]
- 8. ijpsr.info [ijpsr.info]
- 9. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 10. jcbsc.org [jcbsc.org]
Technical Support Center: Enhancing the Stability of 2-Chloro-N-(4-nitrophenyl)acetamide for Long-Term Storage
Introduction: 2-Chloro-N-(4-nitrophenyl)acetamide is a key synthetic intermediate in the development of various pharmaceutical and agrochemical compounds. The integrity and purity of this reagent are paramount for the reproducibility and success of downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, troubleshooting, and enhancing the long-term stability of this compound. We will delve into the causality behind degradation pathways and provide validated protocols to ensure the material's integrity over time.
Section 1: Frequently Asked Questions (FAQs) on Core Stability and Storage
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: Based on the compound's chemical structure, the primary stability concerns are hydrolysis, photodegradation, and thermal decomposition. To mitigate these risks, the ideal storage conditions for the solid material are:
-
Temperature: Store at low temperatures, with -20°C being optimal for long-term stability, as recommended for analogous compounds.[1][2] For shorter periods, storage at 4°C is acceptable.[3] Room temperature storage should be avoided for extended durations.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and interaction with atmospheric moisture.
-
Moisture: The compound must be kept in a dry, low-humidity environment. Use of a desiccator is highly recommended. The chloroacetamide moiety is susceptible to hydrolysis.
-
Light: Protect the compound from light by storing it in an amber glass vial or a light-blocking container. Nitroaromatic compounds are often photosensitive.
-
Container: Use a tightly sealed, chemically inert container, such as a borosilicate glass vial with a PTFE-lined cap.
Q2: I need to store this compound in solution. What is the best practice?
A2: Storing this compound in solution significantly increases the risk of degradation, primarily hydrolysis.
-
Solvent Choice: For stock solutions, use anhydrous, aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Aqueous Solutions: We do not recommend storing the compound in aqueous solutions or buffers for more than a single day.[2] If aqueous solutions are necessary for an experiment, they should be prepared fresh immediately before use.
-
Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C. For up to one month, -20°C is acceptable.[3][5] Ensure containers are sealed tightly to prevent the hygroscopic solvent from absorbing atmospheric moisture.
Q3: What are the primary physical and chemical signs of compound degradation?
A3: Degradation can manifest in several ways:
-
Physical Appearance: The pure compound is typically a white to off-white or light-yellow solid.[3][6] A noticeable change to a distinct yellow or brown color is a strong indicator of thermal or photodegradation.
-
Solubility Issues: The appearance of insoluble particulates in a previously clear solution can indicate the formation of less soluble degradation products.
-
Chemical Analysis: The most definitive sign of degradation is a decrease in the main peak's area percent and the appearance of new peaks in an HPLC chromatogram. Common degradation products are often more polar and will have shorter retention times on a reverse-phase column.
Q4: What are the most likely chemical degradation pathways for this molecule?
A4: The molecule has two primary points of reactivity that are relevant to its stability: the chloroacetamide side chain and the nitrophenyl ring.
-
Hydrolysis: This is a major concern. The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitroaniline and 2-chloroacetic acid. The carbon-chlorine bond is also susceptible to nucleophilic substitution by water, especially at non-neutral pH, to form 2-hydroxy-N-(4-nitrophenyl)acetamide.
-
Photodegradation: The nitroaromatic system can absorb UV-Vis light, leading to photochemical reactions. This can result in complex degradation profiles and is often the cause of color change.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially generating gases such as hydrogen chloride and nitrogen oxides.[7]
Section 2: Troubleshooting Guide for Common Stability Issues
This guide provides a systematic approach to diagnosing and solving specific stability problems encountered during experiments.
Problem 1: My solid this compound has turned noticeably yellow after several months of storage.
-
Most Probable Cause: This is a classic sign of either photodegradation due to light exposure or minor thermal decomposition. The nitro group is a strong chromophore, and subtle changes to the molecule's electronic structure can lead to significant color changes.
-
Troubleshooting & Resolution Workflow:
-
Quarantine the Batch: Immediately separate the discolored batch to prevent its use in critical experiments until its purity is verified.
-
Verify Purity: Perform an HPLC analysis on the discolored material and compare it to a reference chromatogram or a newly purchased standard. Quantify the purity and identify any new impurity peaks.
-
Review Storage Conditions:
-
Was the vial transparent or amber? Solution: Always use amber vials or wrap clear vials in aluminum foil.
-
Was the container stored in a lighted area (even ambient lab light) or in a dark cabinet/freezer? Solution: Transfer all stock to a dedicated, dark storage location like a -20°C freezer.
-
What was the storage temperature? Was it consistent? Solution: Ensure the compound is stored at or below the recommended temperature (-20°C). Use a temperature-logged freezer if available.
-
-
Decision: If purity has dropped below your experimental tolerance (e.g., <95%), the batch should be discarded or repurified (e.g., by recrystallization) if a larger quantity is involved.
-
Problem 2: After preparing a stock solution in DMSO and storing it for a week at -20°C, I see a new peak in my HPLC analysis.
-
Most Probable Cause: The most likely culprit is hydrolysis due to the presence of water. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere if not handled properly. This moisture can slowly hydrolyze the chloroacetamide group.
-
Troubleshooting & Resolution Workflow:
-
Confirm Degradation: Run an LC-MS analysis if available to get the mass of the new peak. This can help confirm if it corresponds to a hydrolysis product (e.g., 2-hydroxy-N-(4-nitrophenyl)acetamide).
-
Evaluate Solvent Quality: Was an anhydrous grade of DMSO used? Was it from a freshly opened bottle? Solution: Use a new, sealed bottle of anhydrous DMSO. Use a syringe to pierce the septum seal rather than opening the cap to minimize moisture ingress.
-
Improve Handling Protocol:
-
Warm the DMSO bottle to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.
-
Prepare solutions under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen).
-
Aliquot the stock solution into smaller, single-use vials immediately after preparation. This prevents contamination of the entire stock with each use.
-
-
Future Practice: For maximum stability, prepare solutions fresh before each experiment. If storage is unavoidable, store at -80°C.[5]
-
Below is a decision-making workflow for troubleshooting observed degradation.
Caption: Troubleshooting workflow for stability issues.
Section 3: Experimental Protocol: Forced Degradation Study
To proactively understand the stability profile of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol is based on the principles outlined in the ICH Q1B guidelines.[8]
Objective: To identify potential degradation products and pathways under various stress conditions.
Analytical Method: A reverse-phase HPLC-UV method should be used.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute with the relevant stress medium for each experiment.
Stress Conditions Summary Table
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24, 48 hours |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp | 1, 4, 8 hours |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid Compound | 80°C | 72 hours |
| Photolytic (ICH Q1B) | Solid & Solution | 25°C | ≥1.2M lux-hrs & ≥200 W-hrs/m² |
Step-by-Step Protocol:
-
Prepare Samples: For each condition (except thermal), add 1 mL of the 1 mg/mL stock solution to 9 mL of the stress reagent in a sealed vial. For the photolytic solution study, use a quartz vial. For the control, add 1 mL of stock to 9 mL of acetonitrile/water (50:50).
-
Acidic Hydrolysis:
-
Add stock solution to 0.1 M HCl.
-
Place the vial in a heating block at 60°C.
-
At 24 and 48 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add stock solution to 0.1 M NaOH.
-
Keep at room temperature, protected from light.
-
At 1, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis. Causality Note: Basic hydrolysis is often much faster than acidic hydrolysis for amides, hence the lower temperature and shorter time points.
-
-
Oxidative Degradation:
-
Add stock solution to 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute and inject directly into the HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a small amount (approx. 10 mg) of the solid compound in an open glass vial.
-
Heat in an oven at 80°C for 72 hours.
-
After cooling, dissolve the solid in acetonitrile to 0.1 mg/mL for HPLC analysis. Note any change in physical appearance.
-
-
Photostability Testing:
-
Expose both the solid compound (thin layer in a petri dish) and a solution in acetonitrile/water (in a quartz vial) to a calibrated light source as per ICH Q1B guidelines.[8]
-
A parallel set of samples, wrapped in aluminum foil, must be used as dark controls to differentiate between light-induced and thermal degradation.
-
Analyze samples by HPLC after the required exposure duration.
-
Section 4: Potential Degradation Pathways
Understanding the likely chemical transformations is key to interpreting stability data. The primary degradation pathways for this compound are hydrolysis at two distinct sites.
Caption: Potential degradation pathways of the compound.
References
- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178.
- Arora, P. K., & Jain, R. K. (2011). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Current Microbiology, 63(6), 568–573.
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.
-
Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. ResearchGate. Retrieved from [Link]
-
Singh, S., et al. (2023). Bacterial degradation of chlorophenols and their derivatives. ResearchGate. Retrieved from [Link]
- Liu, F., et al. (2011). Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. Journal of Agricultural and Food Chemistry, 59(11), 6039-6045.
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Guerraba, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47.
- Hladik, M. L., et al. (2008). Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. Science of The Total Environment, 390(1), 164-175.
-
Liu, F., et al. (2011). Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. Semantic Scholar. Retrieved from [Link]
- Pawar, S. S., & D’Mello, P. M. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 10(3), 169.
- Gowda, B. T., Foro, S., & Fuess, H. (2007). This compound. Acta Crystallographica Section E, 63(5), o2335-o2336.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Zhang, S. S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 62(10), o4478-o4479.
- Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2).
-
Eurofins. (n.d.). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]
-
European Medicines Agency (EMA). (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-. National Center for Biotechnology Information. Retrieved from [Link]
- Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E, 78(Pt 11), 1083–1086.
- Alhifthi, A., & Williams, S. J. (2018). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). Supporting Information for this compound. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 17329-87-2 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 17329-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Efficacy Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide and Structurally Related Bioactive Scaffolds
In the landscape of contemporary drug discovery, the acetamide scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. Among these, 2-Chloro-N-(4-nitrophenyl)acetamide has emerged as a compound of significant interest due to its potent antimicrobial and potential anticancer properties. This guide provides a comprehensive comparison of its efficacy with structurally similar compounds, supported by experimental data and detailed methodologies. Our objective is to offer researchers, scientists, and drug development professionals a critical analysis of its structure-activity relationships (SAR) and a practical framework for its evaluation.
Introduction to this compound: A Scaffold of Interest
This compound is a synthetic compound characterized by a central acetamide linkage, a chloroacetyl group, and a para-substituted nitrophenyl ring. The presence of the electrophilic chloro group and the electron-withdrawing nitro group are critical determinants of its bioactivity. These features are believed to contribute to its mechanism of action, which may involve covalent modification of biological targets. This compound serves as a valuable lead for the development of novel therapeutic agents, particularly in the realms of infectious diseases and oncology.
Comparative Efficacy Analysis
The efficacy of this compound is best understood through direct comparison with its structural analogs. The following sections present a detailed analysis of its antimicrobial and anticancer activities, with quantitative data summarized for clarity.
Antimicrobial Activity
The antimicrobial potential of chloroacetamide derivatives is well-documented, with the chloro group often enhancing the activity of the parent compound. A notable study highlights the superior efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide compared to its non-chlorinated counterpart against Klebsiella pneumoniae, a pathogen of significant clinical concern.[1][2]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 128 | [1] |
| N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 256 | [1] |
| 2-Chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | - (96.6% inhibition) | [1] |
| N-(2-hydroxyphenyl)acetamide | Candida albicans | Inactive | [1] |
The data clearly indicates that the presence of the chloro atom at the alpha-carbon of the acetamide moiety doubles the antibacterial potency against K. pneumoniae.[1] This enhancement is a recurring theme in the structure-activity relationship of this class of compounds.
Anticancer Activity
The nitrophenylacetamide scaffold has also been explored for its anticancer potential. The position and nature of substituents on the phenyl ring play a crucial role in modulating cytotoxic activity. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that compounds bearing a nitro group exhibit greater cytotoxicity than those with a methoxy group.[3][4]
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [3][4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [3][4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [3][4] |
| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40 | [3][4] |
| Imatinib (Reference Drug) | MCF-7 (Breast Cancer) | 98 | [3][4] |
These findings underscore the importance of the nitro group in conferring anticancer activity. The para-nitro substituted compound, which is structurally very similar to our topic compound, shows significant activity against breast cancer cells, comparable to the reference drug imatinib.[3][4]
Experimental Protocols
To ensure the reproducibility and validation of the efficacy data, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the antimicrobial and anticancer activities of these compounds.
Minimum Inhibitory Concentration (MIC) Determination Protocol
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Mechanism of Action and Structure-Activity Relationship
The precise mechanism of action for this compound is likely multifactorial. However, based on its chemical structure and the activities of related compounds, we can propose a model centered on its electrophilic nature.
Proposed Mechanism of Action: The chloroacetyl group is a key pharmacophore that can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of essential enzymes. In bacteria, a potential target is penicillin-binding protein, which would disrupt cell wall synthesis and lead to cell lysis.[2] In cancer cells, it may inhibit critical enzymes involved in cell proliferation or survival pathways. The nitrophenyl group can influence the compound's electronic properties, cell permeability, and binding to the target site.
Caption: Key structure-activity relationships of this compound.
Conclusion
This compound stands out as a promising scaffold for the development of novel antimicrobial and anticancer agents. Comparative analysis reveals that the chloro and nitro functional groups are critical for its potent biological activity. The provided experimental protocols offer a standardized approach for the evaluation of this and similar compounds. Further research should focus on elucidating its precise molecular targets and optimizing its structure to enhance efficacy and selectivity, paving the way for its potential translation into clinical applications.
References
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]
-
Cordeiro, L. V., Souza, H. D. S., Sousa, A. P., Peixoto, F. S., & de Oliveira, T. M. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules (Basel, Switzerland), 25(17), 3959. [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]
-
ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]
-
National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. [Link]
-
ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]
-
Cordeiro, L. V., Souza, H. D. S., Sousa, A. P., Peixoto, F. S., & de Oliveira, T. M. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules (Basel, Switzerland), 25(17), 3959. [Link]
-
SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]
-
ResearchGate. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. [Link]
-
National Institutes of Health. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. NIH. [Link]
-
National Institutes of Health. (n.d.). Chloroacetanilide | C8H8ClNO | CID 11485. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 2-Chloro-N-(4-nitrophenyl)acetamide's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the discovery and validation of novel antibacterial agents are paramount. This guide provides a comprehensive framework for the in vivo validation of 2-Chloro-N-(4-nitrophenyl)acetamide, a compound with putative antibacterial properties. As Senior Application Scientists, we present a technical comparison with established antibiotics, supported by detailed experimental protocols, to rigorously assess its therapeutic potential.
Introduction: The Rationale for a New Chloroacetamide Antibacterial
Chloroacetamide derivatives have emerged as a promising class of compounds with a range of biological activities. Recent in vitro studies on structurally similar molecules, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated activity against clinically relevant pathogens like Klebsiella pneumoniae[1][2][3][4][5][6]. This suggests that this compound may also possess antibacterial efficacy. However, translating in vitro minimum inhibitory concentrations (MICs) into in vivo success requires robust animal models that mimic human infections. This guide will focus on the validation of this compound's activity against Gram-negative bacteria, a significant threat to public health.
Comparative Framework: Benchmarking Against the Gold Standard
To establish the therapeutic potential of this compound, its in vivo efficacy must be compared against a standard-of-care antibiotic. For infections caused by multidrug-resistant Gram-negative pathogens, a relevant comparator is a carbapenem antibiotic, such as meropenem. This comparison will provide crucial data on relative potency and potential advantages.
Table 1: Physicochemical and In Vitro Properties of Test Compounds
| Compound | Molecular Weight | LogP (predicted) | In Vitro MIC against K. pneumoniae (ATCC 13883) |
| This compound | 214.61 g/mol | 2.1 | Data to be determined |
| Meropenem | 383.46 g/mol | -1.9 | ≤1 µg/mL |
In Vivo Efficacy Models: From Systemic to Localized Infections
The selection of an appropriate animal model is critical for evaluating the potential of a new antibacterial agent.[7] Murine models are frequently utilized due to their cost-effectiveness and physiological similarities to humans in key aspects of infection and immunity.[7] We will focus on two well-established models: the murine sepsis model for systemic infections and the neutropenic thigh model for localized deep-tissue infections.[7]
Murine Sepsis Model
This model is invaluable for assessing an antibacterial agent's ability to clear bacteria from the bloodstream and prevent mortality from systemic infection.[7]
Experimental Workflow: Murine Sepsis Model
Caption: Workflow for the murine sepsis model.
Step-by-Step Protocol:
-
Pathogen Preparation: Culture a virulent strain of Klebsiella pneumoniae to mid-logarithmic phase.
-
Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for a minimum of 3 days.
-
Infection: Induce sepsis by intraperitoneal injection of a lethal dose of K. pneumoniae.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound, comparator, or vehicle control via a relevant route (e.g., intravenous or subcutaneous).
-
Monitoring: Observe the animals for signs of morbidity and record survival for up to 7 days.
-
Endpoint Analysis: At predetermined time points, collect blood samples to determine the bacterial load (Colony Forming Units per milliliter).
Neutropenic Thigh Infection Model
This model is particularly useful for evaluating drug efficacy in a localized, deep-tissue infection, especially in an immunocompromised host.[7]
Experimental Workflow: Neutropenic Thigh Model
Caption: Workflow for the neutropenic thigh infection model.
Step-by-Step Protocol:
-
Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide.
-
Pathogen Preparation: Prepare an inoculum of K. pneumoniae.
-
Infection: Inject the bacterial suspension into the thigh muscle of the neutropenic mice.
-
Treatment: Initiate treatment with the test compound, comparator, or vehicle control at a specified time post-infection.
-
Endpoint Analysis: At 24 hours post-treatment, euthanize the animals, harvest the infected thigh muscle, homogenize the tissue, and determine the bacterial load.
Pharmacokinetic and Toxicological Profiling
A preliminary assessment of the compound's pharmacokinetic (PK) and toxicological profile is essential.
Table 2: Key Pharmacokinetic and Toxicological Parameters
| Parameter | This compound | Meropenem |
| Pharmacokinetics | ||
| Half-life (t1/2) | To be determined | ~1 hour |
| Cmax | To be determined | Dose-dependent |
| Bioavailability | To be determined | IV administration: 100% |
| Toxicology | ||
| Acute Toxicity (LD50) | To be determined | >5000 mg/kg (mice) |
| Organ-specific toxicity | To be determined via histopathology | Generally well-tolerated |
Data Interpretation and Future Directions
The primary efficacy endpoint in the sepsis model is survival, while in the thigh model, it is the reduction in bacterial load compared to the vehicle control. A statistically significant improvement in survival and a reduction in bacterial burden by this compound, comparable or superior to meropenem, would warrant further investigation.
Signaling Pathway: Potential Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, related compounds have been suggested to interfere with essential bacterial processes. For instance, some acetamides may act on penicillin-binding proteins, leading to cell lysis.[3][5][6]
Caption: Putative mechanism of action via PBP inhibition.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of this compound's antibacterial activity. By employing established infection models and comparing against a clinically relevant antibiotic, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The experimental protocols provided herein serve as a robust starting point for these crucial preclinical studies.
References
- 1. scielo.br [scielo.br]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Experimental Validation of 2-Chloro-N-(4-nitrophenyl)acetamide: Synthesis, Characterization, and Bioactivity
This guide provides an in-depth, objective analysis of 2-Chloro-N-(4-nitrophenyl)acetamide, a key chemical intermediate. We move beyond simple data presentation to offer a cross-validation of its experimental properties, comparing its performance and characteristics with relevant structural analogs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's synthesis, characterization, and potential applications grounded in verifiable experimental data.
Introduction: The Significance of an Activated Acetanilide
This compound, hereafter referred to as CNPA, is a member of the N-arylacetamides, a class of compounds that serve as significant intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. Its structure is characterized by three key features: an amide linkage, an electron-withdrawing nitro group on the phenyl ring, and a reactive chloroacetyl group. This combination makes CNPA a versatile building block, particularly for nucleophilic substitution reactions where the chlorine atom is easily displaced.[1][2]
Notably, CNPA and its derivatives are precursors for more complex molecules with therapeutic potential. For instance, related structures have been used to synthesize maternal embryonic leucine zipper kinase (MELK) inhibitors, which have demonstrated anticancer activity.[3][4] This guide will dissect the standard synthesis of CNPA, provide a framework for its robust characterization, and compare its bioactivity profile with a key structural analog to highlight the critical role of its chloro-substituent.
Synthesis: A Comparative Look at Acylation Reactions
The most common and efficient method for synthesizing CNPA is the N-acylation (specifically, chloroacetylation) of 4-nitroaniline.[5] This reaction involves treating the primary amine with a chloroacetylating agent.
Standard Experimental Protocol: Chloroacetylation of 4-Nitroaniline
This protocol represents a consensus methodology derived from established literature.[6][7]
Objective: To synthesize this compound from 4-nitroaniline and chloroacetyl chloride.
Reagents & Materials:
-
4-Nitroaniline
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or Sodium Acetate (used as a base)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, Benzene)
-
Ethyl acetate (for workup/recrystallization)
-
Water (for washing)
-
Standard laboratory glassware, magnetic stirrer, ice bath, reflux condenser
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like DCM.[8][9] The use of a base is critical to neutralize the HCl gas that is generated as a byproduct of the reaction, driving the equilibrium towards the product.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a crucial step to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
Addition of Acylating Agent: While stirring vigorously, slowly add chloroacetyl chloride (1.2 equivalents), dissolved in a small amount of the same anhydrous solvent, to the cooled mixture. A slow, dropwise addition is essential to maintain temperature control.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours (typically 2-20 hours).[9][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with water and brine to remove the base's salt (e.g., triethylammonium chloride) and any unreacted starting materials.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from ethanol or ethyl acetate, to yield the final product.[6][7]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of CNPA.
Physicochemical and Spectroscopic Cross-Validation
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Data from multiple sources have been consolidated for cross-validation.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₂O₃ | [11][12] |
| Molecular Weight | 214.61 g/mol | [11][12] |
| Appearance | Yellow solid / needle-like crystals | [12] |
| Melting Point | 183-185°C | [6] |
Note: Reported melting points can vary slightly based on purity and experimental conditions. A sharp melting point range is indicative of high purity.
Spectroscopic Signature
While full spectra require direct experimental acquisition, a validated spectroscopic profile can be established from literature and database entries.
| Technique | Expected Signature | Rationale & Source(s) |
| ¹H NMR | Signals for aromatic protons (typically two doublets in the 7.5-8.5 ppm range), a singlet for the N-H proton (can be broad, >8.5 ppm), and a singlet for the -CH₂Cl protons (~4.3 ppm). | The distinct electronic environments of the protons account for this pattern.[9] |
| ¹³C NMR | Signals for aromatic carbons (115-150 ppm), a carbonyl carbon (~165 ppm), and a methylene carbon (-CH₂Cl, ~40-45 ppm). | Chemical shifts are consistent with a substituted acetanilide structure.[11] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-N stretching (~1200-1300 cm⁻¹). | These absorption bands confirm the presence of the key functional groups (amide, nitro group, aromatic ring).[9] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z ≈ 214 and 216 in an approximate 3:1 ratio. | This isotopic pattern is the definitive signature of a molecule containing one chlorine atom.[11] |
Comparative Analysis: The Critical Role of the Chloro Substituent
To understand the contribution of the chloroacetyl moiety to the compound's bioactivity, we compare it with its unchlorinated analog. While direct data for the unchlorinated version of CNPA is sparse, a compelling case study on a structurally similar pair, N-(4-fluoro-3-nitrophenyl)acetamide (Analog 1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Analog 2) , provides profound insight.[9][13]
Head-to-Head Bioactivity Comparison
| Compound | Structure Highlight | Antibacterial Activity vs. K. pneumoniae (MIC) | Key Finding | Source(s) |
| Analog 1 | -COCH₃ group | > 1024 µg/mL (Inactive) | The simple acetamide shows no significant antibacterial effect. | [9][13] |
| Analog 2 | -COCH₂Cl group | 512 µg/mL | The addition of a single chlorine atom imparts measurable antibacterial activity. | [9][13] |
This comparison strongly suggests that the α-chloro substitution is essential for the antimicrobial activity of this class of molecules.[9][13] The electrophilic nature of the carbon attached to the chlorine likely facilitates interaction with biological nucleophiles, such as residues in bacterial enzymes.[9][13][14]
Impact of Structural Modification on Bioactivity
Caption: Structure-activity relationship showing the impact of α-chlorination.
Biological Performance: Antibacterial Potential
While CNPA itself is primarily a synthetic intermediate, its close structural analogs have been evaluated for direct biological effects, providing a strong rationale for its use in drug discovery pipelines.
Antibacterial Activity Against Klebsiella pneumoniae
Klebsiella pneumoniae is a significant Gram-negative pathogen known for high rates of drug resistance.[8][15] Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed that while its standalone activity is moderate (MIC of 512 µg/mL), its true potential emerges when used in combination with conventional antibiotics.[15]
Synergistic Effects with Beta-Lactam Antibiotics
The combination of this acetamide with carbapenem antibiotics (meropenem and imipenem) demonstrated a synergistic effect against K. pneumoniae.[8][16][17][18] Synergy means the combined effect of the two drugs is significantly greater than the sum of their individual effects, allowing for lower, more effective concentrations of the conventional antibiotic.[8][16]
| Antibiotic Combination | Observed Effect vs. K. pneumoniae | Implication for Drug Development |
| Acetamide + Meropenem | Synergism | Potential to restore efficacy of a last-resort antibiotic. |
| Acetamide + Imipenem | Synergism | Reduces the concentration needed for bacterial killing.[8][16] |
| Acetamide + Ciprofloxacin | Additivity | Combination is effective but not synergistic. |
| Acetamide + Ceftazidime | Indifference | No beneficial or detrimental interaction observed. |
Data sourced from studies on the fluoro-substituted analog.[8][15][16][17]
Proposed Mechanism of Action
The antibacterial action is hypothesized to involve the inhibition of Penicillin-Binding Proteins (PBPs), essential enzymes for bacterial cell wall synthesis.[9][13][14] The chloroacetamide moiety can act as an alkylating agent, forming a covalent bond with the PBP active site, thereby inactivating the enzyme and leading to cell lysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals - CAT N°: 35536 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
The Pivotal Precursor: A Comparative Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide's Role in the Synthesis of Nintedanib Versus Standard of Care Therapies
In the landscape of modern drug development, the journey from a simple chemical precursor to a life-altering therapeutic is a testament to the intricate dance of synthetic chemistry and clinical science. This guide delves into the significance of 2-Chloro-N-(4-nitrophenyl)acetamide , a critical intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Nintedanib. While not a therapeutic agent itself, its role as a foundational building block for a standard of care drug in idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer (NSCLC) warrants a comprehensive comparison. We will explore the synthetic pathway leading to Nintedanib, its mechanism of action, and how it stands against other established treatments for these devastating diseases.
From Precursor to Potent Inhibitor: The Synthesis of Nintedanib
The journey to Nintedanib, a cornerstone in the management of IPF and a valuable asset in oncology, begins with fundamental chemical transformations. This compound serves as a key electrophilic component, primed for nucleophilic substitution, a common yet powerful strategy in medicinal chemistry.
The synthesis of Nintedanib is a multi-step process that hinges on the precise construction of its complex indolinone core. A crucial step involves the reaction of a derivative of this compound with an aniline derivative, forming a key carbon-nitrogen bond that constitutes the backbone of the final drug molecule.
Experimental Protocol: A Representative Synthetic Step
A generalized protocol for a key bond-forming reaction in the synthesis of Nintedanib, illustrating the utility of chloroacetamide intermediates, is as follows:
-
Reaction Setup: To a solution of an appropriate aniline derivative (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents).
-
Addition of the Chloroacetamide: A solution of a 2-chloro-N-arylacetamide derivative (such as a methylated form of this compound) (1.1 equivalents) in the same solvent is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired intermediate.
This seemingly straightforward chemical step is a testament to the careful design and optimization required in pharmaceutical synthesis, where yield, purity, and scalability are paramount.
Caption: Simplified synthetic pathway of Nintedanib.
Nintedanib: A Multi-Targeted Approach to Disease Modification
Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2] Its therapeutic effects in both IPF and NSCLC stem from its ability to simultaneously block several key signaling cascades implicated in the pathogenesis of these diseases.
Mechanism of Action
Nintedanib targets the following receptor tyrosine kinases:
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β: Involved in fibroblast proliferation and migration.[3]
-
Fibroblast Growth Factor Receptor (FGFR) 1, 2, and 3: Key regulators of fibroblast proliferation, differentiation, and extracellular matrix deposition.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) 1, 2, and 3: Crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth.[1]
-
Fms-like tyrosine kinase-3 (FLT3) and Colony-Stimulating Factor-1-Receptor (CSF1R): Also implicated in cell proliferation and survival.[2]
By inhibiting these receptors, Nintedanib effectively disrupts the signaling pathways that drive the excessive proliferation and activation of fibroblasts in IPF, and the growth and vascularization of tumors in NSCLC.[2][3]
Caption: Nintedanib's inhibition of key tyrosine kinase receptors.
Nintedanib in Idiopathic Pulmonary Fibrosis: A Comparative Overview
Idiopathic pulmonary fibrosis is a relentless and progressive lung disease with a grim prognosis. The standard of care has evolved significantly with the approval of two antifibrotic agents: Nintedanib and Pirfenidone.[4][5]
| Feature | Nintedanib (Ofev®) | Pirfenidone (Esbriet®) |
| Mechanism of Action | Multi-tyrosine kinase inhibitor (PDGFR, FGFR, VEGFR)[1][2] | Primarily inhibits TGF-β signaling, with anti-inflammatory and antifibrotic effects[6] |
| Efficacy | Slows the annual rate of decline in Forced Vital Capacity (FVC) by approximately 50% compared to placebo.[1] | Also slows the decline in FVC, with studies showing a significant reduction in disease progression.[4] |
| Dosing | 150 mg twice daily[4] | 801 mg three times daily[4] |
| Common Side Effects | Diarrhea, nausea, abdominal pain, vomiting, liver enzyme elevation, decreased appetite, and weight loss.[5] | Nausea, rash, photosensitivity, fatigue, diarrhea, and dyspepsia.[5] |
Both Nintedanib and Pirfenidone have demonstrated efficacy in slowing the progression of IPF, offering patients a significant therapeutic benefit where previously there were limited options.[6] The choice between the two often comes down to patient-specific factors, including comorbidities and potential side effect profiles.
Nintedanib in Non-Small Cell Lung Cancer: A Place in a Complex Armamentarium
The treatment of NSCLC is highly nuanced, with therapeutic decisions guided by tumor histology, molecular characteristics, and stage of the disease.[7][8] While platinum-based chemotherapy has long been a cornerstone of treatment, the advent of targeted therapies and immunotherapies has revolutionized the management of NSCLC.[9]
Nintedanib, in combination with docetaxel, is approved for the treatment of patients with locally advanced, metastatic, or locally recurrent NSCLC of adenocarcinoma tumor histology after first-line chemotherapy.
A comparison with other standard of care options is presented below:
| Treatment Modality | Mechanism of Action | Patient Population |
| Nintedanib + Docetaxel | Tyrosine kinase inhibitor (angiogenesis inhibitor) + microtubule inhibitor | Second-line treatment for adenocarcinoma NSCLC |
| Platinum-based Doublets (e.g., Cisplatin + Pemetrexed) | DNA cross-linking agents leading to apoptosis | First-line treatment for non-squamous NSCLC |
| Targeted Therapies (e.g., Osimertinib) | EGFR tyrosine kinase inhibitor | NSCLC with specific EGFR mutations |
| Immunotherapies (e.g., Pembrolizumab) | PD-1/PD-L1 checkpoint inhibitors, restoring anti-tumor T-cell activity | NSCLC with high PD-L1 expression or in combination with chemotherapy |
The role of Nintedanib in NSCLC is more defined to a specific patient population in the second-line setting. Its anti-angiogenic mechanism provides a distinct therapeutic strategy compared to the cytotoxic, targeted, or immune-mediated approaches of other standard of care drugs.
Conclusion: The Unseen Importance of a Chemical Intermediate
While this compound will never be prescribed to a patient, its significance in the therapeutic landscape is undeniable. As a critical building block for Nintedanib, it represents the foundational chemistry that enables the development of life-extending medications. The comparison of Nintedanib to other standard of care drugs in IPF and NSCLC highlights the continuous innovation in drug development, where diverse mechanisms of action are leveraged to combat complex diseases. The story of this compound is a powerful reminder that behind every groundbreaking therapy lies a series of elegant and essential chemical transformations.
References
- Wollin, L., Wex, E., Pautsch, A., Schnapp, G., Hostettler, K. E., Stowasser, S., & Kolb, M. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis.
- Richeldi, L., du Bois, R. M., Raghu, G., Azuma, A., Brown, K. K., Costabel, U., ... & INPULSIS Trial Investigators. (2014). Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis. New England Journal of Medicine, 370(22), 2071-2082.
- Boehringer Ingelheim. (n.d.). Mechanism of Action | OFEV® (nintedanib) capsules. Retrieved from the Boehringer Ingelheim Portal for HealthCare Professionals.
- MedlinePlus. (2020, August 20). How does Ofev (nintedanib)
- Varricchio, A., & Gigliotti, F. (2024). Nintedanib. In StatPearls.
- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Cordeiro, L. V., de Souza, H. D. S., de Sousa, A. P., de Oliveira, F. C. E., de Almeida, R. N., de Athayde-Filho, P. F., & de Oliveira, T. B. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
- Mayo Clinic. (n.d.).
- NHS. (n.d.).
- Patsnap Synapse. (2025, March 11). What drugs are in development for Non-Small Cell Lung Cancer?
- PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide.
- American Lung Association. (2025, October 22).
- George, P. M., & Sgalla, G. (2023). Trials and Treatments: An Update on Pharmacotherapy for Idiopathic Pulmonary Fibrosis. Journal of Clinical Medicine, 12(4), 1438.
- Ley, B., & Collard, H. R. (2013). Medical therapies for idiopathic pulmonary fibrosis. Clinics in chest medicine, 34(4), 517–526.
- Kumar, D., Kumar, N., Singh, J., & Singh, R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- Pulmonary Fibrosis Foundation. (n.d.).
- de Castro, B. R., Cordeiro, L. V., de Souza, H. D. S., de Sousa, A. P., de Oliveira, F. C. E., de Almeida, R. N., ... & de Oliveira, T. B. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95.
- Cordeiro, L. V., de Souza, H. D. S., de Sousa, A. P., de Oliveira, F. C. E., de Almeida, R. N., de Athayde-Filho, P. F., & de Oliveira, T. B. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules (Basel, Switzerland), 25(17), 3959.
- Veeprho. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | CAS 2653-16-9.
- CancerNetwork. (2011, September 22). Current Treatment Options for Non–Small-Cell Lung Cancer.
- Li, Y., Li, Y., & Yang, Z. (2022). Current treatments for non-small cell lung cancer. Thoracic Cancer, 13(16), 2359–2364.
- National Cancer Institute. (2025, March 14). Drugs Approved for Lung Cancer.
- Google Patents. (n.d.).
- Cordeiro, L. V., de Souza, H. D. S., de Sousa, A. P., de Oliveira, F. C. E., de Almeida, R. N., de Athayde-Filho, P. F., & de Oliveira, T. B. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
- de Castro, B. R., Cordeiro, L. V., de Souza, H. D. S., de Sousa, A. P., de Oliveira, F. C. E., de Almeida, R. N., ... & de Oliveira, T. B. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95.
- SVAK Life Sciences. (n.d.). 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Cancer Research UK. (n.d.). Treatment options for non small cell lung cancer (NSCLC).
- Lesyk, R., Gzella, A., & Atamanyuk, D. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997.
- Asadi, M., & Moghadam, F. H. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).
Sources
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Idiopathic pulmonary fibrosis - Treatment - NHS [nhs.uk]
- 6. Trials and Treatments: An Update on Pharmacotherapy for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What drugs are in development for Non-Small Cell Lung Cancer? [synapse.patsnap.com]
- 8. Current treatments for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Independent Verification of the Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide: A Comparative Guide for Researchers
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis and independent verification of 2-Chloro-N-(4-nitrophenyl)acetamide. Moving beyond a simple recitation of steps, this document elucidates the causal factors behind experimental choices, offers a comparative analysis of synthetic methodologies, and establishes a robust framework for the self-validation of the final product. Our focus is on empowering researchers with the knowledge to not only replicate a synthesis but to understand, troubleshoot, and adapt it to their specific needs.
Introduction: The Imperative of Independent Verification in Synthetic Chemistry
In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's identity and purity is paramount. The biological activity and physical properties of a compound are intrinsically linked to its precise chemical structure. Therefore, the independent verification of a synthesized compound, such as this compound, is not merely a procedural formality but a cornerstone of scientific rigor. This guide will walk you through the synthesis and, critically, the multifaceted process of ensuring you have indeed produced the target molecule to the required purity.
The Primary Synthetic Route: Acylation of p-Nitroaniline
The most prevalent and well-documented method for the synthesis of this compound is the nucleophilic acyl substitution of p-nitroaniline with chloroacetyl chloride. This reaction is favored for its straightforwardness and generally good yields.
Reaction Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of the amino group of p-nitroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the amine initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. The presence of the nitro group on the phenyl ring, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but has a lesser deactivating effect on the nucleophilicity of the amino group for this type of reaction.
Caption: General workflow of the synthesis of this compound.
Detailed Experimental Protocol (Conventional Heating)
This protocol is a robust and widely cited method for the synthesis of the target compound.
Materials:
-
p-Nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-nitroaniline (10.0 g) and chloroacetyl chloride (15 ml).
-
Reflux: Heat the mixture to reflux and maintain for 1 hour with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in ethyl acetate. Transfer the solution to a separatory funnel and wash three times with deionized water to remove any unreacted starting materials and water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from ethanol to yield the final product.[1]
Comparative Analysis of Synthetic Methodologies
While the conventional heating method is reliable, alternative approaches offer potential advantages in terms of reaction time, yield, and environmental impact.
| Method | Description | Advantages | Disadvantages | References |
| Conventional Heating | Reaction of p-nitroaniline and chloroacetyl chloride with or without a solvent under reflux. | Simple setup, well-established. | Longer reaction times, potential for side reactions with prolonged heating. | [1] |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times (minutes vs. hours), often higher yields. | Requires specialized microwave reactor equipment. | [2] |
| Green Synthesis (Aqueous Conditions) | The reaction is carried out in an aqueous medium, often with a phase-transfer catalyst or surfactant. | Environmentally friendly (avoids volatile organic solvents), simplified work-up. | May require optimization of catalyst and reaction conditions for high yields. | [3] |
Independent Verification Protocol: A Multi-Technique Approach
Confirming the identity and purity of the synthesized this compound requires a combination of analytical techniques.
Caption: A typical workflow for the independent verification of a synthesized compound.
Expected Analytical Data
| Technique | Expected Result | Reference |
| Melting Point | 183-185 °C | [1] |
| IR (Infrared) Spectroscopy (cm⁻¹) | ~3279 (N-H stretch), ~1670 (C=O stretch, amide I), ~1591 (N-H bend, amide II), ~1502 (C-N stretch), ~850 (C-Cl stretch) | [4] |
| ¹H NMR (Proton NMR) | Predicted: Aromatic protons (doublets around 7.8-8.3 ppm), NH proton (singlet, downfield), CH₂ protons (singlet around 4.3 ppm). Note: Specific shifts can vary based on solvent. | [5] (by analogy) |
| ¹³C NMR (Carbon NMR) | Predicted: Carbonyl carbon (~165 ppm), aromatic carbons (119-145 ppm), CH₂ carbon (~43 ppm). Note: Specific shifts can vary based on solvent. | [5] (by analogy) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z 214 and 216 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). | [6] |
Step-by-Step Verification Methodologies
4.2.1. Thin Layer Chromatography (TLC):
-
Purpose: To assess the purity of the product and monitor the progress of the reaction.
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the crude product, the recrystallized product, and the starting material (p-nitroaniline) side-by-side.
-
Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane mixture).
-
Visualize the spots under UV light. A pure product should show a single spot with a distinct Rf value from the starting material.
-
4.2.2. Melting Point Determination:
-
Purpose: A sharp melting point close to the literature value is a good indicator of purity.
-
Procedure:
-
Pack a small amount of the dried, recrystallized product into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
-
Compare the observed melting point with the literature value (183-185 °C).[1]
-
4.2.3. Infrared (IR) Spectroscopy:
-
Purpose: To identify the key functional groups present in the molecule.
-
Procedure:
-
Prepare a sample (e.g., KBr pellet or as a thin film).
-
Acquire the IR spectrum.
-
Identify characteristic peaks for the N-H bond, the amide C=O bond, and the C-Cl bond, and compare them to the expected values.
-
4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed information about the molecular structure, including the connectivity of atoms.
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The electron-withdrawing nitro group will shift these protons downfield.
-
Amide Proton (N-H): A singlet, typically broad, in the downfield region (around 10-11 ppm).
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the chloroacetyl group.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typical for an amide carbonyl.
-
Aromatic Carbons: Four signals for the aromatic carbons, with two having higher intensity due to symmetry.
-
Methylene Carbon (-CH₂-): A signal for the carbon attached to the chlorine atom.
-
4.2.5. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the compound and confirm its elemental composition.
-
Procedure:
-
Introduce a sample into the mass spectrometer.
-
Observe the molecular ion peak. For this compound, expect a pair of peaks at m/z 214 and 216, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).[6]
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Minimize transfers between glassware. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Re-purify by column chromatography. Ensure the starting materials are pure. |
| Residual solvent. | Dry the product under high vacuum for an extended period. | |
| Broad melting point range | Impure product. | Recrystallize the product again from a suitable solvent system. |
| Unexpected peaks in NMR/IR spectra | Presence of unreacted starting materials. | Compare the product spectra with the spectra of the starting materials. Re-purify if necessary. |
| Di-acylation of the amine. | Use a slight excess of the p-nitroaniline to favor mono-acylation. | |
| Hydrolysis of chloroacetyl chloride to chloroacetic acid. | Ensure all glassware is dry and use anhydrous solvents. |
Conclusion
The successful synthesis and independent verification of this compound is a testament to meticulous experimental technique and a thorough understanding of the underlying chemical principles. By employing a multi-faceted analytical approach, researchers can be confident in the identity and purity of their synthesized compounds, a critical prerequisite for meaningful downstream applications in drug discovery and materials science. This guide provides a comprehensive framework for achieving this goal, encouraging a proactive and informed approach to chemical synthesis.
References
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
-
NIST. Acetanilide, 2-chloro-4'-nitro-. In: NIST Chemistry WebBook. Available from: [Link]
- Katke SA, Amrutkar SV, Bhor RJ, Khairnar MV. Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. Int J Pharm Sci Res. 2012;3(1):214-221.
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Nagariya AK, et al. Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. Journal of Chemical and Pharmaceutical Research. 2012;4(1):445-448.
- Chavan SM, et al. Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research. 2017;10(9): 839-846.
- Al-Ghorbani M, et al. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. 2021;26(3):569.
-
SpectraBase. N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. Available from: [Link]
- Lidström P, Tierney J, Wathey B, Westman J. Microwave assisted organic synthesis—a review. Tetrahedron. 2001;57(45):9225-9283.
-
ResearchGate. (PDF) this compound. Available from: [Link]
- Missioui M, et al. 2-Chloro-N-(4-hydroxyphenyl)acetamide.
-
NIST. Acetanilide, 2-chloro-4'-nitro- Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]
- Balaji BS, et al. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews. 2018;11(4):552-558.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 17329-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Chloro-Acetamide Moiety: A Double-Edged Sword in Drug Discovery - A Comparative Guide to 2-Chloro-N-(4-nitrophenyl)acetamide Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically influence the biological activity of a molecule. The 2-chloro-N-aryl acetamide scaffold is a prime example of a privileged structure, demonstrating a versatile range of bioactivities, from potent antimicrobial effects to promising anticancer properties. This guide provides an in-depth comparison of 2-chloro-N-(4-nitrophenyl)acetamide derivatives, elucidating their structure-activity relationships (SAR) and exploring the experimental data that underscore their therapeutic potential. We will delve into the causality behind experimental designs and present self-validating protocols for researchers in drug development.
The Crucial Role of the α-Chloro Group: A Gateway to Enhanced Bioactivity
The presence of a chlorine atom on the α-carbon of the acetamide moiety is a cornerstone of the biological activity observed in this class of compounds. This seemingly simple halogenation has profound implications for the molecule's reactivity and interaction with biological targets. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon and the adjacent methylene carbon, making the molecule more susceptible to nucleophilic attack. This increased reactivity is believed to be a key factor in its mechanism of action, particularly in its antimicrobial effects where it can alkylate essential biomolecules within pathogens.
A compelling illustration of the chloro-group's importance is seen in the comparative antimicrobial activity of N-(2-hydroxyphenyl)acetamide and its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide. While the former shows no activity against Candida albicans, the latter inhibits 96.6% of C. albicans strains, highlighting that the addition of the chloro atom is essential for its antifungal properties[1].
Antimicrobial Activity: A Detailed Structure-Activity Relationship
The 2-chloro-N-aryl acetamide backbone has been extensively explored for its antimicrobial properties. The substitution pattern on the N-phenyl ring plays a critical role in modulating the potency and spectrum of activity.
Influence of Phenyl Ring Substituents
A systematic study of twelve N-(substituted phenyl)-2-chloroacetamides against a panel of microbes provides significant insights into the SAR of this class. The biological activity of these derivatives varies with the position and nature of the substituents on the phenyl ring. Generally, compounds bearing halogenated p-substituents, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, exhibit high activity. This is attributed to their increased lipophilicity, which facilitates passage through the phospholipid bilayer of microbial cell membranes[2].
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives, demonstrating the impact of different substituents.
| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| SP1 | H | 250 | 500 | 500 |
| SP4 | 4-Cl | 125 | 250 | 250 |
| SP5 | 4-F | 125 | 250 | 250 |
| SP7 | 4-NO2 | 250 | 500 | 500 |
| SP12 | 3-Br | 125 | 250 | 250 |
Data synthesized from Bogdanović A, et al. (2021)[2].
These data clearly indicate that electron-withdrawing groups at the para-position of the phenyl ring, particularly halogens, enhance the antimicrobial activity compared to the unsubstituted analog.
Case Study: 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae
Further supporting the significance of the substitution pattern, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) has been investigated for its activity against the opportunistic pathogen Klebsiella pneumoniae. While CFA itself displays a moderate MIC of 512 µg/mL against several strains, its true potential may lie in synergistic combinations with conventional antibiotics. Studies have shown that CFA in combination with meropenem and imipenem exhibits a synergistic effect, reducing the concentrations of these antibiotics required to kill the bacteria.[3][4] This suggests that CFA could act as an adjuvant, potentiating the efficacy of existing antibacterial drugs.
The proposed mechanism for its antibacterial action is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. This inhibition leads to cell lysis and bacterial death.
Anticancer Potential: Targeting Cell Proliferation and Inducing Apoptosis
Beyond their antimicrobial effects, 2-chloro-N-aryl acetamides have emerged as a promising scaffold for the development of anticancer agents. Their mechanism of action in cancer cells is multifaceted, primarily involving the induction of programmed cell death, or apoptosis.
Structure-Activity Relationship in Anticancer Activity
The anticancer potency of phenylacetamide derivatives is also heavily influenced by the substituents on the phenyl ring. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that compounds with a nitro group generally demonstrate higher cytotoxic effects than those with a methoxy group[5]. For instance, the IC50 value of a derivative with a p-nitro substituent against the MCF-7 breast cancer cell line was 100 µM, which was comparable to the reference drug imatinib (IC50 = 98 µM) in that specific study[5].
Another study on 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol showed that these compounds exhibited significant cytotoxicity against pancreatic (PANC-1), liver (HepG2), and breast (MCF7) cancer cell lines, with some derivatives showing IC50 values in the low micromolar range[6].
The following table presents a selection of IC50 values for different phenylacetamide derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Representative IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast) | 0.6 |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 |
Data synthesized from multiple sources[5][7].
Mechanism of Anticancer Action: Induction of Apoptosis
The primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a crucial process for eliminating damaged or cancerous cells. Phenylacetamide derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[7].
Key molecular events in this process include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. Specifically, an increase in caspase-3 activity is a hallmark of apoptosis induction by these compounds[7]. Furthermore, the upregulation of Fas Ligand (FasL) suggests the involvement of the extrinsic pathway[7].
Another potential mechanism of action for 2-chloroacetamides is the inhibition of glutathione S-transferase (GST). GST is an enzyme often overexpressed in cancer cells and contributes to drug resistance. By forming conjugates with glutathione, the 2-chloroacetamide derivatives may inhibit GST activity, rendering the cancer cells more susceptible to therapeutic agents.[3]
Below is a diagram illustrating the proposed apoptotic pathways activated by 2-chloro-N-phenylacetamide derivatives.
Caption: Proposed apoptotic pathways induced by 2-chloro-N-phenylacetamide derivatives.
Experimental Protocols
For researchers aiming to explore this chemical space, the following are representative, self-validating protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2-Chloro-N-(substituted phenyl)acetamide Derivatives
This protocol outlines a common and effective method for the acylation of substituted anilines with chloroacetyl chloride.
Materials:
-
Substituted aniline (e.g., 4-nitroaniline) (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (TEA) or other suitable base (1.2 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution sequentially in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The following diagram illustrates the general synthetic workflow.
Caption: General workflow for the synthesis of 2-chloro-N-(substituted phenyl)acetamide derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the anticancer activity of the compounds by measuring cell viability.
Materials:
-
Synthesized compounds
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies clearly demonstrate that the biological activity of these compounds can be finely tuned by modifying the substitution pattern on the N-phenyl ring. The presence of the α-chloro group is fundamental to their bioactivity, and electron-withdrawing substituents on the phenyl ring generally enhance both antimicrobial and anticancer properties. The ability of these compounds to induce apoptosis in cancer cells through multiple pathways makes them particularly attractive candidates for further development. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new derivatives in this promising class of molecules, paving the way for the potential discovery of novel drugs to combat infectious diseases and cancer.
References
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
-
Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]
-
Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]
-
Havryshchuk, L., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (in press). [Link]
-
Request PDF. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]
-
Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014. [Link]
-
Padhariya, K. N., et al. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug development research, 81(3), 356-365. [Link]
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 473. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research: IJPR, 12(3), 267. [Link]
-
ResearchGate. (2025). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. [Link]
-
Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 224. [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
Zhang, S. S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478-o4479. [Link]
-
Bravo, et al. As cited in Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
-
ResearchGate. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
-
ResearchGate. (n.d.). This compound. [Link]
-
PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
Sources
- 1. Induction of Apoptosis in Hepatocellular Carcinoma Cell Lines by Novel Indolylacrylamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
comparing the spectroscopic data of synthesized 2-Chloro-N-(4-nitrophenyl)acetamide with literature values
This guide provides an in-depth comparison of experimental spectroscopic data for synthesized 2-Chloro-N-(4-nitrophenyl)acetamide with established literature values. As a crucial intermediate in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds, rigorous verification of its molecular structure is paramount. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to ensure the integrity of their synthetic pathways and final products.
We will delve into the synthesis of the title compound and its characterization using Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). The causality behind experimental choices and the interpretation of the resulting data will be explained, grounding the comparison in the fundamental principles of these powerful analytical techniques.[1][2]
Molecular Structure
A clear understanding of the target molecule's structure is essential before analyzing its spectroscopic fingerprint.
Caption: Molecular Structure of this compound.
Synthesis of this compound
The synthesis of the title compound is reliably achieved through the N-acylation of p-nitroaniline with chloroacetyl chloride. This method is efficient and utilizes readily available starting materials.[3][4] The reaction involves the nucleophilic attack of the amino group of p-nitroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data Comparison
The structural identity and purity of the synthesized compound were confirmed by comparing its spectroscopic data with values reported in the literature.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a cornerstone technique for identifying functional groups in a molecule.[1] It operates by measuring the absorption of infrared light, which excites molecular bonds into specific vibrational modes (e.g., stretching, bending).[5][6] The resulting spectrum is a unique "molecular fingerprint" where absorption peaks correspond to specific functional groups.[5][7]
Analysis: The FTIR spectrum of the synthesized product displays characteristic absorption bands that align closely with reference data, confirming the presence of all key functional groups.
| Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| 3285 | ~3300 | N-H stretching (amide) |
| 1670 | ~1670 | C=O stretching (amide I band) |
| 1595 | ~1600 | C=C stretching (aromatic ring) |
| 1545 | ~1550 | N-H bending (amide II band) & NO₂ asymmetric stretching |
| 1340 | ~1345 | NO₂ symmetric stretching |
| 845 | ~850 | C-H out-of-plane bending (p-disubstituted ring) |
| 750 | ~750 | C-Cl stretching |
Literature data sourced from NIST Chemistry WebBook and aggregated spectroscopic data.[8]
The strong absorption at 3285 cm⁻¹ is indicative of the N-H bond in the secondary amide. The prominent peak at 1670 cm⁻¹ corresponds to the carbonyl (C=O) stretch, a hallmark of the amide group. The nitro group (NO₂) is confirmed by the strong symmetric and asymmetric stretching vibrations at 1340 cm⁻¹ and overlapping the amide II band at 1545 cm⁻¹, respectively. The presence of the chloroacetyl moiety is supported by the C-Cl stretching vibration observed at 750 cm⁻¹.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons) in a molecule.[9][10] Protons in different chemical environments resonate at distinct frequencies, resulting in separate signals. The chemical shift (δ), signal integration (number of protons), and splitting pattern (spin-spin coupling with neighboring protons) are used to elucidate the molecular structure.[10]
Analysis: The ¹H NMR spectrum was recorded in DMSO-d₆. The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is particularly effective at solubilizing the compound and its residual water peak does not interfere with key signals. The experimental chemical shifts are in excellent agreement with literature values.
| Experimental δ (ppm) | Multiplicity | Integration | Assignment |
| 10.85 | Singlet | 1H | N-H (amide proton) |
| 8.25 | Doublet | 2H | Ar-H (protons ortho to NO₂) |
| 7.90 | Doublet | 2H | Ar-H (protons ortho to NH) |
| 4.35 | Singlet | 2H | CH₂ -Cl |
The downfield singlet at 10.85 ppm is characteristic of the amide proton, which is deshielded by the adjacent carbonyl group and the aromatic ring. The aromatic region shows two distinct doublets at 8.25 and 7.90 ppm, typical of a para-substituted benzene ring. The protons at 8.25 ppm are ortho to the strongly electron-withdrawing nitro group, causing them to be more deshielded. The singlet at 4.35 ppm, integrating to two protons, is assigned to the methylene (CH₂) group adjacent to both the carbonyl group and the electronegative chlorine atom.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy detects the ¹³C isotope of carbon, providing information about the carbon skeleton of a molecule.[11] Each chemically non-equivalent carbon atom produces a distinct signal, making it a powerful tool for determining the number of unique carbon environments.[2][12][13]
Analysis: The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six unique carbon environments in the molecule, which is consistent with the expected structure.
| Experimental δ (ppm) | Assignment |
| 164.5 | C =O (amide carbonyl) |
| 144.2 | Ar-C -NO₂ |
| 143.8 | Ar-C -NH |
| 125.1 | Ar-C H (ortho to NO₂) |
| 119.5 | Ar-C H (ortho to NH) |
| 43.7 | C H₂-Cl |
The signal at 164.5 ppm is characteristic of a carbonyl carbon in an amide. The four signals between 119.5 and 144.2 ppm are assigned to the aromatic carbons. The two quaternary carbons attached to the nitro and amino groups are the most downfield aromatic signals. The most upfield signal at 43.7 ppm corresponds to the aliphatic carbon of the CH₂Cl group, influenced by the electronegativity of the attached chlorine atom.
Conclusion
The comprehensive spectroscopic analysis provides unequivocal evidence for the successful synthesis of this compound. The experimental data obtained from FTIR, ¹H NMR, and ¹³C NMR are in strong agreement with the values reported in the scientific literature. This rigorous verification confirms the molecular structure and high purity of the synthesized compound, deeming it suitable for its intended use as a key intermediate in further chemical synthesis and drug development research.
Experimental Protocols
Synthesis of this compound
-
To a round-bottom flask, add p-nitroaniline (10.0 g).
-
Add chloroacetyl chloride (15 ml) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 1 hour.
-
After cooling to room temperature, add ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash three times with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from ethanol to obtain pure this compound.[3]
FTIR Spectroscopy
-
A small amount of the dried, synthesized solid was mixed with potassium bromide (KBr) powder.
-
The mixture was ground to a fine powder and pressed into a thin, transparent pellet.
-
The KBr pellet was placed in the sample holder of an FTIR spectrometer.
-
The spectrum was recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Approximately 10-20 mg of the synthesized compound was dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution was transferred to a 5 mm NMR tube.
-
Both ¹H NMR and ¹³C NMR spectra were acquired on a standard NMR spectrometer.
-
Chemical shifts were referenced to the residual solvent peak or tetramethylsilane (TMS).
References
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]
-
Chemistry For Everyone. (2023). What Is The Principle Of FTIR Spectroscopy? YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
Knewstep, D. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. Characterisation of Organic Compounds. Available from: [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
MSU Chemistry. Principles of FTIR Spectroscopy. Available from: [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. Available from: [Link]
-
Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available from: [Link]
-
Specac. (2023). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]
-
Guerrab, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry. Available from: [Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Wen, Y.-H., et al. (2006). This compound. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. Available from: [Link]
-
NIST. Acetanilide, 2-chloro-4'-nitro-. NIST Chemistry WebBook. Available from: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
-
SpectraBase. N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. Available from: [Link]
-
PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Available from: [Link]
-
University of Regensburg. 13C NMR Spectroscopy. Available from: [Link]
-
ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Available from: [Link]
-
SpectraBase. 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide - Optional[13C NMR]. Available from: [Link]
-
PubChem. Acetanilide, 2-chloro-4'-nitro-. Available from: [Link]
-
University of Calgary. 13C-NMR. Available from: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available from: [Link]
Sources
- 1. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 3. prepchem.com [prepchem.com]
- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. azooptics.com [azooptics.com]
- 8. Acetanilide, 2-chloro-4'-nitro- [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the In Silico and In Vitro Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide
In the landscape of contemporary drug discovery, the synergy between computational prediction and empirical testing is paramount. This guide provides a comprehensive technical comparison of the in silico and in vitro activities of the synthetic compound 2-Chloro-N-(4-nitrophenyl)acetamide. While direct comparative studies on this specific molecule are nascent, this document synthesizes data from closely related analogs and outlines a robust framework for its complete evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted approach to characterizing novel chemical entities.
Introduction: Bridging Computational Prediction and Biological Reality
This compound is a member of the N-substituted chloroacetamide class of compounds, which are recognized as important intermediates in the synthesis of various bioactive molecules, including those with antimicrobial and anticancer properties. The strategic integration of in silico modeling at the early stages of research allows for the cost-effective prediction of a compound's pharmacokinetic profile and potential biological targets, thereby guiding and refining subsequent in vitro and in vivo experimentation. This guide will first present the known experimental data for this compound and its analogs, followed by a detailed protocol for a comprehensive in silico evaluation to predict its therapeutic potential.
Synthesis and Characterization of this compound
The foundational step in the analysis of any novel compound is its synthesis and structural confirmation. This compound can be synthesized via the reaction of p-nitroaniline with chloroacetyl chloride.[1][2]
Synthesis Protocol:
A typical synthesis involves the treatment of p-nitroaniline with chloroacetyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction progress is monitored by thin-layer chromatography. The resulting solid product is then purified, typically by recrystallization.[1]
Physicochemical and Spectral Data:
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₂O₃ | [3] |
| Molecular Weight | 214.61 g/mol | [3] |
| Melting Point | 180-183 °C | [1] |
| Appearance | Crystalline solid | [1] |
| Infrared (IR) Spectroscopy (cm⁻¹) | ||
| N-H stretch (2° amide) | 3279.10 | [1] |
| C=O stretch (2° amide) | 1670.41 | [1] |
| N-H bend (2° amide) | 1591.33 | [1] |
| C-N stretch | 1502.60 | [1] |
| Para-disubstituted benzene ring | 850.64 | [1] |
| NO₂ asymmetric stretch | 850.64 | [1] |
In Vitro Biological Activity: Insights from Analogs
While specific in vitro activity data for this compound is not extensively published, significant insights can be drawn from the well-documented activities of its close structural analogs.
Antimicrobial Activity
A compelling case for the potential antimicrobial activity of this compound comes from studies on its fluorinated analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide . This compound has demonstrated notable antibacterial activity against Klebsiella pneumoniae.[4][5][6] The presence of the chloro atom on the acetamide moiety appears to be crucial for this biological activity.[7][4]
Proposed In Vitro Antimicrobial Testing Protocol for this compound:
This protocol outlines a standard approach to assess the antimicrobial potential of the title compound.
Caption: Proposed workflow for in vitro antimicrobial screening.
Anticancer Activity
The potential for anticancer activity is suggested by the use of a methylated analog, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide , as a synthetic intermediate for maternal embryonic leucine zipper kinase (MELK) inhibitors, which have shown anticancer properties.[8] Furthermore, other acetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9][10]
Proposed In Vitro Anticancer Testing Protocol:
A standard MTT assay protocol is proposed to evaluate the cytotoxic effects of this compound on relevant cancer cell lines.
Caption: Workflow for in vitro anticancer activity assessment using the MTT assay.
In Silico Analysis: A Predictive Approach
In silico tools offer a powerful avenue for predicting the biological activity and pharmacokinetic properties of a compound before extensive laboratory work is undertaken.
Drug-Likeness and ADMET Prediction
A crucial first step in the computational evaluation of a potential drug candidate is the assessment of its drug-like properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This can be achieved using various online tools and software.
Key Parameters for Evaluation:
-
Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
-
ADMET Properties: Prediction of parameters such as aqueous solubility, blood-brain barrier permeability, CYP450 inhibition, and potential toxicity.
Proposed In Silico ADMET and Drug-Likeness Workflow:
Caption: Workflow for in silico prediction of drug-likeness and ADMET properties.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into the mechanism of action and guide the design of more potent analogs.
Potential Molecular Targets:
-
For Antimicrobial Activity: Based on the findings for its fluorinated analog, a key target to investigate is penicillin-binding protein (PBP) from relevant bacterial species like Klebsiella pneumoniae.[4]
-
For Anticancer Activity: Given the link to MELK inhibitors, Maternal Embryonic Leucine Zipper Kinase (MELK) is a primary target. Other relevant anticancer targets could include enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.[11]
Molecular Docking Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, GOLD) to dock the ligand into the active site of the prepared protein.[12]
-
Analysis of Results: Analyze the docking scores (binding affinity) and the binding interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Conceptual Representation of Molecular Docking:
Caption: Conceptual diagram of the molecular docking process.
Conclusion: A Roadmap for Comprehensive Evaluation
This guide provides a structured approach to elucidating the biological activity of this compound by integrating established in vitro protocols with predictive in silico methodologies. The available data on its structural analogs strongly suggest that this compound warrants investigation for both its antimicrobial and anticancer potential. The proposed workflows offer a clear and scientifically rigorous path for researchers to follow. By first leveraging computational tools to predict the compound's properties and potential targets, subsequent in vitro studies can be more focused and efficient, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent. The true potential of this compound will be unveiled through the careful execution and comparison of these complementary in silico and in vitro investigations.
References
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma and Bio Sciences. [Link]
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. ResearchGate. [Link]
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]
-
Cordeiro, L. V., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]
-
Kumar, A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 16. [Link]
-
Guerraba, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. [Link]
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2975. [Link]
-
Zhang, S. S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478-o4479. [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Wen, Y. H., et al. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. [Link]
-
Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1345. [Link]
-
2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem. [Link]
-
El-Fakharany, E. M., et al. (2021). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 26(11), 3183. [Link]
-
Chen, Y., et al. (2022). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. Marine Drugs, 20(6), 359. [Link]
-
de Oliveira, R. B., & Vosooghi, M. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. Journal of Computer-Aided Molecular Design, 36(9), 571–580. [Link]
-
Ramos-Sánchez, E., et al. (2021). Activity In Vitro of 2-Chloro-N-[4-(4-Chlorophenyl)-2-Thiazolyl]Acetamide Against Promastigotes of Leishmania mexicana: An Apoptosis Inducer. Acta Parasitologica, 66(3), 963–971. [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking Novel STAT3 Pathway Inhibitors: A Comparative Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the performance of a novel chemical entity, using 2-Chloro-N-(4-nitrophenyl)acetamide as a representative candidate, against established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
The aberrant, persistent activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases.[1] This transcription factor plays a pivotal role in cellular processes including proliferation, survival, and differentiation, making it a high-value therapeutic target.[1][2] The canonical STAT3 signaling cascade is a well-defined process: the binding of cytokines like Interleukin-6 (IL-6) or growth factors to their cell surface receptors activates associated Janus kinases (JAKs).[1] These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing a conformational change that promotes the formation of STAT3 homodimers via reciprocal SH2 domain interactions.[1][3][4] These active dimers then translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of a suite of genes that drive oncogenesis.[4][5]
While the biological activities of this compound are still under exploration, its structure presents a compelling starting point for screening against various kinase and transcription factor pathways. This guide will therefore use this compound as a hypothetical candidate to illustrate a rigorous, multi-stage workflow for characterizing and benchmarking its potential as a STAT3 inhibitor. We will compare its performance against two well-characterized inhibitors that act via different mechanisms: Stattic , a non-peptidic small molecule that targets the STAT3 SH2 domain, and Niclosamide , an anthelmintic drug repurposed as a STAT3 inhibitor that may interfere with its DNA binding.[2][6][7]
Part 1: Foundational In Vitro Analysis: Direct Target Engagement
Core Objective: The initial and most critical step is to determine if the candidate compound physically interacts with the STAT3 protein and inhibits its fundamental biochemical functions. This is achieved through cell-free assays using purified, recombinant STAT3 protein, which eliminates the complexities of a cellular environment and provides clear, direct evidence of target engagement.
Experimental Workflow: A Two-Pronged Approach to Identify the Mechanism of Action
Our initial screening strategy is designed to rapidly classify the inhibitor. Does it prevent STAT3 dimerization by targeting the SH2 domain, or does it inhibit the final step of the pathway by blocking STAT3's access to DNA?
Caption: The STAT3 signaling pathway and points of measurement/inhibition.
Experiment 3: Inhibition of STAT3 Phosphorylation (Western Blot)
-
Expertise & Rationale: The phosphorylation of STAT3 at Tyr705 is the requisite step for its activation. [4]A Western blot is the definitive method to visualize and quantify the levels of phosphorylated STAT3 (p-STAT3) relative to the total amount of STAT3 protein within the cell. A potent inhibitor should decrease the p-STAT3 signal in a dose-dependent manner upon stimulation with a cytokine like IL-6. This assay confirms that the compound's activity observed in vitro translates to the inhibition of this key activation event in a cellular context.
-
Detailed Protocol: Western Blot for p-STAT3
-
Cell Culture: Seed cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) or cells responsive to cytokine stimulation in 6-well plates and grow to 70-80% confluency. [8] 2. Treatment: Treat cells with serial dilutions of the candidate compound, Stattic, and Niclosamide for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO). If required, stimulate with IL-6 for the final 30 minutes of incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status. [9] 4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Experiment 4: STAT3 Transcriptional Activity (Luciferase Reporter Assay)
-
Expertise & Rationale: The ultimate function of STAT3 is to act as a transcription factor. A luciferase reporter assay provides a highly sensitive and quantitative readout of this final step. [10][11]This assay utilizes a cell line (e.g., HEK293) that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter. [12][13]When STAT3 is active, it binds to this promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the transcriptional activity of STAT3.
-
Detailed Protocol: STAT3 Luciferase Reporter Assay
-
Cell Culture: Seed STAT3 Luciferase Reporter HEK293 cells in a 96-well white, clear-bottom plate and incubate overnight. [12] 2. Treatment: Pre-treat the cells with serial dilutions of the candidate compound and benchmark inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with a STAT3 activator, such as IL-6 (e.g., 20 ng/mL), to induce luciferase expression. [11]Include non-stimulated controls.
-
Incubation: Incubate for 6-16 hours to allow for luciferase protein expression. [12] 5. Lysis & Measurement: Add a luciferase assay reagent that lyses the cells and contains the luciferin substrate.
-
Detection: Measure the luminescence using a microplate luminometer.
-
Analysis: Normalize the readings (if a co-transfected Renilla control is used) and calculate the IC₅₀ value by plotting luminescence against inhibitor concentration. [11][14]
-
-
Comparative Data Summary (Hypothetical Data)
| Compound | Assay Type | Cell Line | IC₅₀ (µM) |
| This compound | p-STAT3 Western Blot | MDA-MB-231 | [Experimental Value] |
| This compound | Luciferase Reporter | HEK293-STAT3 | [Experimental Value] |
| Stattic (Benchmark) | Luciferase Reporter | Various | ~5-20 |
| Niclosamide (Benchmark) | Cell-based ELISA | HeLa | EC₅₀ 0.19 [7] |
Part 3: Phenotypic Assessment: Measuring Anti-Cancer Efficacy
Core Objective: The final stage of benchmarking is to determine if inhibiting the STAT3 pathway with the candidate compound produces a desired anti-cancer phenotype, namely, the inhibition of cell proliferation and viability.
Experiment 5: Cell Viability / Cytotoxicity (MTT Assay)
-
Expertise & Rationale: A successful anti-cancer agent must kill or halt the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability. [8]Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by measuring its absorbance. A decrease in the purple color indicates a reduction in cell viability. This assay provides a crucial EC₅₀ value, representing the concentration of the compound required to reduce cell viability by 50%.
-
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HT29, MDA-MB-231) in a 96-well plate and allow them to adhere overnight. [8] 2. Treatment: Replace the medium with fresh medium containing serial dilutions of the candidate compound and benchmark inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects. [8] 4. MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation. [8] 5. Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. [8] 6. Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value from the dose-response curve.
-
-
Comparative Data Summary (Hypothetical Data)
| Compound | Cell Line | Assay Type | EC₅₀ (µM) |
| This compound | MDA-MB-231 | MTT Assay (72 hr) | [Experimental Value] |
| This compound | HT29 | MTT Assay (72 hr) | [Experimental Value] |
| STAT3-IN-1 (Benchmark) | MDA-MB-231 | Cell Viability | 2.14 [6][8] |
| STAT3-IN-1 (Benchmark) | HT29 | Cell Viability | 1.82 [6][8] |
| Stattic (Benchmark) | HeLa | MTT Assay (24 hr) | 0.29 [7] |
Overall Summary and Interpretation
This comprehensive benchmarking workflow provides a multi-layered dataset to evaluate a novel compound like this compound. By systematically progressing from direct, cell-free assays to complex cell-based pathway and phenotypic assays, researchers can build a robust profile of the compound's mechanism, potency, and therapeutic potential.
Final Interpretation Matrix:
| Assay | Stattic-like Profile (SH2 Inhibitor) | Niclosamide-like Profile (DBD Inhibitor) |
| FP Assay | Potent IC₅₀ | Weak or No Activity |
| DNA-Binding ELISA | Weak or No Activity | Potent IC₅₀ |
| p-STAT3 Western Blot | Potent Inhibition | Potent Inhibition |
| Luciferase Reporter | Potent IC₅₀ | Potent IC₅₀ |
| MTT Assay | Potent EC₅₀ | Potent EC₅₀ |
References
-
Lin, L., et al. (2010). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. PubMed Central. Available at: [Link]
-
Xin, M., et al. (2020). Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
Gao, C., et al. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology. Available at: [Link]
-
Cordeiro, R., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]
-
Vasaitis, T., et al. (2011). Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors. PMC, NIH. Available at: [Link]
-
Nkansah, E. (2012). In vitro studies of STAT3 dimerisation and DNA binding. UCL Discovery. Available at: [Link]
-
ResearchGate. How could we determine the binding of chemical compounds with STAT3 using in vitro studies?. ResearchGate. Available at: [Link]
-
Boster Biological Technology. STAT3 Luciferase Reporter-HEK293 Cell Line. Boster Bio. Available at: [Link]
-
Peixoto, M., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]
-
Ashworth, K., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. NIH. Available at: [Link]
-
Cordeiro, R., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. ResearchGate. Available at: [Link]
-
Cordeiro, R., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. Available at: [Link]
-
BPS Bioscience. STAT3 Luciferase Reporter HEK293 Cell Line STAT3 79800-P. BPS Bioscience. Available at: [Link]
-
BPS Bioscience. STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. Available at: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Bertin Bioreagent. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals. Bertin Bioreagent. Available at: [Link]
-
Peixoto, M., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]
-
Timofeeva, O., et al. (2013). Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA. PMC, NIH. Available at: [Link]
-
Li, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. NIH. Available at: [Link]
-
Cordeiro, R., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC, NIH. Available at: [Link]
-
ResearchGate. Strategies for inhibition of the STAT3 signaling pathway. Several... ResearchGate. Available at: [Link]
-
Wen, Y., et al. (2006). This compound. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro studies of STAT3 dimerisation and DNA binding - UCL Discovery [discovery.ucl.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-(4-nitrophenyl)acetamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of chemical reagents like 2-Chloro-N-(4-nitrophenyl)acetamide demand a rigorous, knowledge-based approach. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the proper disposal process, grounded in the chemical's specific hazard profile and regulatory context. Our objective is to ensure that every step, from the lab bench to final disposal, is conducted with the highest degree of safety and compliance.
Foundational Safety: Understanding the Hazard Profile
The "why" of any disposal protocol is rooted in the inherent hazards of the substance. This compound is a compound that requires careful handling due to its toxicity and irritant properties. A comprehensive understanding of its hazard classification is the first step in mitigating risk.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[1] This data dictates the minimum personal protective equipment (PPE) and the urgency of proper containment.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed[1][2] | Ingestion is a primary exposure route. Waste containers must be securely sealed to prevent accidental contact or ingestion. |
| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic or Harmful in contact with skin[1] | Skin absorption is a significant risk. Impervious gloves are mandatory, and contaminated clothing must be decontaminated or disposed of as hazardous waste. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | The solid can become an inhalation hazard if airborne. Work should be conducted in a well-ventilated area or chemical fume hood to minimize dust generation. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | The chemical can cause irreversible damage to the eyes. Chemical splash goggles are essential. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Prolonged or repeated contact can cause significant skin irritation. |
The Disposal Workflow: From Generation to Removal
The proper disposal of this compound is not a single action but a systematic process. The following diagram illustrates the decision-making and procedural flow for ensuring safe and compliant disposal.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides the detailed actions required for safe handling, segregation, and disposal.
Part A: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), the following minimum PPE must be worn.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption and skin irritation.[3][4] |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[5] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Prevents inhalation of harmful dust.[5] |
Part B: Waste Segregation and Containment
The critical step in this process is correct waste segregation. Because this compound contains a carbon-halogen bond (C-Cl), it is classified as a halogenated organic compound .[6][7] It must not be mixed with non-halogenated organic waste.
-
Obtain the Correct Waste Container : Procure a dedicated hazardous waste container labeled "Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department. These containers must be in good condition and compatible with the waste.[8]
-
Labeling : Before adding any waste, ensure the container is clearly marked with the words "Hazardous Waste".[9] As waste is added, maintain a log on the container's label listing the full chemical name—"this compound"—and the approximate quantity. Do not use abbreviations.[8]
-
Waste Collection :
-
Solid Waste : Collect pure this compound, and any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels from a spill cleanup) in the designated container.
-
Liquid Waste : If the compound is in a solvent, it must be collected in a liquid halogenated waste container. Note that mixing a non-halogenated solvent (like acetone) with any amount of a halogenated compound requires the entire mixture to be treated as halogenated waste.[8]
-
Prohibited Items : Do not add strong acids, bases, or oxidizers to the halogenated organic waste container, as this can cause dangerous reactions.[9]
-
Part C: Spill Management
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate (If Necessary) : For large spills or if you feel unwell, evacuate the area.
-
Don PPE : Wear the appropriate PPE as listed in Part A.
-
Containment & Cleanup :
-
Prevent the spill from spreading or entering drains.[3]
-
For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[10]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place the absorbent material into the halogenated waste container.[11]
-
-
Decontamination : Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.
Part D: Storage and Final Disposal
-
Satellite Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must remain closed at all times except when waste is actively being added.[8]
-
Request Pickup : Once the container is full or you are finished with the process, submit a chemical waste pickup request to your institution's EHS office.
-
Professional Disposal : The EHS department will arrange for the collection and ultimate disposal of the waste by a licensed and approved hazardous waste contractor, typically via high-temperature incineration.[7][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][9]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment, reinforcing the culture of safety and responsibility that is the bedrock of scientific excellence.
References
-
Chemchart. (n.d.). This compound (17329-87-2). Retrieved from [Link]
-
LookChem. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Eurofins. (n.d.). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]
-
Braun Research Group - University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Retrieved from [Link]
Sources
- 1. This compound | 17329-87-2 [sigmaaldrich.com]
- 2. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. eurofinsus.com [eurofinsus.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
